molecular formula C5H4BrIN2 B1376016 5-Bromo-2-iodopyridin-3-amine CAS No. 1180678-40-3

5-Bromo-2-iodopyridin-3-amine

Cat. No.: B1376016
CAS No.: 1180678-40-3
M. Wt: 298.91 g/mol
InChI Key: BHCAXPWPOSJOPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-2-iodopyridin-3-amine is a useful research compound. Its molecular formula is C5H4BrIN2 and its molecular weight is 298.91 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5-bromo-2-iodopyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4BrIN2/c6-3-1-4(8)5(7)9-2-3/h1-2H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHCAXPWPOSJOPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1N)I)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4BrIN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70855988
Record name 5-Bromo-2-iodopyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70855988
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.91 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1180678-40-3
Record name 5-Bromo-2-iodopyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70855988
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 5-Bromo-2-iodopyridin-3-amine from 2-Aminopyridine

Author: BenchChem Technical Support Team. Date: January 2026

<

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Bromo-2-iodopyridin-3-amine is a highly functionalized pyridine derivative that serves as a critical building block in the synthesis of complex heterocyclic compounds, particularly in the field of medicinal chemistry. Its unique substitution pattern, featuring amino, bromo, and iodo groups, allows for diverse and regioselective downstream modifications, making it a valuable intermediate in the development of novel therapeutic agents. This technical guide provides a comprehensive overview of a robust and scalable synthetic route starting from the readily available 2-aminopyridine. The synthesis involves a multi-step sequence, including bromination, diazotization-iodination, nitration, and subsequent reduction. This guide will delve into the mechanistic underpinnings of each transformation, provide detailed, field-tested experimental protocols, and offer insights into process optimization and troubleshooting.

Introduction: The Strategic Importance of this compound

Substituted pyridines are a cornerstone of modern drug discovery, with the pyridine scaffold being a prevalent feature in numerous FDA-approved drugs. The strategic placement of various functional groups on the pyridine ring is a key aspect of molecular design, enabling the fine-tuning of a compound's pharmacological properties, such as potency, selectivity, and pharmacokinetic profile. This compound is a particularly attractive intermediate due to the orthogonal reactivity of its substituents. The amino group can be readily acylated, alkylated, or used in cyclization reactions. The bromo and iodo groups are excellent handles for a wide array of cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, allowing for the introduction of diverse carbon-based fragments.

Retrosynthetic Analysis and Synthetic Strategy

The synthesis of this compound from 2-aminopyridine necessitates a carefully planned multi-step approach. A logical retrosynthetic analysis suggests the following disconnections:

  • Final Amine Formation: The target 3-amino group can be derived from the reduction of a 3-nitro group.

  • Introduction of the Nitro Group: The nitro group can be installed via electrophilic nitration of a 5-bromo-2-iodopyridine intermediate.

  • Iodination: The 2-iodo group can be introduced from a 2-amino-5-bromopyridine precursor via a Sandmeyer-type reaction.

  • Bromination: The 5-bromo substituent can be installed on the starting material, 2-aminopyridine, through electrophilic bromination.

This forward synthetic strategy, starting with the bromination of 2-aminopyridine, is a well-established and reliable approach.

Detailed Synthetic Protocol

The overall synthetic workflow is depicted in the following diagram:

G Start 2-Aminopyridine Step1 Step 1: Bromination Start->Step1 Intermediate1 2-Amino-5-bromopyridine Step1->Intermediate1 NBS, Acetone Step2 Step 2: Diazotization & Iodination Intermediate1->Step2 Intermediate2 5-Bromo-2-iodopyridine Step2->Intermediate2 1. NaNO₂, H₂SO₄ 2. KI Step3 Step 3: Nitration Intermediate2->Step3 Intermediate3 5-Bromo-2-iodo-3-nitropyridine Step3->Intermediate3 HNO₃, H₂SO₄ Step4 Step 4: Reduction Intermediate3->Step4 Product This compound Step4->Product Fe, NH₄Cl or H₂, Pd/C

Caption: Overall synthetic workflow from 2-aminopyridine.

Step 1: Synthesis of 2-Amino-5-bromopyridine

Principle and Rationale: The first step involves the regioselective electrophilic bromination of 2-aminopyridine. The amino group is a strong activating group and directs electrophilic substitution to the ortho and para positions. In the case of 2-aminopyridine, the 5-position (para to the amino group) is sterically more accessible and electronically favored for substitution. N-Bromosuccinimide (NBS) is a convenient and safer alternative to liquid bromine for this transformation, offering better control and minimizing the formation of over-brominated byproducts like 2-amino-3,5-dibromopyridine.[1] Acetone is a suitable solvent for this reaction.

Experimental Protocol:

  • To a solution of 2-aminopyridine (1 equivalent) in acetone, cool the mixture to 0-5 °C in an ice bath.

  • Slowly add N-Bromosuccinimide (NBS) (1.0-1.05 equivalents) portion-wise, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the acetone.

  • The residue can be purified by recrystallization from ethanol/water to afford 2-amino-5-bromopyridine as a solid.

ReagentMolar Eq.Purity
2-Aminopyridine1.0>99%
N-Bromosuccinimide1.05>98%
Acetone-ACS Grade
Expected Yield: 90-95%
Step 2: Synthesis of 5-Bromo-2-iodopyridine

Principle and Rationale: This transformation is achieved via a Sandmeyer-type reaction. The 2-amino group of 2-amino-5-bromopyridine is first converted to a diazonium salt by treatment with sodium nitrite in a strong acidic medium (e.g., sulfuric acid). The resulting diazonium salt is then displaced by an iodide ion, typically from potassium iodide, to yield 5-bromo-2-iodopyridine. This is a reliable method for introducing an iodine atom at the 2-position of the pyridine ring.

Experimental Protocol:

  • Suspend 2-amino-5-bromopyridine (1 equivalent) in a mixture of concentrated sulfuric acid and water at 0-5 °C.

  • Slowly add a solution of sodium nitrite (1.1 equivalents) in water, keeping the temperature below 5 °C.

  • Stir the mixture at this temperature for 30-60 minutes to ensure complete diazotization.

  • In a separate flask, prepare a solution of potassium iodide (1.5 equivalents) in water.

  • Slowly add the diazonium salt solution to the potassium iodide solution. Effervescence (nitrogen gas evolution) will be observed.

  • Allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

  • Neutralize the reaction mixture with a base (e.g., sodium bicarbonate or sodium hydroxide solution) to a pH of 7-8.

  • Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel.

ReagentMolar Eq.Purity
2-Amino-5-bromopyridine1.0>98%
Sodium Nitrite1.1>99%
Sulfuric Acid-98%
Potassium Iodide1.5>99%
Expected Yield: 60-70%
Step 3: Synthesis of 5-Bromo-2-iodo-3-nitropyridine

Principle and Rationale: The introduction of the nitro group at the 3-position is accomplished through electrophilic nitration. A mixture of concentrated nitric acid and concentrated sulfuric acid (mixed acid) is the standard nitrating agent. The sulfuric acid protonates the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which then attacks the electron-rich pyridine ring. The existing bromo and iodo substituents are deactivating, but the nitration will preferentially occur at the 3-position due to the directing effects of the ring nitrogen and the halogens.

Experimental Protocol:

  • To a flask containing concentrated sulfuric acid, cool the acid to 0-5 °C in an ice-salt bath.

  • Slowly add 5-bromo-2-iodopyridine (1 equivalent) to the cold sulfuric acid with stirring.

  • Once the substrate is dissolved, slowly add concentrated nitric acid (1.1-1.2 equivalents) dropwise, maintaining the temperature below 10 °C.

  • After the addition, allow the reaction mixture to stir at room temperature for 2-4 hours, or until TLC indicates the consumption of the starting material.

  • Carefully pour the reaction mixture onto crushed ice with stirring.

  • The precipitated solid is collected by filtration, washed with cold water until the washings are neutral, and dried.

  • The crude 5-bromo-2-iodo-3-nitropyridine can be used in the next step without further purification or can be recrystallized if necessary.

ReagentMolar Eq.Purity
5-Bromo-2-iodopyridine1.0>97%
Nitric Acid1.270%
Sulfuric Acid-98%
Expected Yield: 85-90%
Step 4: Synthesis of this compound

Principle and Rationale: The final step is the reduction of the nitro group to an amine. Several methods can be employed for this transformation. A common and effective method is the use of a metal in an acidic or neutral medium, such as iron powder in the presence of ammonium chloride.[2] This method is generally high-yielding and avoids the use of high-pressure hydrogenation. Alternatively, catalytic hydrogenation using palladium on carbon (Pd/C) and a hydrogen source (e.g., H₂ gas or a transfer hydrogenation reagent like ammonium formate) can also be used.

Experimental Protocol (Using Iron/Ammonium Chloride):

  • To a mixture of 5-bromo-2-iodo-3-nitropyridine (1 equivalent) in a solvent mixture of ethanol and water, add iron powder (3-5 equivalents) and ammonium chloride (1-1.5 equivalents).

  • Heat the reaction mixture to reflux (around 80 °C) and stir vigorously.

  • Monitor the reaction progress by TLC. The reaction is typically complete within 2-4 hours.

  • Once the reaction is complete, cool the mixture to room temperature and filter through a pad of celite to remove the iron salts.

  • Wash the celite pad with ethanol.

  • Concentrate the filtrate under reduced pressure to remove the ethanol.

  • Add water to the residue and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to yield this compound.

ReagentMolar Eq.Purity
5-Bromo-2-iodo-3-nitropyridine1.0>95%
Iron Powder4.0-
Ammonium Chloride1.2>99%
Ethanol/Water--
Expected Yield: 80-90%

Safety Considerations

  • N-Bromosuccinimide (NBS): Is a lachrymator and should be handled in a well-ventilated fume hood. Avoid inhalation and contact with skin and eyes.

  • Concentrated Acids (Sulfuric and Nitric): Are highly corrosive. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle with extreme care and always add acid to water, not the other way around.

  • Diazonium Salts: Are potentially explosive, especially when dry. They should be prepared at low temperatures and used immediately in the subsequent reaction. Do not isolate the diazonium salt.

  • Hydrogenation: If using catalytic hydrogenation with H₂ gas, ensure the setup is properly grounded and free of leaks. Use a blast shield.

Troubleshooting

IssuePossible CauseSuggested Solution
Low yield in Bromination Over-bromination (formation of dibromo product)Add NBS slowly at low temperature. Use a slight excess of 2-aminopyridine.
Incomplete Diazotization Insufficient acid or sodium nitriteEnsure the reaction is kept cold and that the reagents are added slowly and in the correct stoichiometry.
Low yield in Nitration Insufficiently strong nitrating conditionsEnsure the use of concentrated acids and monitor the reaction temperature carefully.
Incomplete Reduction of Nitro Group Inactive reducing agent or insufficient amountUse fresh iron powder. Ensure vigorous stirring to maintain the iron in suspension. Extend the reaction time.

Conclusion

The synthesis of this compound from 2-aminopyridine is a robust and reproducible multi-step process. Each step requires careful control of reaction conditions to achieve high yields and purity. This guide provides a detailed and practical framework for researchers in the field of organic and medicinal chemistry to access this valuable building block for the synthesis of novel and complex molecular architectures.

References

A Comprehensive Technical Guide to 5-Bromo-3-iodopyridin-2-amine: A Keystone Intermediate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Critical Pharmaceutical Building Block

In the landscape of modern medicinal chemistry, the strategic design of novel therapeutic agents often hinges on the availability of versatile and highly functionalized chemical intermediates. 5-Bromo-3-iodopyridin-2-amine, systematically known as 2-Amino-5-bromo-3-iodopyridine, stands out as one such pivotal molecule. Its unique arrangement of amine, bromo, and iodo substituents on a pyridine core provides a rich platform for a diverse array of synthetic transformations, making it an invaluable asset for researchers, particularly in the development of targeted therapies.

This technical guide offers an in-depth exploration of 5-Bromo-3-iodopyridin-2-amine, from its fundamental properties to its synthesis and critical applications. The information presented herein is curated for researchers, scientists, and drug development professionals, providing both foundational knowledge and field-proven insights to effectively leverage this compound in complex synthetic endeavors. It is important to note that while the user query specified "5-Bromo-2-iodopyridin-3-amine," the most prominently documented and commercially available isomer with these substituents is 5-Bromo-3-iodopyridin-2-amine , which will be the focus of this guide.

Core Identification

  • Compound Name: 5-Bromo-3-iodopyridin-2-amine

  • Synonyms: 2-Amino-5-bromo-3-iodopyridine[1][2]

  • CAS Number: 381233-96-1[1][3][4][5]

  • Primary Application: Pharmaceutical intermediate[2]

Physicochemical and Structural Properties

The utility of 5-Bromo-3-iodopyridin-2-amine as a synthetic building block is directly tied to its distinct chemical and physical characteristics. These properties dictate its reactivity, solubility, and handling requirements. A summary of its key attributes is provided below.

PropertyValueSource(s)
Molecular Formula C₅H₄BrIN₂[1][3][4]
Molecular Weight 298.91 g/mol [6]
Appearance White to light yellow or brown solid powder/crystals[1][3][7]
Melting Point Approximately 140-145 °C[7]
IUPAC Name 5-bromo-3-iodopyridin-2-amine[6]
Solubility Soluble in organic solvents such as dichloromethane and DMF[7]

Synthesis and Mechanistic Insights

The preparation of 5-Bromo-3-iodopyridin-2-amine is a multi-step process that requires precise control over reaction conditions to achieve high yield and purity. A common and scalable synthetic route begins with the readily available starting material, 2-aminopyridine. The process involves a sequential bromination and iodination.

Experimental Protocol: A Scalable Two-Step Synthesis

This protocol synthesizes 2-Amino-5-bromo-3-iodopyridine from 2-aminopyridine, a method noted for its efficiency and suitability for larger-scale production.

Step 1: Bromination of 2-Aminopyridine to 2-Amino-5-bromopyridine

  • Reaction Setup: Dissolve 2-aminopyridine in a suitable solvent like acetone. Cool the solution to between -8°C and 10°C in an ice bath. This low temperature is critical to control the reaction's exothermicity and minimize the formation of di-substituted byproducts.

  • Reagent Addition: Slowly add a solution of N-Bromosuccinimide (NBS) in acetone dropwise to the cooled 2-aminopyridine solution over approximately one hour. NBS is chosen as the brominating agent for its milder, more selective nature compared to elemental bromine.

  • Reaction and Workup: After the addition is complete, allow the mixture to stir for an additional 1-2 hours.

  • Isolation: Remove the solvent by evaporation under reduced pressure. The resulting residue can then be purified by recrystallization from ethanol to yield 2-amino-5-bromopyridine as a solid.

Step 2: Iodination of 2-Amino-5-bromopyridine

  • Reaction Setup: Dissolve the 2-amino-5-bromopyridine obtained from Step 1 in 2M sulfuric acid. To this solution, add potassium iodate (KIO₃) in portions while stirring.

  • Reagent Addition: Heat the mixture to 90-100°C. Prepare a solution of potassium iodide (KI) in water and add it dropwise to the heated reaction mixture over about one hour.[2] The combination of KIO₃ and KI in an acidic medium generates in situ iodine, which acts as the electrophile for the iodination step.

  • Reaction and Neutralization: Maintain the reaction at 100°C for another 1-2 hours. After the reaction is complete, cool the mixture to room temperature. Carefully adjust the pH to approximately 8.5-9.5 using an aqueous solution of sodium hydroxide to precipitate the product.

  • Isolation and Purification: Cool the mixture further to encourage complete precipitation, then collect the solid product by filtration. The filter cake should be washed with cold water and can be further purified by recrystallization to afford the final product, 5-Bromo-3-iodopyridin-2-amine, with high purity.

SynthesisWorkflow cluster_step1 Step 1: Bromination cluster_step2 Step 2: Iodination A 2-Aminopyridine B 2-Amino-5-bromopyridine A->B  NBS, Acetone, 0-10°C C 2-Amino-5-bromopyridine D 5-Bromo-3-iodopyridin-2-amine (Final Product) C->D  KIO3, KI, H2SO4, 100°C

Synthetic pathway from 2-aminopyridine to the final product.

Applications in Drug Discovery and Medicinal Chemistry

The strategic placement of three distinct functional groups—an amine, a bromine atom, and an iodine atom—makes 5-Bromo-3-iodopyridin-2-amine an exceptionally powerful intermediate. The differential reactivity of the C-Br and C-I bonds allows for selective, sequential cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), while the amine group can be used for amide bond formation or as a directing group.

This versatility is crucial in the synthesis of complex heterocyclic scaffolds that form the core of many active pharmaceutical ingredients (APIs).[8] Notably, this intermediate plays a vital role in the synthesis of tyrosine kinase inhibitors, a class of targeted cancer therapies.[8] The pyridine core is a common feature in many kinase inhibitors, and the ability to precisely functionalize it via this intermediate accelerates the discovery and development of new drug candidates.

ApplicationConcept cluster_core Core Intermediate cluster_reactions Synthetic Transformations cluster_product Final Product Class A 5-Bromo-3-iodopyridin-2-amine Amine (NH2) Iodine (I) Bromine (Br) B Amide Coupling A:f0->B Forms Amides C Suzuki Coupling (at C-I or C-Br) A:f1->C Selective Coupling A:f2->C D Sonogashira Coupling (at C-I or C-Br) A:f1->D Selective Coupling A:f2->D E Complex Heterocyclic Scaffolds (e.g., Kinase Inhibitors) B->E Leads to C->E Leads to D->E Leads to

Role as a versatile building block in complex synthesis.

Safety, Handling, and Storage

As with any halogenated organic compound, proper safety protocols must be strictly followed when handling 5-Bromo-3-iodopyridin-2-amine. It is classified as an irritant and is harmful if swallowed.

Hazard Identification:

  • GHS Classification: Causes skin irritation (H315), causes serious eye damage/irritation (H318/H319), and may cause respiratory irritation (H335).[1][6] It is also harmful if swallowed (Acute Toxicity, Oral).[6]

  • Signal Word: Danger or Warning[1]

Recommended Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.

  • Skin Protection: Use impervious gloves (e.g., nitrile rubber) and wear protective clothing to prevent skin contact.

  • Respiratory Protection: Use a NIOSH-approved respirator with an appropriate cartridge (e.g., N95 dust mask) if handling fine powders or in a poorly ventilated area.

Handling and Storage:

  • Handling: Use only in a well-ventilated area, preferably within a chemical fume hood. Avoid creating dust. Wash hands thoroughly after handling.[1]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[1] The compound is noted to be sensitive to light and should be kept in a light-shielding container.[5][7] For long-term stability, storage at 2-8°C is recommended.[7]

First-Aid Measures:

  • If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.[1]

  • In Case of Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If irritation occurs, seek medical advice.[1][9]

  • In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and get immediate medical attention.[1][9]

  • If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell.[8]

References

physical and chemical properties of 5-Bromo-2-iodopyridin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 5-Bromo-2-iodopyridin-3-amine: Properties, Synthesis, and Applications

Authored by a Senior Application Scientist

Introduction: The Strategic Value of a Polysubstituted Pyridine Core

In the landscape of modern medicinal chemistry and materials science, heterocyclic scaffolds form the bedrock of innovation. Among these, the pyridine ring is a privileged structure, ubiquitous in pharmaceuticals and functional materials. The strategic introduction of multiple, distinct functional groups onto this core unlocks vast potential for molecular diversification and the fine-tuning of physicochemical properties.

This compound (CAS No. 1180678-40-3) is a prime exemplar of such a highly functionalized building block.[1] With an amino group and two different halogen atoms positioned at specific locations on the pyridine ring, this compound offers chemists a versatile platform for sequential and site-selective chemical modifications. The distinct reactivity of the iodo and bromo substituents, particularly in metal-catalyzed cross-coupling reactions, allows for the controlled, stepwise construction of complex molecular architectures. This guide provides a comprehensive overview of the known properties, synthesis, reactivity, and applications of this valuable synthetic intermediate, offering field-proven insights for researchers in drug discovery and organic synthesis.

Section 1: Core Physicochemical and Spectroscopic Data

A precise understanding of a compound's physical properties is fundamental to its application in experimental work, informing decisions on reaction conditions, purification methods, and formulation.

Physical Properties

The empirical data for this compound is not extensively published. The table below summarizes its key identifiers and known properties. For context, data for the closely related and more widely documented isomer, 2-Amino-5-bromo-3-iodopyridine, is included as an estimate, but should be used with caution as positional differences can significantly impact properties like melting point.

PropertyValueSource
IUPAC Name This compound-
Synonym 3-Amino-5-bromo-2-iodopyridine[2]
CAS Number 1180678-40-3[1]
Molecular Formula C₅H₄BrIN₂[2]
Molecular Weight 298.91 g/mol [3]
Appearance Solid (form not specified)[1]
Melting Point Data not available. (Isomer 2-Amino-5-bromo-3-iodopyridine: 112-113 °C)[4]
Solubility Data not available. Likely soluble in organic solvents like DMSO, DMF, and chlorinated solvents.-
Spectroscopic and Structural Characterization

Structural confirmation is paramount. The primary methods for characterizing this compound include Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and X-ray crystallography.

  • ¹H NMR Spectroscopy : The proton NMR spectrum is expected to show two distinct signals in the aromatic region, corresponding to the two protons on the pyridine ring. These signals would appear as doublets due to coupling with each other. An additional broad signal would correspond to the amine (-NH₂) protons.

  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) would confirm the molecular formula by providing a highly accurate mass measurement, showing the characteristic isotopic pattern for molecules containing both bromine and iodine.

  • X-ray Crystallography : The definitive structure of 3-Amino-5-bromo-2-iodopyridine has been confirmed by single-crystal X-ray diffraction.[2] The study revealed that the molecules form chains in the crystal lattice linked by intermolecular N—H⋯N hydrogen bonds.[2]

Section 2: Synthesis and Purification Protocol

The synthesis of this compound is achieved through electrophilic iodination of a readily available brominated precursor. The causality behind this choice is the directing effect of the amino group, which activates the pyridine ring for electrophilic substitution.

Synthetic Workflow Diagram

G cluster_0 Synthesis of this compound A 3-Amino-5-bromopyridine (Starting Material) C Reaction Mixture (Stir at Room Temp, 3h) A->C B N-Iodosuccinimide (NIS) in Acetic Acid B->C D Quench with Sat. NaHCO₃ & Extract with Organic Solvent C->D Reaction E Purification (e.g., Column Chromatography) D->E Work-up F This compound (Final Product) E->F Isolation

Caption: Synthetic workflow for this compound.

Step-by-Step Experimental Protocol

This protocol is adapted from a peer-reviewed synthesis.[2]

  • Dissolution: In a round-bottom flask, dissolve 3-amino-5-bromopyridine (1.0 eq) in acetic acid (0.1 M concentration).

  • Reagent Addition: To the stirred solution, add N-iodosuccinimide (NIS) (1.0 eq) portion-wise at room temperature. The use of NIS as an iodinating agent is advantageous as it is a solid that is easy to handle and provides a source of electrophilic iodine.

  • Reaction: Allow the reaction mixture to stir at room temperature for approximately 3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Quenching and Work-up: Once the reaction is complete, carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases and the pH is neutral or slightly basic.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer multiple times with a suitable organic solvent, such as ethyl acetate or dichloromethane.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by silica gel column chromatography to yield the pure this compound.

Section 3: Chemical Reactivity and Synthetic Applications

The synthetic utility of this compound stems from the differential reactivity of its C-I and C-Br bonds in palladium-catalyzed cross-coupling reactions. The C-I bond is significantly more reactive than the C-Br bond towards the oxidative addition step in the catalytic cycle of reactions like Suzuki, Stille, and Buchwald-Hartwig aminations.[5][6] This reactivity difference enables selective, sequential functionalization.

Site-Selective Cross-Coupling Reactions
  • Suzuki-Miyaura Coupling: This reaction is a powerful method for forming new carbon-carbon bonds.[6][7] By reacting this compound with an arylboronic acid under mild palladium catalysis, one can selectively replace the iodine atom, leaving the bromine atom intact for a subsequent, different coupling reaction under more forcing conditions.[5][8] This stepwise approach is a cornerstone of building molecular complexity.

  • Buchwald-Hartwig Amination: This reaction facilitates the formation of carbon-nitrogen bonds.[9] Similar to the Suzuki coupling, the C-I bond can be selectively targeted to introduce a new amine substituent. This is invaluable in drug discovery for synthesizing libraries of related compounds to probe structure-activity relationships.[10][11]

Logical Workflow for Sequential Functionalization

G cluster_1 Sequential Cross-Coupling Strategy Start This compound Int1 Intermediate A (Functionalized at C2) Start->Int1 Reaction 1 (e.g., Suzuki) Pd Catalyst, R-B(OH)₂, Base (Targets C-I bond) Final1 Di-substituted Product 1 (C2-Aryl, C5-Amine) Int1->Final1 Reaction 2 (e.g., Buchwald) Pd Catalyst, R'-NH₂, Base (Targets C-Br bond)

Caption: Strategy for sequential functionalization of the pyridine core.

Section 4: Applications in Drug Discovery and Development

The 3-aminopyridine scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous biologically active molecules.[12] this compound serves as an advanced intermediate for synthesizing compounds targeting a range of diseases.

  • Kinase Inhibitors: Many pyridine-based molecules are potent inhibitors of protein kinases, key regulators of cellular signaling pathways often dysregulated in cancer.[12][13] The ability to build diverse structures from this intermediate allows for the creation of libraries to screen for novel kinase inhibitors.[13]

  • Neurological Disorders: The pyridine core is also present in drugs targeting the central nervous system.[14] The synthetic versatility of this compound makes it a valuable tool for developing new therapeutic agents for neurological conditions.

  • Accelerating Drug Development: By providing a reliable, advanced starting material, this building block helps streamline complex syntheses.[14] This simplification of chemical pathways accelerates the early, discovery phases of drug development, enabling new treatments to be identified and advanced more rapidly.[14]

Section 5: Safety, Handling, and Storage

As with any laboratory chemical, proper handling is essential to ensure safety. The following information is based on available Safety Data Sheets (SDS).[1]

Hazard CategoryGHS Classification and Precautionary Statements
Pictograms GHS07 (Exclamation Mark)
Signal Word Warning
Hazard Statements H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.
Precautionary Statements P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P280: Wear protective gloves/eye protection/face protection.P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.P302+P352: IF ON SKIN: Wash with plenty of soap and water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Personal Protective Equipment (PPE) Safety goggles with side-shields, protective gloves (e.g., nitrile), lab coat. Use in a well-ventilated area or chemical fume hood.
Storage Store in a tightly closed container in a cool, dry, and well-ventilated place.

References

A Technical Guide to 5-Bromo-2-iodopyridin-3-amine: A Versatile Building Block in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 5-Bromo-2-iodopyridin-3-amine, a halogenated pyridine derivative of significant interest in the field of medicinal chemistry. We will delve into its molecular structure, physicochemical properties, and its strategic importance as a versatile intermediate in the synthesis of complex molecular architectures for drug discovery. While detailed experimental data for this specific isomer is limited in published literature, we will present available information and propose logical synthetic and analytical approaches based on closely related analogues.

Molecular Structure and Physicochemical Properties

This compound is a disubstituted aminopyridine featuring a bromine atom at the 5-position, an iodine atom at the 2-position, and an amine group at the 3-position. This specific arrangement of functional groups offers multiple reactive sites for synthetic transformations, making it a valuable building block for creating diverse chemical libraries.

The molecular formula for this compound is C₅H₄BrIN₂.[1] Its molecular weight is approximately 298.91 g/mol .[2] The strategic placement of the bulky iodine atom ortho to the nitrogen and the amine group, combined with the bromine atom meta to the amine, creates a unique electronic and steric profile that can be exploited in targeted synthesis.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 1180678-40-3[1]
Molecular Formula C₅H₄BrIN₂[1]
Molecular Weight 298.909 g/mol [1]
Density 2.4±0.1 g/cm³[3]
Boiling Point 352.4±42.0 °C at 760 mmHg[3]
Vapor Pressure 0.0±0.8 mmHg at 25°C[3]
Index of Refraction 1.730[3]
Storage 2-8°C[1][3]

Synthesis Strategies

A potential synthetic pathway could involve the strategic introduction of the bromo, iodo, and amino functionalities onto the pyridine ring, carefully considering the directing effects of the existing substituents at each step.

Below is a diagram illustrating a generalized synthetic workflow for producing complex aminopyridines, highlighting the key transformations that would be necessary.

G Start Pyridine Precursor (e.g., 3-aminopyridine) Step1 Bromination (e.g., NBS) Start->Step1 Intermediate1 Brominated Intermediate (e.g., 3-amino-5-bromopyridine) Step1->Intermediate1 Step2 Iodination (e.g., NIS, I₂) Intermediate1->Step2 Target This compound Step2->Target

Caption: Proposed general synthetic workflow for this compound.

Comparative Synthesis: 2-Amino-5-bromo-3-iodopyridine

For illustrative purposes and as a testament to the synthetic accessibility of related isomers, a detailed protocol for the synthesis of the well-documented isomer, 2-Amino-5-bromo-3-iodopyridine, is provided below.[4][5][6][7] This synthesis demonstrates a common strategy involving initial bromination followed by iodination.

Step 1: Bromination of 2-Aminopyridine [4]

  • Dissolve 2-aminopyridine in a suitable solvent such as acetone.

  • Cool the solution (e.g., to 10°C).

  • Slowly add a solution of N-bromosuccinimide (NBS) in the same solvent dropwise.

  • Stir the mixture for a specified time (e.g., 0.5 hours).

  • Remove the solvent under vacuum.

  • Recrystallize the residue from ethanol to obtain 2-amino-5-bromopyridine.

Step 2: Iodination of 2-Amino-5-bromopyridine [4][5]

  • Dissolve 2-amino-5-bromopyridine in 2M sulfuric acid.

  • Add potassium iodate (KIO₃) portionwise while stirring.

  • Heat the mixture to 100°C.

  • Add a solution of potassium iodide (KI) in water dropwise over a period of time (e.g., 0.5 hours).

  • Continue stirring for an additional period (e.g., 1.5 hours) and then cool to room temperature.

  • Adjust the pH to approximately 8 with ammonia or sodium hydroxide solution to precipitate the product.

  • Cool the mixture further (e.g., to 10°C) to complete precipitation.

  • Filter the solid, wash with cold water, and recrystallize from a suitable solvent (e.g., 85% ethanol) to yield 2-amino-5-bromo-3-iodopyridine.

Analytical Characterization

Due to the lack of published experimental data for this compound, this section will outline the expected analytical techniques and spectral characteristics for its structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum is expected to show two distinct signals in the aromatic region corresponding to the two protons on the pyridine ring. The chemical shifts and coupling constants would be indicative of their positions relative to the three different substituents. The amine protons would likely appear as a broad singlet.

  • ¹³C NMR: The carbon NMR spectrum should display five signals for the five carbon atoms of the pyridine ring. The chemical shifts would be influenced by the attached substituents, with the carbon atoms bonded to the halogens and the amino group showing characteristic shifts.

Mass Spectrometry (MS): Mass spectrometry would confirm the molecular weight of the compound. The high-resolution mass spectrum should show the characteristic isotopic pattern for a molecule containing one bromine and one iodine atom.

Infrared (IR) Spectroscopy: The IR spectrum would be expected to show characteristic absorption bands for the N-H stretching of the primary amine, C-N stretching, and the aromatic C-H and C=C stretching vibrations of the pyridine ring.

Applications in Drug Discovery and Medicinal Chemistry

Halogenated pyridines, such as this compound, are highly valuable intermediates in drug discovery. The bromine and iodine atoms serve as versatile handles for a variety of cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. These reactions allow for the facile introduction of diverse chemical moieties, enabling the rapid generation of libraries of compounds for biological screening.

The 3-aminopyridine scaffold itself is a privileged structure found in numerous biologically active molecules, including kinase inhibitors for oncology and agents targeting the central nervous system.[8] The specific substitution pattern of this compound allows for regioselective modifications, providing medicinal chemists with precise control over the final molecular architecture to optimize potency, selectivity, and pharmacokinetic properties. The strategic positioning of the halogens provides multiple reactive sites, which is crucial for constructing the complex heterocyclic compounds often found in active pharmaceutical ingredients (APIs).[9]

G Core This compound (Core Scaffold) Suzuki Suzuki Coupling (at Br or I position) Core->Suzuki Buchwald Buchwald-Hartwig Amination (at Br or I) Core->Buchwald Other Other Cross-Coupling Reactions Core->Other Library Diverse Library of Drug Candidates Suzuki->Library Buchwald->Library Other->Library

Caption: Role of this compound in generating chemical diversity.

Safety and Handling

This compound is classified as harmful and an irritant. The following hazard statements apply:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Standard laboratory safety precautions should be taken when handling this compound, including the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood.

References

An In-depth Technical Guide to 5-Bromo-2-iodopyridin-3-amine: Synthesis, Reactivity, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals on 5-Bromo-2-iodopyridin-3-amine. It delves into the compound's chemical identity, physicochemical properties, synthesis, and reactivity, with a special focus on its strategic application in the synthesis of complex pharmaceutical agents.

Core Chemical Identity

The compound in focus is a tri-substituted pyridine ring, a heterocyclic aromatic organic compound. Its structure is characterized by the presence of three different functional groups: an amine (-NH₂), a bromine atom (-Br), and an iodine atom (-I) attached to the pyridine core.

The formal IUPAC name for this compound is This compound . However, it is crucial to note that isomers exist and are sometimes referenced in literature, such as 5-bromo-3-iodopyridin-2-amine[1][2][3][4] and 3-bromo-5-iodopyridin-2-amine[5][6]. This guide will focus on the specified this compound isomer.

Key Identifiers:

  • Molecular Formula: C₅H₄BrIN₂

  • Molecular Weight: 298.91 g/mol [1]

  • CAS Number: 1180678-40-3

  • Canonical SMILES: C1=C(C(=C(N=C1)I)N)Br

Physicochemical Properties

Understanding the physical and chemical properties of a synthetic building block is paramount for its effective use in experimental design. The data presented below has been aggregated from various chemical suppliers and databases.

PropertyValueSource
Molecular Weight 298.91 g/mol [1]
Molecular Formula C₅H₄BrIN₂[1]
Appearance Typically a solid powderN/A
Purity Commercially available up to 98%[4]
Storage Conditions 2-8°C, Keep in dark place, sealed in dry[2]

Synthesis and Manufacturing

This compound is an important pharmaceutical intermediate.[7] Its synthesis typically starts from more readily available pyridines, such as 2-aminopyridine or its derivatives. The synthetic strategy involves sequential halogenation reactions—bromination and iodination—which must be carefully controlled to achieve the desired regioselectivity.

A common synthetic pathway starts with 2-aminopyridine, which first undergoes bromination to yield 2-amino-5-bromopyridine.[7][8][9] This intermediate is then subjected to iodination to introduce the iodine atom at the 3-position.

Exemplary Synthetic Protocol: Iodination of 2-Amino-5-bromopyridine

This protocol is based on established methods for the iodination of aminopyridines.[7][10] The rationale behind using an iodine-generating system like potassium iodate (KIO₃) and potassium iodide (KI) in an acidic medium is the in situ formation of electrophilic iodine species (I⁺), which then attacks the electron-rich pyridine ring. The amino group at C2 and the bromo group at C5 direct the incoming electrophile to the C3 position.

Step-by-Step Protocol:

  • Dissolution: Dissolve 2-amino-5-bromopyridine (1 equivalent) in 2M sulfuric acid.

  • Oxidant Addition: Add potassium iodate (KIO₃) portionwise to the stirred solution.

  • Heating: Heat the reaction mixture to approximately 100°C.

  • Iodide Addition: Slowly add a solution of potassium iodide (KI) dropwise over 1-2 hours. The reaction is exothermic and releases iodine vapor; proper ventilation and a scrubber are essential.

  • Reaction Monitoring: Allow the mixture to stir for an additional 1-3 hours at 100°C. Monitor the reaction progress using TLC or LC-MS.

  • Workup: Cool the mixture to room temperature. Carefully adjust the pH to ~8-9 using a base (e.g., sodium hydroxide or ammonia) to precipitate the product.[7]

  • Isolation & Purification: Cool the mixture further to maximize precipitation. Collect the solid product by filtration, wash with cold water, and recrystallize from a suitable solvent (e.g., 85% ethanol) to yield pure this compound.[7]

SynthesisWorkflow Start 2-Amino-5-bromopyridine Step1 Dissolve in H₂SO₄ Add KIO₃ Start->Step1 Reagents Step2 Heat to 100°C Add KI solution dropwise Step1->Step2 Iodination Setup Step3 Reaction Stirring (1-3h @ 100°C) Step2->Step3 Reaction Step4 Cool & Basify (pH 8-9) Precipitation Step3->Step4 Workup Step5 Filter & Wash Recrystallize Step4->Step5 Isolation End Pure this compound Step5->End Purification

Chemical Reactivity and Synthetic Utility

The true value of this compound in drug discovery lies in the differential reactivity of its three functional groups. This allows for selective, sequential modification of the pyridine scaffold, making it an exceptionally versatile building block.[11]

  • Iodo Group (C2): The carbon-iodine bond is the most labile of the two C-halogen bonds. It is highly susceptible to palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig amination.[12][13][14] This allows for the selective introduction of aryl, alkynyl, or amino moieties at the C2 position.

  • Bromo Group (C5): The carbon-bromine bond is less reactive than the C-I bond but can still participate in cross-coupling reactions under more forcing conditions. This two-tiered reactivity is the cornerstone of its utility, enabling a second, different functional group to be introduced after the iodine has been displaced.

  • Amino Group (C3): The primary amine is a nucleophile and can be readily acylated, alkylated, or used in condensation reactions to build more complex structures. It can also be converted into other functional groups via diazotization.

Selective Cross-Coupling: A Field-Proven Insight

The difference in bond dissociation energy (C-I < C-Br) is the causal factor behind the selective reactivity. In a typical palladium-catalyzed Suzuki reaction, oxidative addition of the palladium(0) catalyst will occur preferentially at the C-I bond. By carefully selecting the catalyst (e.g., Pd(PPh₃)₄), base, and temperature, one can achieve near-perfect selectivity for coupling at the C2 position while leaving the C5-bromo group intact for subsequent functionalization.[15]

Applications in Drug Discovery

This building block is instrumental in constructing heterocyclic compounds that are prevalent in many active pharmaceutical ingredients (APIs).[11] It plays a particularly irreplaceable role in the synthesis of various kinase inhibitors used in cancer chemotherapy.[7] The pyridine core is a common feature in many drugs, and the ability to precisely decorate it with different functional groups allows for the fine-tuning of a molecule's pharmacological properties, such as target binding, solubility, and metabolic stability.

For example, the scaffold can be used as a key intermediate in the synthesis of tyrosine kinase inhibitors.[7] A medicinal chemist could perform a Sonogashira coupling at the C2 position to install an alkyne, followed by a Suzuki coupling at the C5 position to add an aryl group, and finally, acylate the C3-amine to complete the synthesis of a complex, drug-like molecule. This step-wise, controlled approach streamlines the research process and accelerates the discovery of new therapeutic agents.[11]

Safety and Handling

As with any halogenated aromatic amine, proper safety precautions are mandatory. The compound should be handled by technically qualified individuals in a well-ventilated laboratory fume hood.

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and safety goggles.[16][17]

  • Hazard Statements: May be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[18][19]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[17]

Conclusion

This compound is a high-value, versatile chemical intermediate for the drug discovery and development industry. Its well-defined regiochemistry and differential reactivity of its halogen substituents provide a robust platform for the efficient, sequential construction of complex molecular architectures. A thorough understanding of its synthesis, reactivity, and handling is essential for any researcher aiming to leverage this powerful building block in the pursuit of novel therapeutics.

References

A Technical Guide to the Spectroscopic Characterization of 5-Bromo-2-iodopyridin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the spectroscopic data for 5-Bromo-2-iodopyridin-3-amine (CAS No. 381233-96-1), a key intermediate in pharmaceutical and agrochemical synthesis.[1][2] As a substituted halopyridine, its unambiguous structural confirmation is critical for ensuring reaction success, purity, and the ultimate efficacy of downstream products. This document moves beyond a simple recitation of data, offering a rationale for the observed spectral features and providing robust, field-tested protocols for data acquisition.

Molecular Structure and Its Spectroscopic Implications

The structural features of this compound dictate its spectroscopic fingerprint. The pyridine ring is an electron-deficient aromatic system. This effect is modulated by the presence of three key substituents:

  • An electron-donating amine (-NH₂) group at the C3 position, which increases electron density, particularly at the ortho and para positions.

  • Two electron-withdrawing halogens , bromine at C5 and iodine at C2. Their effects are a combination of electron withdrawal through induction and a weaker electron donation through resonance. The large iodine atom at C2 also introduces significant steric and electronic effects.

This unique electronic environment creates a distinct pattern of signals in NMR, IR, and MS analyses, which we will explore in detail.

Caption: Molecular structure with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. For this compound, both ¹H and ¹³C NMR provide definitive structural confirmation.

¹H NMR Spectroscopy: Probing the Proton Environment

The ¹H NMR spectrum reveals two distinct aromatic protons and the amine protons. The electron-donating amine group and the deshielding effect of the electronegative nitrogen and halogens create a predictable downfield shift for the ring protons.

Data Summary

Proton Assignment Chemical Shift (δ) ppm Multiplicity Coupling Constant (J) Hz
-NH₂ 5.65 Singlet (broad) -
H4 7.16 Doublet 2.27
H6 7.67 Doublet 2.01

Solvent: DMSO-d₆, Frequency: 400 MHz. Source: Bunker, K.D., et al. (2009).[3]

Interpretation and Causality:

  • Amine Protons (-NH₂): The signal at 5.65 ppm is a broad singlet, characteristic of amine protons which undergo rapid exchange and possess quadrupolar coupling with the nitrogen atom. Its integration corresponds to two protons.

  • Aromatic Protons (H4 & H6): The two protons on the pyridine ring appear as distinct doublets.

    • The H6 proton at 7.67 ppm is further downfield than H4. This is because it is situated between the electronegative ring nitrogen (N1) and the bromine at C5.

    • The H4 proton at 7.16 ppm is influenced by the adjacent electron-donating amine group, shifting it slightly upfield relative to H6.

    • The small coupling constants (J ≈ 2 Hz) are characteristic of a four-bond meta-coupling between H4 and H6, confirming their 1,3-relationship on the ring.

¹³C NMR Spectroscopy: The Carbon Skeleton

The proton-decoupled ¹³C NMR spectrum shows five distinct signals, one for each carbon atom in the pyridine ring. The chemical shifts are highly sensitive to the electronic effects of the substituents.

Data Summary

Carbon Assignment Chemical Shift (δ) ppm
C2 106.10
C5 120.01
C4 120.92
C6 137.97
C3 147.68

Solvent: DMSO-d₆, Frequency: 101 MHz. Source: Bunker, K.D., et al. (2009).[3][4]

Interpretation and Causality:

  • C3 (Amine-bearing): The signal at 147.68 ppm is the most downfield, which is typical for an aromatic carbon directly attached to a strongly electron-donating amine group.

  • C2 (Iodo-bearing): The signal at 106.10 ppm is significantly shielded. While iodine is electronegative, the "heavy atom effect" causes a pronounced upfield shift for the directly attached carbon, a well-documented phenomenon in ¹³C NMR.

  • C5 (Bromo-bearing): The carbon attached to bromine appears at 120.01 ppm.

  • C4 and C6: The remaining carbons, C4 and C6, appear at 120.92 ppm and 137.97 ppm, respectively. C6 is further downfield due to its proximity to the ring nitrogen.

Infrared (IR) Spectroscopy

While a specific experimental spectrum for this compound is not publicly available, its features can be reliably predicted based on its functional groups. IR spectroscopy excels at identifying these groups through their characteristic vibrational frequencies.

Predicted IR Absorptions

Functional Group Vibration Type Expected Wavenumber (cm⁻¹) Intensity
N-H (Amine) Asymmetric & Symmetric Stretch 3400 - 3250 Medium, Two Bands
C-H (Aromatic) Stretch 3100 - 3000 Medium to Weak
N-H (Amine) Scissoring (Bend) 1650 - 1580 Medium to Strong
C=C, C=N (Aromatic) Ring Stretch 1600 - 1450 Medium to Strong
C-N (Aromatic Amine) Stretch 1335 - 1250 Strong
C-Br Stretch ~600 Medium
C-I Stretch ~500 Medium

Source: General principles of IR spectroscopy for primary aromatic amines.[5][6]

Interpretation and Causality:

  • N-H Vibrations: The most diagnostic feature of this primary amine will be the two distinct N-H stretching bands in the 3400-3250 cm⁻¹ region, corresponding to the asymmetric and symmetric vibrations of the -NH₂ group.[5] A strong N-H bending (scissoring) vibration is also expected around 1620 cm⁻¹.[5]

  • Aromatic Ring: Multiple sharp peaks between 1600 cm⁻¹ and 1450 cm⁻¹ will confirm the presence of the pyridine ring.

  • C-N Stretch: A strong absorption between 1335-1250 cm⁻¹ is characteristic of the C-N bond of an aromatic amine, a result of its partial double-bond character due to resonance.[5]

  • Carbon-Halogen Stretches: The C-Br and C-I stretches appear in the far-infrared (fingerprint) region and can be difficult to assign definitively without comparative analysis.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and offers structural clues through its fragmentation pattern.

Data Summary

Ion m/z (Mass-to-Charge Ratio) Interpretation
[M+H]⁺ 300.7 Protonated Molecular Ion
M (Calculated) 298.82 Molecular Weight (for C₅H₄⁷⁹BrIN₂)

Source: Li, X., et al. (2016).[2]

Interpretation and the Nitrogen Rule: The molecular formula C₅H₄BrIN₂ contains two nitrogen atoms. According to the Nitrogen Rule, a molecule with an even number of nitrogen atoms will have an even nominal molecular weight. The calculated weight is ~299, but considering the most common isotopes (¹²C, ¹H, ⁷⁹Br, ¹²⁷I, ¹⁴N), the exact mass is 298.82 Da. The observed LCMS peak at 300.7 corresponds to the protonated molecule [M+H]⁺, confirming the molecular weight.[2]

Predicted Fragmentation Pathways: Under electron ionization (EI-MS), the molecular ion would be unstable. Key fragmentation pathways would likely include:

  • Loss of a halogen: Cleavage of the C-I or C-Br bond would be a primary fragmentation event, as these are the weakest bonds. Loss of an iodine radical (·I, 127 Da) or bromine radical (·Br, 79/81 Da) would lead to significant fragment ions.

  • Ring Cleavage: Fragmentation of the pyridine ring, often involving the loss of HCN (27 Da), is a common pathway for this class of compounds.[7]

Experimental Protocols

The following protocols describe standard operating procedures for acquiring high-quality spectroscopic data for this compound.

Figure 2: Spectroscopic Analysis Workflow cluster_workflow Sample Purity Check: This compound NMR NMR Analysis (¹H, ¹³C) Sample->NMR Dissolve in DMSO-d₆ IR FTIR Analysis Sample->IR Prepare KBr pellet MS LCMS Analysis Sample->MS Dissolve in ACN/H₂O Data Data Integration & Structural Confirmation NMR->Data IR->Data MS->Data

Caption: General workflow for spectroscopic characterization.

NMR Spectroscopy Protocol
  • Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Ensure the sample is fully dissolved.

  • Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. Tune and shim the instrument for optimal magnetic field homogeneity.

  • ¹H NMR Acquisition: Acquire the spectrum using a standard single-pulse experiment. A spectral width of 12-15 ppm, centered around 6 ppm, is typically sufficient. Use 16-32 scans for a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the proton-decoupled ¹³C spectrum. A spectral width of 220-240 ppm is required. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) will be necessary.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs). Calibrate the ¹H spectrum to the residual solvent peak of DMSO-d₆ (δ 2.50 ppm) and the ¹³C spectrum to the solvent peak (δ 39.52 ppm).

FTIR Spectroscopy Protocol
  • Sample Preparation (KBr Pellet): Mix approximately 1-2 mg of the sample with ~100 mg of dry, spectroscopic grade potassium bromide (KBr). Grind the mixture thoroughly in an agate mortar to create a fine, homogeneous powder.

  • Pellet Pressing: Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) to form a thin, transparent pellet.

  • Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer.[8] Record the spectrum, typically from 4000 cm⁻¹ to 400 cm⁻¹. Acquire a background spectrum of the empty sample chamber beforehand to subtract atmospheric H₂O and CO₂ signals.[9]

  • Data Processing: Perform baseline correction and peak labeling on the resulting spectrum.

Mass Spectrometry (LCMS) Protocol
  • Sample Preparation: Prepare a stock solution of the sample at 1 mg/mL in a suitable solvent like acetonitrile or methanol. Further dilute this solution to a final concentration of 1-10 µg/mL using the mobile phase (e.g., a mixture of water and acetonitrile with 0.1% formic acid).

  • Instrumentation: Use a liquid chromatography system coupled to a mass spectrometer with an electrospray ionization (ESI) source.

  • LC Method: Inject 1-5 µL of the sample onto a C18 reverse-phase column. Elute the compound using a gradient of water and acetonitrile (both typically containing 0.1% formic acid to promote protonation).

  • MS Acquisition: Operate the mass spectrometer in positive ion mode (ESI+). Scan a mass range that includes the expected molecular ion, for instance, m/z 100-500.

  • Data Analysis: Extract the mass spectrum from the chromatographic peak corresponding to the compound of interest. Identify the [M+H]⁺ ion to confirm the molecular weight.

Conclusion

The comprehensive spectroscopic analysis of this compound provides a clear and self-validating structural confirmation. ¹H and ¹³C NMR data definitively establish the atomic connectivity and substitution pattern on the pyridine ring. Mass spectrometry confirms the molecular weight, and the principles of IR spectroscopy allow for the confident identification of the primary aromatic amine functionality. Together, these techniques provide a complete and authoritative spectroscopic profile essential for researchers and drug development professionals working with this important chemical intermediate.

References

An In-Depth Technical Guide to the Characterization of 5-Bromo-2-iodopyridin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5-Bromo-2-iodopyridin-3-amine (CAS No. 1180678-40-3) is a halogenated pyridine derivative that serves as a critical structural motif and versatile intermediate in medicinal chemistry and drug development.[1] Its trifunctional nature, featuring bromo, iodo, and amine substituents on a pyridine core, allows for diverse synthetic modifications, making it a valuable building block for complex molecular architectures. The precise structural elucidation and purity assessment of this compound are paramount to ensure the reliability and reproducibility of subsequent synthetic transformations and the biological activity of the resulting target molecules.

This guide provides a comprehensive overview of the core analytical techniques required for the definitive characterization of this compound. We will delve into spectroscopic, chromatographic, and solid-state analysis, presenting not just the methods but the scientific rationale behind their application. The protocols and data presented herein are grounded in peer-reviewed literature to ensure the highest degree of scientific integrity for researchers, scientists, and drug development professionals.

Molecular Structure Elucidation: A Spectroscopic Approach

Spectroscopic techniques are indispensable for confirming the molecular structure of a synthesized compound. By probing the interactions of molecules with electromagnetic radiation, we can deduce the connectivity of atoms, the nature of functional groups, and the overall molecular identity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry. It provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are essential for unambiguous confirmation.

Expertise & Causality: The choice of a deuterated solvent is critical. Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent choice as it readily dissolves the analyte and its residual solvent peak does not typically obscure key signals. The amine protons (-NH₂) are often broad and may exchange with trace water in the solvent; observing them as a broad singlet confirms their presence. The aromatic region will display two distinct protons on the pyridine ring. Their splitting pattern (as doublets) and coupling constant (~2 Hz) are characteristic of a meta-relationship, confirming the substitution pattern.

¹H and ¹³C NMR Spectral Data

The definitive NMR data for this compound has been reported in DMSO-d₆.[2][3]

Analysis Solvent Spectrometer Freq. Chemical Shift (δ) in ppm & Multiplicity Assignment
¹H NMR DMSO-d₆400 MHz7.67 (d, J = 2.01 Hz, 1H)7.16 (d, J = 2.27 Hz, 1H)5.65 (s, 2H)H-6H-4-NH₂
¹³C NMR DMSO-d₆101 MHz147.68137.97120.92120.01106.10C-5C-3C-6C-4C-2

Experimental Protocol: NMR Analysis

  • Sample Preparation: Accurately weigh approximately 5-10 mg of the solid this compound sample.

  • Dissolution: Dissolve the sample in ~0.7 mL of deuterated solvent (e.g., DMSO-d₆) directly within a 5 mm NMR tube. Ensure complete dissolution, using gentle vortexing if necessary.

  • Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure magnetic field homogeneity.

  • Data Acquisition: Acquire the ¹H NMR spectrum using a standard pulse program. A sufficient number of scans (e.g., 16 or 32) should be averaged to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Following proton analysis, acquire the ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, a greater number of scans will be required. A proton-decoupled experiment is standard to produce a spectrum with singlets for each unique carbon.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak (DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and can provide evidence of its elemental composition through isotopic distribution patterns. For halogenated compounds, the characteristic isotopic signatures of bromine (⁷⁹Br and ⁸¹Br in an ~1:1 ratio) are particularly informative.

Expertise & Causality: Electrospray Ionization (ESI) is a soft ionization technique well-suited for this polar amine-containing molecule. In positive ion mode, the molecule is expected to be protonated at the basic amine or pyridine nitrogen, yielding a prominent [M+H]⁺ ion. The presence of one bromine atom will result in a characteristic pair of peaks ([M+H]⁺ and [M+2+H]⁺) of nearly equal intensity, separated by 2 Da, which serves as a powerful validation of the structure.

An LC-MS (Liquid Chromatography-Mass Spectrometry) analysis of a related isomer, 2-amino-5-bromo-3-iodopyridine, showed the expected molecular ion, confirming the utility of this technique.[1] The calculated monoisotopic mass for C₅H₄BrIN₂ is 297.8603 Da.[1] Therefore, the expected [M+H]⁺ ion would be approximately 298.8675 m/z.

Experimental Protocol: LC-MS Analysis

  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Chromatography (Optional but Recommended): Inject the sample into an HPLC system coupled to the mass spectrometer. A simple isocratic or gradient elution on a C18 column can be used for sample introduction and separation from any non-volatile impurities.

  • Ionization: Utilize an ESI source operating in positive ion mode.

  • Mass Analysis: Acquire a full scan mass spectrum over a relevant m/z range (e.g., 100-500 Da).

  • Data Interpretation: Look for the [M+H]⁺ ion cluster centered around m/z 298.9. Verify the isotopic pattern, which should show the characteristic A+2 peak for a monobrominated compound.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. For this compound, the key signatures will be from the primary aromatic amine group and the pyridine ring.

Expertise & Causality: As a primary aromatic amine, the compound is expected to show two distinct N-H stretching bands in the 3500-3300 cm⁻¹ region, corresponding to the asymmetric and symmetric vibrations of the -NH₂ group.[4][5] The presence of two bands, rather than one or zero, is a definitive indicator of a primary amine.[6] Additionally, a characteristic N-H bending (scissoring) vibration is expected around 1650-1580 cm⁻¹.[4] Vibrations associated with the substituted pyridine ring (C=C and C=N stretches) will appear in the 1600-1400 cm⁻¹ fingerprint region.

Predicted IR Absorption Bands

Vibrational Mode **Expected Wavenumber (cm⁻¹) **Rationale
N-H Asymmetric & Symmetric Stretch3500 - 3300 (Two distinct bands)Characteristic of a primary aromatic amine.[5]
Aromatic C-H Stretch3100 - 3000Stretching of sp² C-H bonds on the pyridine ring.
N-H Bend (Scissoring)1650 - 1580Deformation vibration of the -NH₂ group.[4]
Aromatic C=C and C=N Stretches1600 - 1400Ring stretching vibrations of the pyridine core.
C-N Stretch1335 - 1250Stretching of the aromatic amine C-N bond.[4]
C-Br / C-I Stretch< 1000Typically found in the low-frequency fingerprint region.

Purity and Separation Analysis: Chromatography

While spectroscopy confirms identity, chromatography is essential for determining the purity of the compound, a critical parameter in drug development.

High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for assessing the purity of pharmaceutical intermediates and active ingredients. A well-developed HPLC method can separate the target compound from starting materials, by-products, and other impurities.

Expertise & Causality: Reversed-phase HPLC using a C18 column is the most common and robust approach for analyzing moderately polar organic molecules like this one.[7] A mobile phase consisting of an organic modifier (like acetonitrile or methanol) and an aqueous buffer provides excellent resolving power. The UV-active nature of the pyridine ring allows for sensitive detection using a UV-Vis or Diode Array Detector (DAD). A method developed for the isomeric 2-amino-5-bromo-3-iodopyridine provides a strong starting point for analysis.[1]

Experimental Protocol: Reversed-Phase HPLC

  • System Preparation:

    • Column: Hypersil BDS C18 (5 µm, 250 x 4.6 mm) or equivalent.[1]

    • Mobile Phase: Prepare a mixture of acetonitrile and water. A starting condition could be 60:40 (v/v) Acetonitrile:Water.[1] The mobile phase should be filtered and degassed.

    • Flow Rate: 1.0 mL/min.[1]

    • Column Temperature: 25 °C.[1]

    • Detection: UV detector set to 245 nm.[1]

  • Sample Preparation: Prepare a sample solution of this compound at a concentration of approximately 0.5 mg/mL in the mobile phase. Ensure the sample is fully dissolved and filter through a 0.45 µm syringe filter.

  • Analysis:

    • Equilibrate the column with the mobile phase until a stable baseline is achieved.

    • Inject a small volume (e.g., 5 µL) of the prepared sample.[1]

    • Run the analysis for a sufficient time to allow for the elution of all potential impurities (e.g., 10-15 minutes).

  • Data Evaluation: The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing MobilePhase Mobile Phase Prep (ACN/H₂O, Filter, Degas) Equilibrate Equilibrate System MobilePhase->Equilibrate SamplePrep Sample Prep (Dissolve, Filter) Inject Inject Sample (5 µL) SamplePrep->Inject Equilibrate->Inject Separate Separation on C18 Column Inject->Separate Detect UV Detection (245 nm) Separate->Detect Integrate Integrate Peaks Detect->Integrate Calculate Calculate Area % Integrate->Calculate Characterization_Overview cluster_techniques Characterization Techniques cluster_info Information Obtained Compound This compound NMR NMR Spectroscopy (¹H, ¹³C) MS Mass Spectrometry (ESI-MS) IR IR Spectroscopy (FTIR) HPLC HPLC (Reversed-Phase) XRAY X-Ray Diffraction (Single Crystal) Structure Molecular Structure & Connectivity NMR->Structure Identity Molecular Weight & Formula MS->Identity FuncGroups Functional Groups IR->FuncGroups Purity Purity & Impurity Profile HPLC->Purity SolidState 3D Structure & Crystal Packing XRAY->SolidState

References

A Researcher's Guide to 5-Bromo-2-iodopyridin-3-amine: Sourcing, Synthesis, and Application

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

5-Bromo-2-iodopyridin-3-amine is a trifunctional heterocyclic building block of significant interest in medicinal chemistry and materials science. Its unique arrangement of an amine, a bromine atom, and an iodine atom on a pyridine core allows for highly selective and sequential functionalization. This guide provides a comprehensive overview of this reagent, covering its physicochemical properties, reliable commercial suppliers, strategic application in palladium-catalyzed cross-coupling reactions, and essential safety protocols. A detailed, field-proven experimental workflow for a selective Suzuki-Miyaura coupling is presented to illustrate its practical utility and empower researchers to leverage its synthetic potential effectively.

Part 1: Strategic Importance and Physicochemical Profile

This compound has emerged as a valuable intermediate in the synthesis of complex molecular architectures, particularly in the development of novel therapeutic agents.[1][2] The strategic placement of three distinct functional groups—a nucleophilic amine and two electrophilic halides with differential reactivity—offers chemists precise control over molecular assembly.

The primary advantage lies in the ability to perform sequential, site-selective cross-coupling reactions. The carbon-iodine (C-I) bond is significantly more reactive towards oxidative addition with palladium(0) catalysts than the carbon-bromine (C-Br) bond. This reactivity difference enables the selective substitution of the iodine atom, leaving the bromine intact for a subsequent, different coupling reaction. This "one-pot" or sequential approach streamlines complex syntheses, reduces purification steps, and ultimately accelerates the drug discovery process.[3][4][5]

Key Physicochemical Data:

PropertyValue
CAS Number 1180678-40-3[6]
Molecular Formula C₅H₄BrIN₂[6]
Molecular Weight 298.91 g/mol [6][7]
Appearance Typically a solid (powder/crystalline)[7]
Purity Commonly available at ≥95%[6]
Storage Store at 2-8°C[6]

Part 2: Procurement and Supplier Qualification

The reliability of starting materials is paramount for reproducible research and development. Sourcing high-quality this compound requires careful supplier selection. Researchers should prioritize suppliers who provide comprehensive analytical data, such as a Certificate of Analysis (CoA) with NMR and HPLC/LC-MS data, to verify identity and purity.

Table of Commercial Suppliers:

SupplierProduct Number/NameNotes
ChemShuttle ZB2153Offers the compound with a stated purity of 95%.[6]
Fluorochem 322485Provides various package sizes (e.g., 250mg, 1g, 5g) with 95% purity.[8]
Sigma-Aldrich (Merck) Not directly listed, but offers numerous structural isomers like 2-Amino-5-bromo-3-iodopyridine (CAS 381233-96-1) and 2-Bromo-5-iodopyridin-3-amine (CAS 1138444-06-0).Researchers should be cautious to select the correct isomer. The AldrichCPR line notes that the buyer assumes responsibility for confirming purity.[7][9]
BLD Pharm Not directly listed, but offers related isomers like 5-Bromo-3-iodopyridin-2-amine (CAS 381233-96-1).Provides access to analytical documentation like NMR and HPLC.[10]

Expert Insight on Supplier Selection: When planning a multi-step synthesis, lot-to-lot consistency is critical. For academic labs, purity and clear characterization data are key. For drug development professionals, a supplier's ability to scale up production from grams to kilograms is a crucial consideration. Always request a sample lot for validation in small-scale reactions before committing to a larger purchase.

Part 3: Application in Sequential Cross-Coupling Reactions

The primary utility of this compound is its application in sequential palladium-catalyzed cross-coupling reactions. This allows for the controlled, stepwise introduction of different aryl, heteroaryl, or alkyl groups at the C2 and C5 positions.

Conceptual Workflow for Sequential Functionalization:

The diagram below illustrates the strategic logic. The first Suzuki coupling targets the more reactive C-I bond. The resulting bromo-aminopyridine intermediate can then undergo a second, distinct coupling reaction at the C-Br position.

G A This compound B Step 1: Suzuki Coupling (Selective at C-I) Catalyst: Pd(PPh₃)₄ Boronic Acid: R¹-B(OH)₂ Base: Na₂CO₃ A->B Reacts with C Intermediate: 5-Bromo-2-(R¹)-pyridin-3-amine B->C Yields D Step 2: Second Coupling (Suzuki, Sonogashira, etc.) Catalyst: PdCl₂(dppf) Reagent: R²-B(OH)₂ or R²-alkyne Base: K₃PO₄ C->D Reacts with E Final Product: 5-(R²)-2-(R¹)-pyridin-3-amine D->E Yields

Caption: Sequential cross-coupling strategy using this compound.

Field-Proven Experimental Protocol: Selective Suzuki-Miyaura Coupling

This protocol details a reliable method for the selective arylation at the C2 (iodo) position. The choice of catalyst, base, and solvent system is critical for achieving high selectivity and yield.[11]

Objective: To synthesize 5-Bromo-2-(4-methoxyphenyl)pyridin-3-amine via a selective Suzuki coupling.

Materials:

  • This compound (1.0 eq)

  • 4-Methoxyphenylboronic acid (1.2 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)

  • Sodium Carbonate (Na₂CO₃) (2.0 M aqueous solution, 3.0 eq)

  • 1,4-Dioxane (Anhydrous)

  • Toluene (Anhydrous)

Experimental Workflow Diagram:

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Combine Reagents - this compound - Boronic Acid - Pd(PPh₃)₄ B Add Solvents - Toluene - 1,4-Dioxane A->B C Degas Mixture (N₂ purge for 15 min) B->C D Add Base (Aq. Na₂CO₃ solution) C->D E Heat to Reflux (90-95 °C, 12-18h) Monitor by TLC/LC-MS D->E F Cool to RT Dilute with Ethyl Acetate E->F G Aqueous Wash (H₂O, then Brine) F->G H Dry & Concentrate (Dry over Na₂SO₄, concentrate in vacuo) G->H I Purify (Column Chromatography) H->I

Caption: Step-by-step workflow for the selective Suzuki coupling experiment.

Step-by-Step Methodology:

  • Vessel Preparation: To a flame-dried Schlenk flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq), 4-methoxyphenylboronic acid (1.2 eq), and Pd(PPh₃)₄ (0.05 eq).

    • Causality: An inert atmosphere is crucial to prevent the oxidation and deactivation of the Pd(0) catalyst.

  • Solvent Addition: Add anhydrous 1,4-dioxane and toluene in a 4:1 ratio (e.g., 8 mL dioxane, 2 mL toluene per 1 mmol of substrate). Stir the mixture to form a suspension.

  • Degassing: Bubble nitrogen gas through the stirred suspension for 15 minutes to thoroughly remove any dissolved oxygen.

    • Causality: Oxygen can lead to side reactions, such as the homocoupling of the boronic acid (Glaser coupling), and can degrade the catalyst, lowering the yield.

  • Base Addition: Add the 2.0 M aqueous sodium carbonate solution (3.0 eq) via syringe.

  • Reaction: Heat the reaction mixture to reflux (approximately 90-95 °C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 12-18 hours).

  • Workup: Cool the mixture to room temperature. Dilute with ethyl acetate and transfer to a separatory funnel. Wash the organic layer sequentially with water and then brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure 5-Bromo-2-(4-methoxyphenyl)pyridin-3-amine.

Part 4: Safety, Handling, and Storage

As with all halogenated aromatic compounds, this compound should be handled with care in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[12][13]

  • Hazards: This compound is harmful if swallowed and causes skin and serious eye irritation.[8] It may also cause respiratory irritation.[8][14]

  • Handling: Avoid breathing dust/fumes.[8] Wash hands thoroughly after handling.[12] In case of inhalation, move the person to fresh air.[12] In case of eye or skin contact, rinse immediately and thoroughly with water.[12]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[12][13] Recommended storage temperature is often refrigerated (2-8°C).[6]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[12]

Part 5: Conclusion

This compound is a powerful and versatile building block for synthetic and medicinal chemists. Its well-defined differential reactivity allows for the elegant and efficient construction of highly substituted pyridine scaffolds, which are core components of many pharmaceutical agents.[1] By understanding its properties, sourcing it from reliable suppliers, and applying robust, selective reaction protocols, researchers can significantly accelerate their discovery and development programs.

References

fundamental reactivity of the C-I vs C-Br bond in 5-Bromo-2-iodopyridin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Fundamental Reactivity of the C-I vs C-Br Bond in 5-Bromo-2-iodopyridin-3-amine

Introduction: The Strategic Value of Dihalogenated Pyridines

In the landscape of modern drug discovery and materials science, heteroaromatic scaffolds are indispensable. Among these, the pyridine ring is a cornerstone, prized for its unique electronic properties and its prevalence in biologically active molecules. Dihalogenated pyridines, such as this compound, represent a particularly valuable class of synthetic intermediates. They offer two distinct points of chemical reactivity, enabling the controlled, sequential introduction of different functionalities. This capacity for selective functionalization is paramount for building molecular complexity and fine-tuning the properties of target compounds.

This guide provides an in-depth analysis of the fundamental principles governing the differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds in this compound. We will move beyond simple rules of thumb to explore the mechanistic underpinnings of this chemoselectivity, offering field-proven insights for researchers, scientists, and drug development professionals aiming to leverage this powerful synthetic building block.

Part 1: Core Principles of Carbon-Halogen (C-X) Bond Reactivity

The ability to selectively react one halogen in the presence of another is governed by a confluence of factors, primarily the inherent properties of the carbon-halogen bond itself and the mechanism of the chosen chemical transformation. In the context of transition metal-catalyzed cross-coupling reactions, the initial oxidative addition step is frequently the selectivity-determining event.

Bond Dissociation Energy (BDE): The Primary Determinant

The most fundamental property dictating the reactivity of a C-X bond is its strength, quantified by the bond dissociation energy (BDE). This is the energy required to cleave the bond homolytically. A weaker bond requires less energy to break and will therefore react more readily in many chemical processes.[1]

The established trend for aryl halides is that bond strength increases as the halogen's electronegativity increases and size decreases.[1][2] This results in the following BDE hierarchy:

C-I < C-Br < C-Cl < C-F

This inverse relationship between bond strength and reactivity is the primary reason the C-I bond is significantly more reactive than the C-Br bond in palladium-catalyzed cross-coupling reactions.[1][2]

Bond TypeTypical Bond Dissociation Energy (kJ/mol)
Aryl-I~213
Aryl-Br~285
Aryl-Cl~327
Aryl-F~485
(Data synthesized from sources[3][4])
The Oxidative Addition Mechanism: A Deeper Look

In palladium-catalyzed cross-coupling, the catalytic cycle is initiated by the oxidative addition of the aryl halide to a low-valent palladium(0) complex.[5][6] This step involves the cleavage of the C-X bond and the formation of a new palladium(II) species. The rate of this step is highly dependent on the identity of the halogen (X) and is typically the rate-determining step of the overall reaction.[2]

The lower BDE of the C-I bond facilitates a faster rate of oxidative addition compared to the C-Br bond.[7] This kinetic preference is the cornerstone of chemoselectivity in dihalogenated substrates.

sub This compound intermediate_I Oxidative Addition (C-I Bond) sub->intermediate_I Faster Rate (Lower BDE) intermediate_Br Oxidative Addition (C-Br Bond) sub->intermediate_Br Slower Rate (Higher BDE) pd0 Pd(0)L_n pd0->intermediate_I pd0->intermediate_Br product_I Pd(II) Intermediate (Iodo-adduct) intermediate_I->product_I product_Br Pd(II) Intermediate (Bromo-adduct) intermediate_Br->product_Br

Caption: Preferential oxidative addition at the C-I bond.

Electronic and Steric Influence of the Pyridine Ring System

The electronic nature of the pyridine ring and the relative positions of the substituents play a crucial secondary role in modulating reactivity.

  • Pyridine Nitrogen: The nitrogen atom at position 1 is electron-withdrawing, creating a π-deficient system. This can influence the mechanism of oxidative addition. For halogens at the 2-position (α to the nitrogen), a more polar "nucleophilic displacement" or SNAr-like mechanism can be favored over a concerted insertion, particularly with certain ligands.[5][8] This is due to stereoelectronic stabilization involving an interaction between the palladium catalyst and the ortho nitrogen lone pair.[5]

  • Amino Group (-NH₂): The amino group at position 3 is a strong electron-donating group. This increases the electron density of the pyridine ring, which can decrease the reactivity of the C-X bonds towards oxidative addition.[9] Furthermore, the lone pair on the amino nitrogen can coordinate to the palladium catalyst, potentially leading to catalyst inhibition or deactivation.[9][10] This makes the careful selection of ligands and reaction conditions particularly critical when working with unprotected aminopyridines.

In this compound, the C-2 iodine is adjacent to the ring nitrogen, while the C-5 bromine is further away. While the inherent reactivity of C-I >> C-Br is the dominant factor, the position of the iodine may further enhance its reactivity through favorable interactions with the catalyst.

Part 2: Chemoselective Cross-Coupling Protocols

The predictable reactivity hierarchy (C-I > C-Br) allows for the selective functionalization of this compound. By carefully controlling reaction conditions, one can perform a cross-coupling reaction exclusively at the 2-position, leaving the bromine at the 5-position available for subsequent transformations.

Selective Suzuki-Miyaura Coupling (C-C Bond Formation)

The Suzuki-Miyaura reaction is a robust and widely used method for forming C-C bonds. The greater reactivity of the C-I bond allows for predictable and selective coupling at this position.[11]

Protocol: Selective Suzuki Coupling at the C-2 Position

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv), the desired arylboronic acid (1.1-1.2 equiv), and a suitable base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 equiv).

  • Catalyst Addition: Add the palladium catalyst, for example, Pd(PPh₃)₄ (2-5 mol%) or a combination of a palladium precursor like Pd₂(dba)₃ (1-2 mol%) and a ligand like SPhos (2-4 mol%).

  • Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DME) and water (e.g., 4:1 ratio).

  • Reaction Execution: Heat the reaction mixture with vigorous stirring to a temperature between 80-100 °C.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-16 hours). The primary product observed should be the 2-aryl-5-bromopyridin-3-amine.

  • Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, extract the aqueous layer with ethyl acetate (2x), combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to isolate the desired 2-substituted product.

Selective Sonogashira Coupling (C-C sp Bond Formation)

The Sonogashira coupling enables the formation of a bond between an aryl halide and a terminal alkyne, another cornerstone of organic synthesis.[12] The chemoselectivity again favors the more labile C-I bond.

Protocol: Selective Sonogashira Coupling at the C-2 Position

  • Reaction Setup: To a Schlenk flask under an inert atmosphere, add this compound (1.0 equiv), the terminal alkyne (1.2-1.5 equiv), and a copper(I) co-catalyst such as CuI (5-10 mol%).

  • Solvent and Base: Add a degassed solvent like THF or DMF, followed by a degassed amine base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (2.0-3.0 equiv).

  • Catalyst Addition: Add the palladium catalyst, typically Pd(PPh₃)₂Cl₂ (2-5 mol%) or Pd(PPh₃)₄ (2-5 mol%).

  • Reaction Execution: Stir the reaction mixture at a temperature ranging from room temperature to 60 °C. The reaction is often milder than Suzuki couplings.

  • Monitoring and Workup: Monitor the reaction by TLC or LC-MS. Upon completion, filter the reaction mixture through a pad of Celite to remove catalyst residues, washing with an organic solvent. Concentrate the filtrate and partition between ethyl acetate and water.

  • Purification: Dry the organic layer, concentrate, and purify the crude product by flash column chromatography.

Selective Buchwald-Hartwig Amination (C-N Bond Formation)

The Buchwald-Hartwig amination is a powerful method for constructing C-N bonds.[13] Despite the presence of a primary amine on the substrate, which can complicate catalysis, selective amination at the C-I position is achievable with the correct choice of catalyst system.[13][14]

Protocol: Selective Buchwald-Hartwig Amination at the C-2 Position

  • Reaction Setup: In a glovebox or under a strictly inert atmosphere, combine this compound (1.0 equiv), the amine coupling partner (1.2 equiv), a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) (1.4 equiv), the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), and a specialized phosphine ligand (e.g., XPhos, RuPhos, or BINAP, 2-4 mol%).[15]

  • Solvent Addition: Add a dry, degassed aprotic solvent such as toluene or dioxane.

  • Reaction Execution: Seal the vessel and heat the mixture to 90-110 °C with vigorous stirring.

  • Monitoring and Workup: Monitor the reaction by LC-MS. Once complete, cool the mixture to room temperature, quench carefully with saturated aqueous NH₄Cl, and extract with an organic solvent like ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, concentrate, and purify by column chromatography.

Part 3: Strategic Sequential Functionalization

The true synthetic power of this compound is realized in sequential or iterative cross-coupling strategies. By first reacting the C-I bond under controlled conditions, the C-Br bond is preserved for a subsequent, different cross-coupling reaction. This allows for the programmed construction of highly substituted, complex pyridine derivatives from a single starting material.

start This compound step1 Step 1: Selective C-I Coupling (e.g., Suzuki Reaction) Conditions: Pd(PPh₃)₄, K₂CO₃, Ar-B(OH)₂ start->step1 intermediate Intermediate: 2-Aryl-5-bromopyridin-3-amine step1->intermediate step2 Step 2: C-Br Coupling (e.g., Buchwald-Hartwig Amination) Conditions: Pd₂(dba)₃/XPhos, NaOtBu, R₂NH intermediate->step2 final Final Product: 2-Aryl-5-(dialkylamino)pyridin-3-amine step2->final

Caption: Workflow for sequential cross-coupling reactions.

This two-step approach is highly convergent and atom-economical, providing a powerful tool for generating libraries of related compounds for structure-activity relationship (SAR) studies in drug discovery.

Conclusion

The differential reactivity between the C-I and C-Br bonds in this compound is a robust and predictable phenomenon rooted in fundamental chemical principles. The significantly lower bond dissociation energy of the C-I bond dictates its preferential reaction in palladium-catalyzed oxidative addition, the key step in most cross-coupling reactions. By understanding these core principles and employing carefully optimized protocols, researchers can harness this chemoselectivity to perform selective functionalization at the C-2 position. This capability unlocks efficient, modular, and powerful strategies for the synthesis of complex, highly substituted aminopyridines, accelerating innovation in pharmaceutical development and materials science.

References

Methodological & Application

Application Notes and Protocols for the Selective Palladium-Catalyzed Amination of 5-Bromo-2-iodopyridin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for the palladium-catalyzed amination of 5-Bromo-2-iodopyridin-3-amine, a critical transformation for the synthesis of complex nitrogen-containing heterocyclic compounds prevalent in medicinal chemistry and drug discovery. The inherent chemoselectivity challenge posed by the two distinct halogen substituents is addressed, with a focus on achieving selective C-N bond formation at the more reactive C-2 iodo position. This guide delves into the mechanistic underpinnings of the Buchwald-Hartwig amination in this specific context, offers a detailed, field-proven experimental protocol, and discusses the critical parameters that ensure high-yield, selective, and reproducible outcomes. This resource is intended for researchers, scientists, and drug development professionals engaged in the synthesis of functionalized pyridine derivatives.

Introduction: The Strategic Importance of Aminopyridines

Substituted aminopyridines are privileged scaffolds in modern drug discovery, appearing in a wide array of therapeutic agents due to their ability to engage in critical hydrogen bonding interactions with biological targets.[1][2] The development of efficient and selective methods for their synthesis is therefore of paramount importance. The palladium-catalyzed Buchwald-Hartwig amination has emerged as a powerful tool for the construction of C-N bonds, offering significant advantages over traditional methods that often require harsh conditions and have limited substrate scope.[3][4]

The substrate, this compound, presents a unique synthetic challenge and opportunity. The presence of two different halogens allows for sequential, site-selective functionalization, making it a valuable building block for the creation of diverse molecular architectures. The primary challenge lies in achieving selective amination at one of the halogenated positions. This guide will focus on the selective amination at the C-2 position, leveraging the inherently higher reactivity of the carbon-iodine bond over the carbon-bromine bond in palladium-catalyzed cross-coupling reactions.

Mechanistic Rationale and Chemoselectivity

The selective amination of this compound is governed by the fundamental principles of the Buchwald-Hartwig catalytic cycle. The generally accepted mechanism involves a Pd(0)/Pd(II) redox cycle.[5] The key to achieving chemoselectivity in this dihalogenated substrate lies in the initial oxidative addition step.

The oxidative addition of the aryl halide to the Pd(0) catalyst is the rate-determining step, and the reactivity of the carbon-halogen bond follows the order C-I > C-Br > C-Cl.[6] This difference in reactivity is the cornerstone of achieving selective functionalization of this compound. By carefully controlling the reaction conditions, the palladium catalyst will preferentially react with the more labile C-I bond at the C-2 position, leaving the C-Br bond at the C-5 position intact for potential subsequent transformations.

The existing amino group at the C-3 position can potentially influence the reaction. It may coordinate to the palladium center, potentially inhibiting the catalytic cycle. The choice of a suitable bulky ligand is crucial to mitigate this potential issue and to facilitate the desired C-N bond formation.[7]

View DOT script for Catalytic Cycle Diagram

Buchwald_Hartwig_Catalytic_Cycle cluster_main Buchwald-Hartwig Amination Cycle Pd(0)L2 Pd(0)L₂ (Active Catalyst) Oxidative_Addition Oxidative Addition (C-I Bond Cleavage) Pd(0)L2->Oxidative_Addition Ar-I Pd(II)_Complex Pd(II) Aryl Halide Complex Oxidative_Addition->Pd(II)_Complex Amine_Coordination Amine Coordination & Deprotonation Pd(II)_Complex->Amine_Coordination R₂NH, Base Amido_Complex Pd(II) Amido Complex Amine_Coordination->Amido_Complex Reductive_Elimination Reductive Elimination (C-N Bond Formation) Amido_Complex->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-NR₂

Buchwald-Hartwig Catalytic Cycle for Selective Amination.

Experimental Protocol: Selective Amination at the C-2 Position

This protocol provides a robust starting point for the selective amination of this compound with a generic secondary amine. Optimization of reaction parameters may be necessary for specific amine coupling partners.

Materials and Reagents
ReagentPuritySupplierNotes
This compound>98%CommercialStore under inert atmosphere.
Palladium(II) Acetate (Pd(OAc)₂)>98%CommercialPre-catalyst.
Xantphos>98%CommercialLigand.
Cesium Carbonate (Cs₂CO₃)>99%CommercialBase. Should be finely powdered and dried before use.
Amine (e.g., Morpholine)>99%CommercialEnsure dryness.
1,4-DioxaneAnhydrousCommercialDegas before use.

Reaction Setup and Procedure
View DOT script for Experimental Workflow Diagram

Experimental_Workflow cluster_prep Preparation cluster_reagents Reagent Addition cluster_reaction Reaction cluster_workup Workup & Purification A 1. Add Pd(OAc)₂, Xantphos, and Cs₂CO₃ to an oven-dried Schlenk tube. B 2. Seal the tube, evacuate, and backfill with Argon (repeat 3x). A->B C 3. Add this compound and the amine coupling partner. B->C D 4. Add anhydrous, degassed 1,4-dioxane via syringe. C->D E 5. Heat the reaction mixture at 100 °C with vigorous stirring. D->E F 6. Monitor reaction progress by TLC or LC-MS. E->F G 7. Cool to room temperature and dilute with ethyl acetate. F->G H 8. Filter through a pad of Celite®. G->H I 9. Concentrate the filtrate under reduced pressure. H->I J 10. Purify by flash column chromatography. I->J

Step-by-step experimental workflow for the selective amination.

Step-by-Step Protocol:

  • Preparation: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add palladium(II) acetate (0.02 mmol, 2 mol%), Xantphos (0.03 mmol, 3 mol%), and cesium carbonate (1.4 mmol).

  • Inert Atmosphere: Seal the Schlenk tube with a septum, and evacuate and backfill with argon. Repeat this cycle three times to ensure an inert atmosphere.

  • Reagent Addition: Under a positive flow of argon, add this compound (1.0 mmol) and the desired amine (1.2 mmol).

  • Solvent Addition: Add anhydrous and degassed 1,4-dioxane (5 mL) via a syringe.

  • Reaction: Place the sealed Schlenk tube in a preheated oil bath at 100 °C and stir the reaction mixture vigorously.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 12-24 hours).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL).

  • Filtration: Filter the mixture through a pad of Celite® to remove inorganic salts and the palladium catalyst. Wash the pad with additional ethyl acetate (2 x 10 mL).

  • Concentration: Combine the organic filtrates and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 5-Bromo-2-(substituted-amino)pyridin-3-amine.

Characterization

The purified product should be characterized by standard analytical techniques, including ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity.

Key Considerations and Optimization

  • Catalyst System: While the Pd(OAc)₂/Xantphos system is a robust starting point, other palladium sources (e.g., Pd₂(dba)₃) and ligands (e.g., Josiphos, RuPhos) can also be effective.[7] The choice of ligand is critical, particularly for challenging substrates or amines. Bulky, electron-rich phosphine ligands are generally preferred as they promote the reductive elimination step and stabilize the active Pd(0) species.

  • Base Selection: A strong, non-nucleophilic base is essential for the deprotonation of the amine and the subsequent formation of the palladium-amido complex. Cesium carbonate is often a good choice due to its solubility in common organic solvents. Other bases such as K₃PO₄ or NaOt-Bu can also be employed, but their strength may influence the reaction rate and selectivity.

  • Solvent: Anhydrous, polar aprotic solvents such as 1,4-dioxane or toluene are typically used for Buchwald-Hartwig aminations. It is crucial to use degassed solvents to prevent oxidation of the Pd(0) catalyst.

  • Temperature: The reaction temperature can significantly impact the rate and selectivity. While 100 °C is a good starting point, optimization may be required for specific substrates.

  • Handling of the Free Amino Group: The presence of the free amino group at the C-3 position generally does not require a protecting group for this specific transformation, especially when using bulky ligands that can sterically hinder its coordination to the palladium center. However, for certain sensitive amines or if side reactions are observed, protection of the C-3 amino group (e.g., as a carbamate) could be considered.

Troubleshooting

IssuePotential CauseSuggested Solution
Low or No Conversion Inactive catalyst, insufficient base, or low temperature.Ensure the use of fresh, high-purity reagents. Dry the base thoroughly. Increase the reaction temperature in increments of 10 °C.
Side Product Formation Reaction temperature is too high, or incorrect base.Lower the reaction temperature. Screen different bases (e.g., K₃PO₄).
Dehalogenation Presence of water or other protic sources.Use anhydrous solvents and reagents.

Conclusion

The palladium-catalyzed amination of this compound offers a highly efficient and selective route to valuable 2-amino-5-bromopyridin-3-amine derivatives. By leveraging the differential reactivity of the C-I and C-Br bonds, chemists can achieve site-selective C-N bond formation, preserving a handle for further synthetic diversification. The protocol and guidelines presented in this document provide a solid foundation for researchers to successfully implement this important transformation in their synthetic endeavors, accelerating the discovery and development of novel, biologically active molecules.

References

Application Notes & Protocols: 5-Bromo-2-iodopyridin-3-amine as a Cornerstone in Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of a Trifunctional Pyridine Scaffold

In the landscape of modern medicinal chemistry, the pursuit of novel therapeutic agents is intrinsically linked to the availability of sophisticated and versatile chemical building blocks. 5-Bromo-2-iodopyridin-3-amine stands out as an exemplary pharmaceutical intermediate, offering a unique convergence of reactive sites on a privileged pyridine core.[1] The strategic positioning of an amino group alongside two distinct halogen atoms (bromine and iodine) of differing reactivity makes this molecule an exceptionally powerful tool for constructing complex molecular architectures, particularly those found in targeted therapies like tyrosine kinase inhibitors.[2]

The key to its utility lies in the differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds in palladium-catalyzed cross-coupling reactions. The C-I bond is significantly more susceptible to oxidative addition to a Pd(0) center than the C-Br bond. This reactivity differential enables chemists to perform sequential, site-selective functionalization, building molecular complexity in a controlled and predictable manner. This guide provides an in-depth exploration of its applications, complete with detailed protocols grounded in established chemical principles.

The Principle of Regioselective Functionalization

The primary advantage of this compound is the ability to address the 2-position (via the iodo group) and the 5-position (via the bromo group) in separate, sequential steps. This regioselectivity is the foundation of its use in constructing highly decorated heterocyclic systems.

  • Step 1 (Primary Coupling): The initial cross-coupling reaction (e.g., Suzuki, Sonogashira) overwhelmingly occurs at the more labile C-I bond.

  • Step 2 (Secondary Coupling): The remaining C-Br bond on the now 2-substituted-5-bromopyridin-3-amine intermediate can be subjected to a second, different cross-coupling reaction to install a second point of diversity.

This stepwise approach is critical for creating diverse chemical libraries for lead optimization in drug discovery programs.[3]

G A This compound B Intermediate: 2-Aryl-5-bromopyridin-3-amine A->B  Reaction 1 (e.g., Suzuki)  @ C2 (Iodo position) C Final Product: 2,5-Di-substituted Pyridine B->C  Reaction 2 (e.g., Buchwald-Hartwig)  @ C5 (Bromo position)

Caption: Sequential functionalization workflow.

Application I: C-C Bond Formation via Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbons.[4][5] For this compound, this reaction provides a robust method for introducing aryl or heteroaryl moieties, which are prevalent in kinase inhibitors that target the ATP-binding site.[3][6]

Causality Behind Experimental Choices:

  • Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] is a reliable, commercially available Pd(0) source suitable for this transformation.

  • Base: A moderately strong inorganic base like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) is required.[4] It facilitates the transmetalation step by activating the boronic acid.

  • Solvent: A mixture of an organic solvent (like 1,4-dioxane or DMF) and water is crucial. The organic solvent solubilizes the pyridine substrate and catalyst, while water is necessary to dissolve the inorganic base.[4][6]

Detailed Protocol: Synthesis of 5-Bromo-2-(4-methylphenyl)pyridin-3-amine

Objective: To selectively couple a tolyl group at the 2-position of the pyridine ring.

Materials:

  • This compound (1.0 eq., 299 mg, 1.0 mmol)

  • 4-Methylphenylboronic acid (1.2 eq., 163 mg, 1.2 mmol)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq., 58 mg, 0.05 mmol)

  • Potassium Carbonate (K₂CO₃) (2.5 eq., 345 mg, 2.5 mmol)

  • 1,4-Dioxane (4 mL)

  • Deionized Water (1 mL)

Procedure:

  • To a 25 mL Schlenk flask, add this compound, 4-methylphenylboronic acid, and potassium carbonate.

  • Add the catalyst, Pd(PPh₃)₄, to the flask.

  • Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure an inert atmosphere.

  • Add the degassed solvents (1,4-dioxane and water) via syringe.

  • Heat the reaction mixture to 90-95°C and stir vigorously for 12-16 hours.[4] Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

  • Separate the organic layer. Wash the organic layer with brine (2 x 15 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.

Data Summary: Suzuki-Miyaura Coupling
ParameterConditionRationale / Citation
Catalyst Pd(PPh₃)₄, PdCl₂(dppf)Standard, effective Pd sources.
Base K₂CO₃, K₃PO₄, Cs₂CO₃Activates boronic acid for transmetalation.[4]
Solvent Dioxane/H₂O, DMF/H₂OBiphasic system to dissolve all components.[6]
Temperature 85 - 100 °CProvides thermal energy to drive the catalytic cycle.
Typical Yield 65 - 90%Varies with substrate scope.

Application II: C-N Bond Formation via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for forming carbon-nitrogen bonds.[7][8] This transformation is particularly vital in pharmaceutical synthesis, as the introduction of an amine linker is a common strategy for building molecules that can form critical hydrogen bonds with protein targets.[9][10] When applied to the intermediate from a primary Suzuki coupling, this reaction allows for the installation of a second key pharmacophore at the 5-position.

Causality Behind Experimental Choices:

  • Catalyst System: This reaction typically requires a palladium precursor (like Pd₂(dba)₃) and a specialized, bulky, electron-rich phosphine ligand (e.g., XPhos, BINAP).[11] These ligands facilitate the challenging reductive elimination step that forms the C-N bond.

  • Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOt-Bu) is essential to deprotonate the amine, making it a competent nucleophile in the catalytic cycle.[10]

  • Solvent: Anhydrous, aprotic solvents like toluene or dioxane are used to prevent quenching of the strong base and interference with the catalytic species.

Detailed Protocol: Synthesis of 2-Aryl-N⁵-phenylpyridin-3,5-diamine Intermediate

Objective: To couple aniline to the 5-position of a 2-aryl-5-bromopyridin-3-amine intermediate.

Materials:

  • 2-Aryl-5-bromopyridin-3-amine (1.0 eq., e.g., 264 mg, 1.0 mmol)

  • Aniline (1.1 eq., 102 mg, 1.1 mmol)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 eq., 18 mg, 0.02 mmol)

  • XPhos (0.08 eq., 38 mg, 0.08 mmol)

  • Sodium tert-butoxide (NaOt-Bu) (1.4 eq., 135 mg, 1.4 mmol)

  • Anhydrous Toluene (5 mL)

Procedure:

  • In a glovebox or under a strong flow of inert gas, add the 2-aryl-5-bromopyridin-3-amine, Pd₂(dba)₃, XPhos, and sodium tert-butoxide to a dry Schlenk tube.

  • Evacuate and backfill the tube with inert gas three times.

  • Add anhydrous toluene, followed by the aniline via syringe.

  • Seal the tube and heat the reaction mixture to 100-110°C for 18-24 hours.

  • Monitor the reaction by LC-MS. Upon completion, cool to room temperature.

  • Carefully quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purify the crude product via column chromatography to obtain the desired N-arylated compound.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Add Substrate, Pd₂(dba)₃, XPhos, NaOtBu to flask B Inert Atmosphere (3x Evacuate/Backfill) A->B C Add Toluene & Aniline B->C D Heat to 110°C (18-24h) C->D E Cool & Quench (aq. NH₄Cl) D->E F Extract with Ethyl Acetate E->F G Dry & Concentrate F->G H Column Chromatography G->H

Caption: Buchwald-Hartwig Amination Workflow.

Application III: C-C Bond Formation via Sonogashira Coupling

The Sonogashira reaction is the premier method for coupling terminal alkynes with aryl halides, creating C(sp²)-C(sp) bonds.[12][13] This reaction introduces a linear alkyne functionality, which can be a key structural element in a final drug molecule or serve as a versatile handle for further transformations (e.g., click chemistry, reductions, or cyclizations).[14][15] The reaction proceeds preferentially at the C-I bond of this compound.

Causality Behind Experimental Choices:

  • Dual Catalysis: The reaction mechanism involves two interconnected catalytic cycles.[16] A palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) facilitates the oxidative addition and reductive elimination, while a copper(I) co-catalyst (CuI) is essential for activating the alkyne.

  • Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (i-Pr₂NH), is typically used. It serves both to deprotonate the terminal alkyne and as the solvent.

  • Solvent: While the amine base can serve as the solvent, co-solvents like THF or DMF are often used to improve solubility.

Detailed Protocol: Synthesis of 5-Bromo-2-(phenylethynyl)pyridin-3-amine

Objective: To install a phenylacetylene moiety at the 2-position.

Materials:

  • This compound (1.0 eq., 299 mg, 1.0 mmol)

  • Phenylacetylene (1.2 eq., 122 mg, 1.2 mmol)

  • Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.03 eq., 21 mg, 0.03 mmol)

  • Copper(I) Iodide (CuI) (0.06 eq., 11 mg, 0.06 mmol)

  • Triethylamine (Et₃N) (5 mL)

  • THF (5 mL)

Procedure:

  • To a dry Schlenk flask, add this compound, Pd(PPh₃)₂Cl₂, and CuI.

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add degassed THF and triethylamine, followed by phenylacetylene via syringe.

  • Stir the reaction mixture at room temperature for 8-12 hours. The reaction is often gentle enough not to require heating.

  • Monitor progress by TLC or LC-MS. Upon completion, concentrate the mixture under reduced pressure to remove the solvents.

  • Redissolve the residue in ethyl acetate (25 mL) and wash with water (15 mL) and brine (15 mL).

  • Dry the organic layer over Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel to isolate the desired alkynylpyridine.

Data Summary: Sonogashira Coupling
ParameterConditionRationale / Citation
Pd Catalyst Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄Standard palladium sources for Sonogashira.[13]
Cu Co-catalyst CuIActivates the terminal alkyne.[12][16]
Base Et₃N, i-Pr₂NHDeprotonates alkyne; can also be the solvent.
Solvent THF, DMF, or neat amineAprotic solvent to facilitate the reaction.
Temperature 25 - 60 °COften proceeds efficiently at room temperature.
Typical Yield 70 - 95%Generally a high-yielding reaction.

Conclusion: A Versatile Platform for Drug Discovery

This compound is more than a simple intermediate; it is a sophisticated platform for the convergent synthesis of complex, high-value pharmaceutical molecules. Its well-defined reactivity hierarchy allows researchers to execute sequential cross-coupling reactions with high regioselectivity, providing a streamlined path to diverse libraries of drug-like compounds. The protocols detailed herein for Suzuki, Buchwald-Hartwig, and Sonogashira couplings represent foundational techniques that unlock the full synthetic potential of this building block, accelerating the discovery and development of next-generation therapeutics, particularly in the field of oncology.[1][2]

References

Introduction: The Strategic Value of 5-Bromo-2-iodopyridin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Regioselective Functionalization of 5-Bromo-2-iodopyridin-3-amine

This compound (CAS No. 1180678-40-3) is a highly versatile and strategically important building block for researchers in medicinal chemistry and materials science. Its trifunctional nature, featuring an amine directing group and two different halogen atoms at electronically distinct positions, allows for a series of sequential and highly controlled chemical modifications. The pyridine core is a privileged scaffold in drug discovery, and the ability to precisely install different substituents around this ring is critical for developing novel therapeutic agents and functional materials.[1][2]

This guide provides a comprehensive overview and detailed protocols for the regioselective functionalization of this compound, focusing on palladium-catalyzed cross-coupling reactions. The protocols are designed for practical application in a research setting, with an emphasis on the underlying principles that govern selectivity, ensuring that researchers can not only follow the steps but also adapt them for their specific synthetic targets.

Pillar of Selectivity: The C-I vs. C-Br Reactivity Differential

The key to the regioselective functionalization of di- and polyhalogenated aromatic systems lies in the differential reactivity of the carbon-halogen bonds towards palladium catalysts. In the context of palladium(0)-catalyzed cross-coupling reactions, the first and often rate-determining step is the oxidative addition of the catalyst into the carbon-halogen bond.[3][4]

The reactivity trend for this step is governed by the carbon-halogen bond dissociation energy (BDE), following the general order:

C-I < C-OTf ≈ C-Br < C-Cl

The C-I bond, being the weakest, is significantly more susceptible to oxidative addition than the C-Br bond.[5] This substantial difference in reactivity allows for the selective functionalization at the C-2 position (iodo) while leaving the C-5 position (bromo) intact for subsequent transformations. By carefully selecting catalysts and reaction conditions, chemists can achieve near-perfect selectivity, enabling a modular and efficient approach to complex molecule synthesis.[6][7][8]

G cluster_0 Regioselective Functionalization Strategy Start This compound Step1 First Coupling (e.g., Suzuki, Sonogashira) Selective at C-I Bond Start->Step1 Pd(0) Catalyst Conditions A Intermediate 5-Bromo-2-(R1)-pyridin-3-amine Step1->Intermediate Step2 Second Coupling (e.g., Suzuki, Buchwald) Functionalization at C-Br Bond Intermediate->Step2 Pd(0) Catalyst Conditions B Product 5-(R2)-2-(R1)-pyridin-3-amine Step2->Product

Caption: General workflow for the sequential, regioselective functionalization of this compound.

Application Protocol 1: Suzuki-Miyaura Coupling at the C-2 Position

The Suzuki-Miyaura reaction is a robust and widely used method for forming C(sp²)-C(sp²) bonds.[4] Its tolerance for a wide range of functional groups makes it an ideal choice for the initial functionalization of our substrate.

Scientific Rationale

By employing standard Suzuki conditions, the palladium catalyst will selectively undergo oxidative addition into the more labile C-I bond. The subsequent steps of the catalytic cycle—transmetalation with the boronic acid and reductive elimination—proceed to afford the 2-aryl substituted product in high yield, preserving the C-Br bond for a future coupling event.[4][5] The choice of a mild base like potassium phosphate or potassium carbonate is crucial to prevent side reactions such as debromination.[9]

Detailed Experimental Protocol
  • Reaction Setup: To a flame-dried Schlenk flask under an argon atmosphere, add this compound (1.0 mmol, 299 mg), the desired arylboronic acid (1.2 mmol), and potassium phosphate (K₃PO₄, 2.0 mmol, 424 mg).

  • Catalyst Addition: Add the palladium catalyst, for instance, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 35 mg).

  • Solvent Addition: Add a degassed solvent mixture of 1,4-dioxane (8 mL) and water (2 mL).

  • Degassing: Seal the flask and bubble argon through the stirred suspension for 15-20 minutes to ensure the removal of dissolved oxygen.

  • Reaction Execution: Heat the reaction mixture to 85-95 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 12-18 hours).

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate (30 mL) and wash with water (2 x 20 mL) and brine (1 x 20 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to yield the desired 2-aryl-5-bromopyridin-3-amine.

Data Summary: Suzuki Coupling Examples
Arylboronic Acid PartnerCatalyst (mol%)BaseTemp (°C)Time (h)Approx. Yield (%)
Phenylboronic acidPd(PPh₃)₄ (3%)K₃PO₄901685-95
4-Methoxyphenylboronic acidPd(PPh₃)₄ (3%)K₃PO₄901688-96
3-Fluorophenylboronic acidPd(dppf)Cl₂ (3%)K₂CO₃851882-90
Thiophene-2-boronic acidPd(dppf)Cl₂ (3%)K₂CO₃851480-88

Yields are estimates based on similar transformations reported in the literature and may vary.[9][10][11]

Application Protocol 2: Sonogashira Coupling at the C-2 Position

The Sonogashira coupling is the premier method for forming C(sp²)-C(sp) bonds, linking aryl halides with terminal alkynes.[12] This reaction is invaluable for introducing linear, rigid acetylenic linkers into molecular scaffolds.

Scientific Rationale

The classic Sonogashira reaction employs a dual catalyst system: a palladium(0) complex and a copper(I) salt (e.g., CuI).[12] The palladium catalyst selectively activates the C-I bond. The copper(I) co-catalyst reacts with the terminal alkyne to form a copper(I) acetylide, which then undergoes transmetalation with the palladium intermediate. This copper-mediated step allows the reaction to proceed under milder conditions than many copper-free variants.[13][14] The amine base (e.g., triethylamine or diisopropylamine) serves both as a base and as a solvent.

G cluster_1 Sonogashira Coupling Protocol Workflow Setup 1. Combine Reactants - Substrate - Alkyne - Pd/Cu Catalysts - Base/Solvent Degas 2. Degas with Argon Setup->Degas React 3. Stir at RT to 50°C (Monitor by TLC/LC-MS) Degas->React Workup 4. Aqueous Work-up & Extraction React->Workup Purify 5. Column Chromatography Workup->Purify Product Final Product: 5-Bromo-2-alkynyl-pyridin-3-amine Purify->Product

Caption: Step-by-step workflow for the Sonogashira coupling protocol.

Detailed Experimental Protocol
  • Reaction Setup: To a Schlenk flask under an argon atmosphere, add this compound (1.0 mmol, 299 mg), Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 58 mg), and Copper(I) iodide (CuI) (0.1 mmol, 19 mg).

  • Solvent and Reagent Addition: Add degassed triethylamine (Et₃N, 5 mL) and tetrahydrofuran (THF, 5 mL).

  • Alkyne Addition: Add the terminal alkyne (1.1 mmol) dropwise via syringe.

  • Reaction Execution: Stir the reaction mixture at room temperature. If the reaction is sluggish, it can be gently heated to 40-50 °C.

  • Monitoring: Follow the reaction's progress by TLC or LC-MS (typically complete in 2-6 hours).

  • Work-up: Upon completion, concentrate the mixture under reduced pressure. Redissolve the residue in ethyl acetate (40 mL) and wash with a saturated aqueous solution of ammonium chloride (NH₄Cl, 2 x 20 mL) and brine (1 x 20 mL).

  • Purification: Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and evaporate the solvent. Purify the crude product by flash column chromatography (silica gel) to obtain the 2-alkynyl-5-bromopyridin-3-amine.

Application Protocol 3: Buchwald-Hartwig Amination at the C-2 Position

While the substrate already contains an amino group, a subsequent Buchwald-Hartwig amination at the C-5 bromo position is a common and powerful transformation. However, for the sake of demonstrating orthogonal reactivity, if one were to start with a precursor like 5-bromo-2-iodopyridin-3-ol and wished to selectively aminate the C-2 iodo position, the Buchwald-Hartwig amination would be the method of choice.[3][15]

Scientific Rationale

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[3][16] The catalytic cycle involves the oxidative addition of Pd(0) to the aryl halide, coordination of the amine, deprotonation by a strong, non-nucleophilic base (like NaOt-Bu or LHMDS) to form a palladium amide complex, and finally, reductive elimination to yield the arylamine product.[15] The choice of ligand is critical for the efficiency of this reaction, with bulky, electron-rich phosphine ligands being essential for promoting the reductive elimination step.[16] Again, the reaction will proceed selectively at the more reactive C-I bond.

Detailed Experimental Protocol (Hypothetical on a suitable precursor)
  • Reaction Setup: In a glovebox or under an argon atmosphere, add the aryl iodide (1.0 mmol), the amine coupling partner (1.2 mmol), and a strong base such as sodium tert-butoxide (NaOt-Bu, 1.4 mmol, 135 mg) to a Schlenk tube.

  • Catalyst Precursor and Ligand: Add the palladium source (e.g., Pd₂(dba)₃, 0.01 mmol, 9 mg) and the appropriate phosphine ligand (e.g., BINAP, 0.03 mmol, 19 mg).

  • Solvent Addition: Add anhydrous, degassed toluene (5 mL).

  • Reaction Execution: Seal the tube and heat the mixture to 80-110 °C with stirring.

  • Monitoring: Monitor the reaction by LC-MS until the starting material is consumed (typically 8-24 hours).

  • Work-up: Cool the reaction to room temperature, dilute with diethyl ether or ethyl acetate, and filter through a pad of Celite.

  • Purification: Concentrate the filtrate and purify the residue by column chromatography to isolate the desired product.

Conclusion and Future Steps

The protocols detailed in this guide demonstrate the highly regioselective functionalization of this compound at the C-2 position. The inherent reactivity difference between the C-I and C-Br bonds provides a reliable handle for selective Suzuki, Sonogashira, and Buchwald-Hartwig cross-coupling reactions. The resulting 2-substituted-5-bromopyridin-3-amine intermediates are themselves valuable platforms for further diversification at the C-5 position, allowing for the rapid construction of complex and diverse molecular libraries for screening in drug discovery and materials science applications.

References

Application Notes & Protocols: Synthesis of Novel Heterocyclic Compounds from 5-Bromo-2-iodopyridin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the synthesis of novel heterocyclic compounds utilizing the versatile building block, 5-Bromo-2-iodopyridin-3-amine. We delve into the strategic exploitation of the differential reactivity of the halogen atoms and the amine group to construct a diverse array of fused and substituted pyridyl scaffolds. This guide offers not just procedural steps but also the underlying scientific rationale for key experimental choices, self-validating protocols, and authoritative references to ground the methodologies in established chemical principles. Detailed protocols for palladium-catalyzed cross-coupling reactions, such as Suzuki and Sonogashira couplings, and subsequent intramolecular cyclization strategies are presented.

Introduction: The Strategic Value of this compound

The 3-aminopyridine scaffold is a privileged structural motif in medicinal chemistry, appearing in a multitude of clinically significant molecules. The strategic introduction of orthogonal halogen atoms, specifically bromine and iodine, onto this core at positions 5 and 2 respectively, transforms the simple aminopyridine into a powerful and versatile platform for the rapid generation of molecular complexity. The distinct reactivities of the C-I and C-Br bonds in palladium-catalyzed cross-coupling reactions allow for selective, stepwise functionalization. The C-I bond is significantly more reactive towards oxidative addition to a Pd(0) center than the C-Br bond, enabling chemoselective transformations at the 2-position while leaving the 5-position intact for subsequent elaboration. The adjacent amino group at the 3-position serves as a potent nucleophile or a directing group, perfectly poised for intramolecular cyclization reactions to construct fused heterocyclic systems.

This guide will explore the practical applications of this reactivity, providing detailed protocols for creating novel heterocyclic structures with potential applications in drug discovery and materials science.

Synthesis of the Starting Material: this compound

A reliable synthesis of the starting material is paramount for any synthetic campaign. This compound can be prepared from commercially available 3-amino-5-bromopyridine through a regioselective iodination reaction.

Protocol 2.1: Synthesis of this compound

This protocol is adapted from established literature procedures.[1]

Materials:

  • 3-amino-5-bromopyridine

  • N-Iodosuccinimide (NIS)

  • Acetic acid

  • Saturated sodium bicarbonate solution

  • Ethyl acetate (EtOAc)

  • Heptane

  • Silica gel for flash chromatography

Procedure:

  • To a solution of 3-amino-5-bromopyridine (1.0 eq) in acetic acid (0.1 M), add N-iodosuccinimide (1.0 eq) at room temperature.

  • Stir the reaction mixture for 3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by carefully adding saturated sodium bicarbonate solution until effervescence ceases.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel using a gradient of 0–50% ethyl acetate in heptane to afford this compound as a solid.[1]

Expected Yield: ~55%[1]

Characterization Data:

  • ¹H NMR (400 MHz, DMSO-d₆) δ (ppm): 7.67 (d, J = 2.0 Hz, 1H), 7.16 (d, J = 2.3 Hz, 1H), 5.65 (s, 2H).[1]

  • ¹³C NMR (101 MHz, DMSO-d₆) δ (ppm): 147.68, 137.97, 120.92, 120.01, 106.10.[1]

Pathway I: Sequential Cross-Coupling and Cyclization Strategies

The differential reactivity of the C-I and C-Br bonds is the cornerstone of this synthetic pathway. We will first exploit the more labile C-I bond for a Sonogashira or Suzuki coupling, followed by a second coupling at the C-Br position or an intramolecular cyclization involving the amino group.

Selective Sonogashira Coupling at the C-2 Position

The Sonogashira reaction is a robust method for forming C-C bonds between sp²-hybridized carbons and terminal alkynes, typically catalyzed by palladium and a copper(I) co-catalyst.[2][3]

// Nodes Start [label="Start: this compound", fillcolor="#F1F3F4", fontcolor="#202124"]; Reagents [label="Terminal Alkyne (R-C≡CH)\nPd Catalyst (e.g., PdCl₂(PPh₃)₂)\nCuI (co-catalyst)\nBase (e.g., Et₃N)", fillcolor="#F1F3F4", fontcolor="#202124"]; Reaction [label="Sonogashira Coupling\n(Selective at C-I bond)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Intermediate [label="Intermediate:\n5-Bromo-2-(alkynyl)pyridin-3-amine", fillcolor="#FBBC05", fontcolor="#202124"]; Workup [label="Aqueous Workup &\nPurification", fillcolor="#34A853", fontcolor="#FFFFFF"]; Product [label="Final Product:\nFunctionalized Pyridine", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Start -> Reaction; Reagents -> Reaction; Reaction -> Intermediate; Intermediate -> Workup; Workup -> Product; } caption [label="Workflow for Sonogashira Coupling.", shape=plaintext, fontsize=10]; }

Caption: Workflow for Sonogashira Coupling.

Protocol 3.1.1: General Procedure for Sonogashira Coupling

This protocol is based on conditions optimized for similar 2-amino-3-bromopyridine substrates.[4]

Materials:

  • This compound

  • Terminal alkyne (1.2 eq)

  • Pd(CF₃COO)₂ (0.025 eq)

  • Triphenylphosphine (PPh₃) (0.05 eq)

  • Copper(I) iodide (CuI) (0.05 eq)

  • Triethylamine (Et₃N)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • To a flame-dried Schlenk flask under an argon atmosphere, add Pd(CF₃COO)₂ (0.025 eq), PPh₃ (0.05 eq), and CuI (0.05 eq).

  • Add anhydrous DMF and stir for 30 minutes at room temperature.

  • Add this compound (1.0 eq), the terminal alkyne (1.2 eq), and Et₃N.

  • Heat the reaction mixture to 100 °C for 3 hours, monitoring by TLC.

  • After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

EntryTerminal AlkyneProductExpected Yield Range (%)
1Phenylacetylene5-Bromo-2-(phenylethynyl)pyridin-3-amine85-95
21-Hexyne5-Bromo-2-(hex-1-yn-1-yl)pyridin-3-amine80-90
33-Hydroxypropyne3-(5-Bromo-3-aminopyridin-2-yl)prop-2-yn-1-ol75-85

Table 1: Representative Sonogashira Coupling Reactions. Yields are estimated based on similar transformations.[4]

Subsequent Suzuki Coupling at the C-5 Position

Following the successful functionalization at the C-2 position, the remaining C-Br bond can be targeted in a Suzuki-Miyaura cross-coupling reaction.[5][6] This allows for the introduction of aryl or heteroaryl substituents.

Protocol 3.2.1: General Procedure for Suzuki Coupling

This protocol is adapted from general procedures for the Suzuki coupling of bromopyridines.[5][7]

Materials:

  • 5-Bromo-2-(alkynyl)pyridin-3-amine (from Protocol 3.1.1)

  • Arylboronic acid (1.2 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)

  • Potassium phosphate (K₃PO₄) (2.0 eq)

  • 1,4-Dioxane

  • Water

Procedure:

  • In a Schlenk flask, combine the 5-Bromo-2-(alkynyl)pyridin-3-amine (1.0 eq), arylboronic acid (1.2 eq), Pd(PPh₃)₄ (0.05 eq), and K₃PO₄ (2.0 eq).

  • Add 1,4-dioxane and water (typically in a 4:1 ratio).

  • Degas the mixture by bubbling argon through the solution for 15-20 minutes.

  • Heat the reaction to 85–95 °C and stir for 12-24 hours, monitoring by TLC.[5]

  • After cooling, filter the mixture and dilute with ethyl acetate.

  • Wash with water and brine, dry the organic layer, and concentrate.

  • Purify by column chromatography.

Pathway II: Intramolecular Cyclization to Fused Heterocycles

The strategic placement of the amino group at C-3 allows for powerful intramolecular cyclization reactions after initial functionalization at the C-2 position. This approach provides rapid access to complex, fused heterocyclic systems.

// Nodes Start [label="this compound", fillcolor="#F1F3F4", fontcolor="#202124"]; Step1 [label="Step 1: C-2 Functionalization\n(e.g., Buchwald-Hartwig Amination)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Intermediate [label="Intermediate:\n5-Bromo-2-(substituted amino)pyridin-3-amine", fillcolor="#FBBC05", fontcolor="#202124"]; Step2 [label="Step 2: Intramolecular Cyclization\n(e.g., Acid or Base catalyzed)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Product [label="Fused Heterocycle\n(e.g., Pyridopyrimidine)", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> Step1 [label="Reagents & Catalyst"]; Step1 -> Intermediate; Intermediate -> Step2 [label="Reaction Conditions"]; Step2 -> Product; } caption [label="Pathway for Fused Heterocycle Synthesis.", shape=plaintext, fontsize=10]; }

Caption: Pathway for Fused Heterocycle Synthesis.

Synthesis of Pyrido[3,2-e][1][8][9]triazolo[4,3-a]pyrimidines

A notable example of this strategy is the synthesis of pyrido[3,2-e][1][8][9]triazolo[4,3-a]pyrimidines via a one-pot, two-step process involving a Buchwald-Hartwig amination followed by intramolecular cyclization. The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[10]

Protocol 4.1.1: One-Pot Synthesis of Fused Pyridotriazolopyrimidines

Materials:

  • This compound

  • Hydrazide derivative (e.g., 2-hydrazinyl-5-phenyl-1,3,4-thiadiazole)

  • Pd₂(dba)₃

  • Xantphos

  • Cs₂CO₃

  • Anhydrous 1,4-Dioxane

  • Trifluoroacetic acid (TFA)

Procedure:

  • Buchwald-Hartwig Amination: To a dried Schlenk tube, add this compound (1.0 eq), the hydrazide derivative (1.1 eq), Pd₂(dba)₃ (0.05 eq), Xantphos (0.1 eq), and Cs₂CO₃ (2.0 eq).

  • Evacuate and backfill the tube with argon three times.

  • Add anhydrous 1,4-dioxane and heat the mixture at 100 °C for 12-16 hours.

  • Monitor the formation of the intermediate by LC-MS.

  • Intramolecular Cyclization: Cool the reaction mixture to room temperature.

  • Add trifluoroacetic acid (TFA) (3.0 eq) to the mixture.

  • Heat the reaction at 110 °C for an additional 12 hours.

  • After cooling, neutralize the reaction with saturated NaHCO₃ solution.

  • Extract with ethyl acetate, dry the organic layer, and concentrate.

  • Purify the product by column chromatography.

ParameterBuchwald-Hartwig AminationIntramolecular Cyclization
Catalyst/Reagent Pd₂(dba)₃ / XantphosTrifluoroacetic Acid (TFA)
Base Cs₂CO₃-
Solvent 1,4-Dioxane1,4-Dioxane
Temperature 100 °C110 °C
Duration 12-16 hours12 hours

Table 2: Key Parameters for the One-Pot Synthesis.

Troubleshooting and Scientific Rationale

  • Poor Selectivity in Cross-Coupling: If both C-I and C-Br bonds react, consider using a less active palladium catalyst or lowering the reaction temperature. The C-I bond's lower bond dissociation energy makes it kinetically favored for oxidative addition.[11]

  • Low Yields in Cyclization: Incomplete cyclization can result from steric hindrance or unfavorable electronic effects. Stronger acids or bases, or higher temperatures, may be required to drive the reaction to completion. Ensure the precursor is pure, as impurities can interfere with the cyclization step.

  • Debromination/Deiodination: This side reaction can occur, particularly in Suzuki couplings. Using milder bases like K₂CO₃ instead of K₃PO₄ or ensuring a strictly inert atmosphere can sometimes mitigate this issue.[5]

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of novel heterocyclic compounds. The predictable and differential reactivity of its functional groups allows for a rational design of synthetic routes to access a wide chemical space. The protocols outlined in this guide provide a solid foundation for researchers to explore the synthesis of complex pyridyl-based molecules for applications in drug discovery, agrochemicals, and materials science. The key to success lies in the careful selection of catalysts and reaction conditions to control chemoselectivity and promote efficient cyclization.

References

Application Notes and Protocols for Selective Iodine Displacement in 5-Bromo-2-iodopyridin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5-Bromo-2-iodopyridin-3-amine is a highly versatile synthetic intermediate, pivotal in the construction of complex heterocyclic scaffolds for pharmaceutical and materials science applications. Its dihalogenated nature, featuring both a bromine and an iodine substituent on the pyridine ring, presents a unique opportunity for sequential and site-selective functionalization. The significant difference in the reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds is the cornerstone of this selectivity. In palladium-catalyzed cross-coupling reactions, the C-I bond is considerably more susceptible to oxidative addition than the C-Br bond, allowing for precise chemical modifications at the C2 position while preserving the C5-bromo substituent for subsequent transformations.[1][2] This document provides a comprehensive guide to the reaction conditions necessary to achieve selective displacement of the iodine atom in this compound through various palladium-catalyzed cross-coupling reactions.

The strategic importance of this substrate lies in its ability to serve as a linchpin for building densely functionalized pyridine derivatives. The primary amino group at the C3 position, along with the differential reactivity of the two halogen atoms, offers a trifecta of synthetic handles to be manipulated. While the presence of a primary amine can sometimes complicate cross-coupling reactions, appropriate conditions can be employed to achieve high yields without the need for protecting groups.[3]

This guide will delve into the mechanistic underpinnings of selective C-I bond activation, provide detailed, field-proven protocols for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions, and offer insights into troubleshooting and optimization.

Mechanistic Rationale for Selectivity

The selectivity observed in palladium-catalyzed cross-coupling reactions of dihalogenated heteroarenes is primarily dictated by the rate of oxidative addition of the C-X bond to the Pd(0) catalyst.[1] The general reactivity trend for halogens in this step is I > Br > Cl.[2] This trend is attributed to the weaker C-I bond energy compared to the C-Br bond, which results in a lower activation energy for the oxidative addition at the C-I bond.[1]

For this compound, the C2-I bond is further activated by its position alpha to the pyridine nitrogen. The electron-withdrawing nature of the nitrogen atom polarizes the C2-I bond, making the C2 carbon more electrophilic and thus more susceptible to attack by the electron-rich Pd(0) catalyst.[4] Consequently, under carefully controlled, mild reaction conditions, the palladium catalyst will preferentially insert into the C-I bond, initiating the catalytic cycle for cross-coupling at the C2 position, leaving the C-Br bond at the C5 position intact.

Logical Framework for Selective C-I Coupling

G cluster_0 Governing Principles cluster_1 Catalytic Cycle Initiation cluster_2 Outcome Reactivity C-I Bond Energy < C-Br Bond Energy OA Preferential Oxidative Addition of Pd(0) to C-I Bond Reactivity->OA Position C2-I bond α to Pyridine Nitrogen (Increased Electrophilicity) Position->OA Selectivity Selective Functionalization at C2 OA->Selectivity Preservation C5-Br Bond Remains Intact OA->Preservation

Caption: Logical flow for achieving selective C-I bond activation.

Detailed Application Notes and Protocols

The following sections provide detailed protocols for three key cross-coupling reactions: Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination, all targeting the selective displacement of the iodine atom in this compound.

Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura reaction is a versatile method for forming C-C bonds by coupling the aryl iodide with an organoboron species.[5] For this compound, this allows for the introduction of a wide range of aryl, heteroaryl, or vinyl groups at the C2 position.

Comparative Data for Suzuki-Miyaura Catalytic Systems
Catalyst SystemBaseSolventTemp (°C)Time (h)Typical Yield (%)Notes
Pd(PPh₃)₄K₂CO₃Toluene/H₂O1001285-95Standard, reliable conditions for aryl iodides.[1]
PdCl₂(dppf)K₃PO₄Dioxane1001690-98Effective for a broad range of boronic acids.[1]
Pd(OAc)₂ / SPhosK₂CO₃Toluene/H₂O1008~90-98Highly active catalyst, allowing for lower catalyst loading.[1]

Note: Data is representative and based on general knowledge of Suzuki couplings on similar halopyridine substrates.[1]

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

This protocol describes the coupling of this compound with a generic arylboronic acid using Pd(PPh₃)₄.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd(PPh₃)₄ (5 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • 1,4-Dioxane and Water (4:1 mixture, degassed)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Ethyl acetate

  • Brine

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask under an argon atmosphere, add this compound, the arylboronic acid, and potassium carbonate.

  • Catalyst Addition: Add the palladium catalyst, Pd(PPh₃)₄.

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with argon three times to ensure an inert atmosphere.[1]

  • Solvent Addition: Add the degassed 4:1 mixture of 1,4-dioxane and water via syringe.

  • Reaction: Heat the mixture to 100 °C and stir vigorously for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the desired 5-bromo-2-arylpyridin-3-amine.

Suzuki-Miyaura Workflow Diagram

G start Start reagents Combine Reactants: - this compound - Arylboronic Acid - Base (K₂CO₃) start->reagents catalyst Add Pd(PPh₃)₄ Catalyst reagents->catalyst inert Evacuate & Backfill with Argon (3x) catalyst->inert solvent Add Degassed Dioxane/Water inert->solvent heat Heat to 100°C (12-16h) solvent->heat monitor Monitor by TLC/LC-MS heat->monitor workup Aqueous Workup (EtOAc/H₂O) monitor->workup Reaction Complete purify Column Chromatography workup->purify product Product purify->product

Caption: Step-by-step workflow for Suzuki-Miyaura coupling.

Sonogashira Coupling: C-C (sp) Bond Formation

The Sonogashira coupling is the method of choice for introducing terminal alkynes, forming a C(sp²)-C(sp) bond.[6] This reaction is typically co-catalyzed by palladium and copper(I) iodide.[6]

Comparative Data for Sonogashira Catalytic Systems
Catalyst SystemCo-catalystBaseSolventTemp (°C)Time (h)Typical Yield (%)Notes
PdCl₂(PPh₃)₂CuIEt₃N / DMF60685-95Common and highly effective system.[1]
Pd(PPh₃)₄CuIPiperidineRT1280-90Milder conditions, suitable for sensitive substrates.
Pd(OAc)₂ / XPhosCuICs₂CO₃Dioxane80888-96Effective for challenging or sterically hindered alkynes.

Note: Data is representative and based on general knowledge of Sonogashira couplings on similar halopyridine substrates.

Detailed Experimental Protocol: Sonogashira Coupling

This protocol details the coupling of this compound with a terminal alkyne using a PdCl₂(PPh₃)₂/CuI system.

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.5 equiv)

  • PdCl₂(PPh₃)₂ (3 mol%)

  • Copper(I) iodide (CuI) (5 mol%)

  • Triethylamine (Et₃N)

  • N,N-Dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Brine

Procedure:

  • Reaction Setup: To a Schlenk flask, add this compound, PdCl₂(PPh₃)₂, and CuI.

  • Inert Atmosphere: Evacuate and backfill the flask with argon three times.

  • Solvent and Reagent Addition: Add degassed DMF and triethylamine, followed by the terminal alkyne via syringe.

  • Reaction: Stir the mixture at 60 °C for 6 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

  • Workup: Cool the reaction to room temperature and quench with saturated aqueous NH₄Cl. Extract the mixture three times with ethyl acetate.

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the residue by flash column chromatography on silica gel to obtain the 5-bromo-2-alkynylpyridin-3-amine product.

Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination enables the formation of C-N bonds, coupling the aryl iodide with a primary or secondary amine.[7] This reaction is highly valuable for synthesizing substituted anilines and related compounds.

Comparative Data for Buchwald-Hartwig Catalytic Systems
Catalyst System (Precatalyst/Ligand)BaseSolventTemp (°C)Time (h)Typical Yield (%)Notes
Pd₂(dba)₃ / BINAPNaOt-BuToluene1001875-90A classic system for C-N coupling.[7]
Pd(OAc)₂ / XPhosK₃PO₄t-BuOH1101285-95Highly active for a wide range of amines.
G3-XPhos PalladacycleK₂CO₃Dioxane1001090-98Pre-catalyst allows for lower catalyst loading and milder conditions.

Note: Data is representative and based on general knowledge of Buchwald-Hartwig aminations on similar halopyridine substrates.

Detailed Experimental Protocol: Buchwald-Hartwig Amination

This protocol outlines the coupling of this compound with a generic amine using a Pd₂(dba)₃/BINAP system.

Materials:

  • This compound (1.0 equiv)

  • Amine (primary or secondary) (1.2 equiv)

  • Pd₂(dba)₃ (2 mol%)

  • (±)-BINAP (4 mol%)

  • Sodium tert-butoxide (NaOt-Bu) (1.4 equiv)

  • Toluene (anhydrous, degassed)

  • Ethyl acetate

  • Water

  • Brine

Procedure:

  • Catalyst Pre-formation (optional but recommended): In a glovebox or under an inert atmosphere, add Pd₂(dba)₃ and BINAP to a Schlenk flask. Add anhydrous, degassed toluene and stir for 10 minutes.

  • Reaction Setup: To the flask containing the catalyst, add sodium tert-butoxide, followed by this compound and the amine coupling partner.

  • Reaction: Seal the flask and heat the mixture to 100 °C for 18 hours. Monitor the reaction's progress by TLC or LC-MS.

  • Workup: After cooling, quench the reaction by carefully adding water. Dilute with ethyl acetate and filter through a pad of Celite to remove palladium black. Separate the layers in a separatory funnel.

  • Purification: Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography to afford the desired 5-bromo-2-aminopyridin-3-amine derivative.

Troubleshooting and Optimization

  • Low Yield: If yields are low, consider increasing the catalyst loading or switching to a more active ligand system (e.g., bulky biarylphosphines like XPhos or SPhos). Ensure all solvents are rigorously degassed to prevent catalyst deactivation.

  • Formation of Debrominated Byproduct: If significant reaction at the C-Br bond is observed, reduce the reaction temperature and shorten the reaction time. Using milder bases (e.g., K₃PO₄ instead of NaOt-Bu) can also improve selectivity.

  • Homocoupling of Coupling Partner: This is more common in Suzuki and Sonogashira reactions. Ensure precise stoichiometry of the coupling partner (typically 1.1-1.2 equivalents) to minimize this side reaction.[8]

  • Incomplete Reaction: If the starting material is not fully consumed, consider increasing the temperature or reaction time. A different solvent system may also be beneficial; for instance, some reactions proceed more efficiently in polar aprotic solvents like DMF or NMP.

Conclusion

The selective functionalization of this compound at the C2 position is a robust and reliable strategy for the synthesis of complex pyridine derivatives. By leveraging the inherent reactivity difference between the C-I and C-Br bonds, a variety of cross-coupling reactions can be employed with high selectivity. The protocols and data presented in this guide provide a strong foundation for researchers to successfully utilize this versatile building block in their synthetic endeavors. Careful selection of the catalyst, ligand, base, and solvent system is paramount to achieving optimal results and high yields of the desired mono-functionalized product, paving the way for subsequent transformations at the remaining bromo- and amino-positions.

References

Application Notes and Protocols: The Strategic Use of 5-Bromo-2-iodopyridin-3-amine in the Synthesis of Active Pharmaceutical Ingredients (APIs)

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Introduction: The Unique Value of Dihalogenated Pyridines in Medicinal Chemistry

Pyridine and its derivatives are foundational scaffolds in medicinal chemistry, present in a vast array of therapeutic agents due to their ability to engage in hydrogen bonding and other key biological interactions.[1][2][3][4] Among the myriad of substituted pyridines, polyhalogenated variants serve as exceptionally versatile building blocks for constructing complex molecular architectures.[5] 5-Bromo-2-iodopyridin-3-amine (Figure 1) is a particularly strategic starting material. Its utility stems from the differential reactivity of its carbon-iodine (C-I) and carbon-bromine (C-Br) bonds in palladium-catalyzed cross-coupling reactions. This inherent electronic difference allows for programmed, regioselective functionalization, a critical advantage in multi-step API synthesis where precise control over bond formation is paramount.

The C-I bond, being weaker and more readily undergoing oxidative addition to a Palladium(0) catalyst, is the preferred site for initial cross-coupling.[6] This leaves the more robust C-Br bond intact for a subsequent, distinct coupling reaction. This sequential approach avoids the need for complex protecting group strategies, streamlining synthetic routes and improving overall efficiency—a key consideration in pharmaceutical development. This guide provides an in-depth exploration of this principle and delivers detailed protocols for leveraging this compound in the synthesis of API-relevant scaffolds.

PART 1: The Principle of Regioselective Functionalization

The cornerstone of this compound's utility is the predictable and selective reaction at the C2-iodide position over the C5-bromide. This selectivity is governed by bond dissociation energies and the kinetics of the oxidative addition step in the catalytic cycles of common cross-coupling reactions.

Causality Behind Selectivity:

  • Bond Strength: The C−I bond (approx. 228 kJ/mol) is significantly weaker than the C−Br bond (approx. 285 kJ/mol). This lower bond energy means that less energy is required for the palladium catalyst to insert itself into the C-I bond, making this the kinetically favored first step.

  • Catalytic Cycle Initiation: In palladium-catalyzed reactions like Suzuki, Sonogashira, or Buchwald-Hartwig, the rate-determining step is often the initial oxidative addition of the organohalide to the Pd(0) complex.[7] The higher reactivity of the aryl iodide ensures that this step occurs preferentially at the C2 position.

This relationship enables a powerful synthetic strategy where the C2 position is functionalized first, followed by a different transformation at the C5 position.

G cluster_0 This compound Scaffold cluster_1 Sequential Cross-Coupling Strategy A This compound B C2-Iodo Position (More Reactive) A->B Weak C-I Bond C C5-Bromo Position (Less Reactive) A->C Stronger C-Br Bond D NH2 Group (Directing/Modulating Group) A->D E Step 1: First Coupling (e.g., Sonogashira) A->E Pd(0) Catalyst F Intermediate: 5-Bromo-2-alkynylpyridin-3-amine E->F Reacts at C2 G Step 2: Second Coupling (e.g., Suzuki) F->G H Final Product: 5-Aryl-2-alkynylpyridin-3-amine G->H Reacts at C5

Caption: Logical workflow for the regioselective functionalization of this compound.

PART 2: Application in the Synthesis of Kinase Inhibitor Scaffolds

While direct synthesis routes for approved drugs like Vemurafenib or Dabrafenib may use different starting materials, this compound is an ideal precursor for developing novel analogs or related kinase inhibitors that share common structural motifs.[8][9] The following sections outline protocols for key transformations that would be central to synthesizing such complex molecules.

Protocol 1: Regioselective Sonogashira Coupling at the C2-Iodo Position

The Sonogashira reaction is a robust method for forming C(sp²)-C(sp) bonds, introducing an alkyne moiety that can be a key pharmacophore or a handle for further cyclization.[10][11] This protocol details the selective coupling of a terminal alkyne at the C2 position.

Experimental Workflow Diagram

G A Reaction Setup - Add this compound, Pd catalyst, Cu(I) co-catalyst, base - Seal flask B Inert Atmosphere - Evacuate and backfill with Argon/Nitrogen (3x) A->B C Solvent & Reagent Addition - Add degassed solvent (e.g., THF/Et3N) - Add terminal alkyne via syringe B->C D Reaction - Stir at specified temperature (e.g., 25-60 °C) C->D E Monitoring - Track progress via TLC or LC-MS D->E F Work-up - Quench reaction - Aqueous/organic extraction E->F G Purification - Dry organic layer - Concentrate under vacuum - Purify by column chromatography F->G H Characterization - NMR, MS G->H

Caption: Step-by-step workflow for the Sonogashira coupling protocol.

Detailed Step-by-Step Methodology:

  • Reaction Setup: To a dry Schlenk flask, add this compound (1.0 eq), Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq), and Copper(I) iodide (CuI) (0.1 eq).

  • Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with dry argon or nitrogen. Repeat this cycle three times to ensure an oxygen-free environment.

  • Solvent and Reagent Addition: Add a degassed mixture of anhydrous tetrahydrofuran (THF) and triethylamine (Et₃N) (e.g., 2:1 ratio, 0.1 M concentration relative to the substrate). Add the terminal alkyne (1.2 eq) dropwise via syringe. The triethylamine acts as both a base and a solvent.

  • Reaction Execution: Stir the reaction mixture at room temperature (or heat gently to 40-60 °C if necessary) for 4-12 hours.

  • Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove catalyst residues. Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous ammonium chloride (NH₄Cl), water, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude product by flash column chromatography on silica gel.

  • Characterization: Confirm the structure of the product, 5-Bromo-2-(alkynyl)pyridin-3-amine, by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Data Summary: Recommended Sonogashira Conditions

ParameterRecommended ConditionRationale / Notes
Palladium Catalyst Pd(PPh₃)₄ (5 mol%)Standard, reliable catalyst for Sonogashira couplings.[11]
Copper(I) Co-catalyst CuI (5-10 mol%)Essential for the catalytic cycle in the traditional Sonogashira reaction.
Base Triethylamine (Et₃N)Acts as both the base and a co-solvent.
Solvent THF or DMF (anhydrous, degassed)Aprotic solvents are standard. Degassing is critical to prevent catalyst oxidation.
Temperature 25 - 60 °CReaction is often efficient at room temperature but may require gentle heating.
Atmosphere Inert (Argon or Nitrogen)Crucial for preventing the degradation of the Pd(0) catalyst.
Protocol 2: Suzuki-Miyaura Coupling at the C5-Bromo Position

Following the successful functionalization at C2, the remaining C5-bromo position is now the target for a second C-C bond formation using the robust and versatile Suzuki-Miyaura coupling.[6][12] This reaction is a cornerstone of the pharmaceutical industry for creating biaryl structures.[12]

Experimental Workflow Diagram

G A Reaction Setup - Add 5-bromo-2-alkynylpyridin-3-amine, arylboronic acid, Pd catalyst, base - Seal flask B Inert Atmosphere - Evacuate and backfill with Argon/Nitrogen (3x) A->B C Solvent Addition - Add degassed solvent mixture (e.g., Dioxane/Water) B->C D Reaction - Heat to reflux (e.g., 85-100 °C) C->D E Monitoring - Track progress via TLC or LC-MS D->E F Work-up - Cool and dilute with EtOAc - Aqueous wash E->F G Purification - Dry organic layer - Concentrate under vacuum - Purify by column chromatography F->G H Characterization - NMR, MS G->H

Caption: Step-by-step workflow for the Suzuki-Miyaura coupling protocol.

Detailed Step-by-Step Methodology:

  • Reaction Setup: In a Schlenk flask, combine the 5-Bromo-2-(alkynyl)pyridin-3-amine intermediate (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), and a base such as potassium phosphate (K₃PO₄) or potassium carbonate (K₂CO₃) (2.0-3.0 eq).[12][13]

  • Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%) or a more active pre-catalyst like [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂].

  • Inert Atmosphere: Seal the flask and render the atmosphere inert by evacuating and backfilling with argon or nitrogen three times.

  • Solvent Addition: Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 ratio).[12][13][14]

  • Reaction Execution: Heat the mixture to 85-100 °C and stir vigorously for 12-24 hours.

  • Monitoring: Monitor the reaction for the disappearance of the starting material using TLC or LC-MS.

  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, and wash it with water and then brine.[12]

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the residue by flash column chromatography to yield the desired 5-aryl-2-(alkynyl)pyridin-3-amine.

  • Characterization: Confirm the final structure by ¹H NMR, ¹³C NMR, and HRMS.

Data Summary: Recommended Suzuki Conditions

ParameterRecommended ConditionRationale / Notes
Palladium Catalyst Pd(PPh₃)₄ (5 mol%) or Pd(dppf)Cl₂ (3-5 mol%)Pd(dppf)Cl₂ is often more effective for less reactive bromides.
Base K₃PO₄ or K₂CO₃ (2.0-3.0 eq)Inorganic bases are standard. K₃PO₄ is often effective for challenging couplings.[12][13]
Solvent 1,4-Dioxane/Water (4:1) or DMFA protic/aprotic mixture is common and aids in dissolving the base.[12]
Temperature 85 - 100 °CHigher temperatures are typically required for C-Br bond activation compared to C-I.
Atmosphere Inert (Argon or Nitrogen)Essential to maintain catalyst activity.

PART 3: Troubleshooting and Mechanistic Considerations

Common Issues in Cross-Coupling Reactions:

  • Low Yield: Can be caused by catalyst deactivation (due to oxygen), impure reagents/solvents, or suboptimal choice of ligand/base. Ensure all solvents are anhydrous and properly degassed. A different palladium ligand may be required for sterically demanding substrates.

  • Homocoupling of Boronic Acid (Suzuki): This side reaction can be minimized by using a precise stoichiometry of the boronic acid (1.1-1.2 equivalents) and ensuring a thoroughly deoxygenated reaction mixture.[12]

  • Protodehalogenation (Loss of Halogen): This can occur if a source of hydrogen is present (e.g., water, alcohol) and the catalytic cycle is interrupted. Using anhydrous solvents and a robust ligand can mitigate this.

  • Stalled Reaction: The primary amine on the pyridine ring can coordinate to the palladium center, potentially inhibiting the catalytic cycle.[14] While often successful without protection, particularly hindered or electron-rich amines might require N-protection (e.g., as a Boc-carbamate) for optimal results.

Expert Insight: The choice of ligand is not trivial. For challenging couplings, sterically hindered and electron-rich phosphine ligands (e.g., Buchwald-type ligands like SPhos or XPhos) or N-heterocyclic carbenes (NHCs) can dramatically improve reaction rates and yields by promoting the reductive elimination step and stabilizing the active catalytic species.[5][15]

Conclusion

This compound is a high-value synthetic intermediate that provides an elegant and efficient pathway to complex, highly substituted pyridine derivatives. By exploiting the inherent reactivity difference between its iodo and bromo substituents, researchers can perform sequential, regioselective cross-coupling reactions with a high degree of control. The protocols and principles outlined in this document offer a robust framework for scientists and drug development professionals to incorporate this versatile building block into their synthetic programs, accelerating the discovery and development of next-generation active pharmaceutical ingredients.

References

Application Note: Strategic Amine Protection in the Synthesis of Functionalized Pyridines from 5-Bromo-2-iodopyridin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Synthetic Utility of 5-Bromo-2-iodopyridin-3-amine

This compound is a pivotal building block in medicinal chemistry and materials science, primarily due to its differentially reactive halogenated sites.[1] The carbon-iodine bond at the C2 position is significantly more reactive towards palladium-catalyzed cross-coupling reactions than the carbon-bromine bond at C5. This reactivity differential allows for sequential, site-selective functionalization, making it an invaluable scaffold for constructing complex molecular architectures.

However, the presence of the 3-amino group introduces a significant challenge. As a nucleophilic and basic center, the amine can interfere with many reaction conditions, particularly those involving organometallic reagents or strong bases. It can coordinate to and potentially poison palladium catalysts, lead to undesired side reactions, or alter the electronic properties of the pyridine ring, thereby affecting the regioselectivity of subsequent transformations.[2] Therefore, a robust protecting group strategy for the amine is paramount to unlocking the full synthetic potential of this versatile substrate. This guide provides a detailed analysis of protecting group strategies, focusing on practical applications, reaction compatibility, and detailed protocols for implementation in a research setting.

Selecting the Optimal Protecting Group: Key Strategic Considerations

The choice of an amine protecting group is not a one-size-fits-all decision. It must be tailored to the specific reaction sequence planned. The ideal protecting group for this compound should exhibit the following characteristics:

  • High Installation and Cleavage Efficiency: The group should be introduced and removed in high yields under mild conditions that do not compromise the integrity of the substrate or subsequent products.

  • Orthogonality: The protecting group must remain intact during the planned C2 and C5 functionalization reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig amination) and be removable under conditions that do not cleave other sensitive functional groups in the molecule.[3]

  • Reaction Compatibility: It should not interfere with the catalytic cycle of cross-coupling reactions. Some bulky groups can sterically hinder the approach to the reactive sites, while others might have incompatible electronic effects.

  • Chemical Inertness: It must be stable to the reagents and conditions of the subsequent synthetic steps.

Below, we explore the most effective and widely adopted protecting groups that meet these criteria.

The tert-Butoxycarbonyl (Boc) Group: The Versatile Workhorse

The tert-butoxycarbonyl (Boc) group is arguably the most common and reliable protecting group for amines in modern organic synthesis, owing to its ease of installation and its convenient removal under acidic conditions.[4][5][6] It is generally stable to basic, nucleophilic, and reductive conditions, making it highly compatible with a wide range of cross-coupling reactions.[7]

dot

Caption: Boc protection of this compound.

Protocol 3.1: Boc Protection of this compound

Rationale: This procedure utilizes di-tert-butyl dicarbonate (Boc₂O) as the Boc source. A non-nucleophilic base like triethylamine (Et₃N) is used to scavenge the proton from the amine after its initial attack on the anhydride, driving the reaction to completion.[4] Tetrahydrofuran (THF) or dichloromethane (CH₂Cl₂) are common solvents. While aminopyridines can sometimes be less nucleophilic, the reaction generally proceeds to high conversion with extended reaction times.[6]

Materials:

  • This compound (1.0 equiv)

  • Di-tert-butyl dicarbonate (Boc₂O) (1.2 equiv)

  • Triethylamine (Et₃N) (1.5 equiv)

  • Anhydrous Tetrahydrofuran (THF) or Dichloromethane (CH₂Cl₂)

Procedure:

  • Dissolve this compound in anhydrous THF (or CH₂Cl₂) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add triethylamine to the solution and stir for 5 minutes at room temperature.

  • Add di-tert-butyl dicarbonate portion-wise to the stirred solution.

  • Stir the reaction mixture at room temperature overnight. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, concentrate the mixture under reduced pressure.

  • Redissolve the residue in ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ solution and brine.[8]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the N-Boc protected product.

Protocol 3.2: Boc Deprotection

Rationale: The Boc group is labile to strong acids. Trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in a suitable solvent readily cleaves the carbamate.[5] The mechanism involves protonation of the carbamate, followed by fragmentation to release the free amine, CO₂, and a stable tert-butyl cation.[3][4] The volatile byproducts make for a simple workup.

Materials:

  • N-Boc protected substrate (1.0 equiv)

  • Trifluoroacetic acid (TFA) or 4M HCl in 1,4-dioxane

  • Dichloromethane (CH₂Cl₂) (if using TFA)

Procedure:

  • Dissolve the N-Boc protected substrate in CH₂Cl₂.

  • Add an excess of TFA (e.g., 20-50% v/v solution in CH₂Cl₂) or a solution of 4M HCl in dioxane.[9]

  • Stir the mixture at room temperature for 1-4 hours. Monitor deprotection by TLC or LC-MS.

  • Once the reaction is complete, remove the solvent and excess acid under reduced pressure. Azeotroping with toluene can help remove residual TFA.[3]

  • Neutralize the resulting amine salt by dissolving the residue in a suitable solvent and washing with a mild aqueous base (e.g., saturated NaHCO₃) or by passing it through a basic plug (e.g., silica gel treated with triethylamine) to obtain the free amine.

The p-Methoxybenzyl (PMB) Group: An Orthogonal Alternative

The p-methoxybenzyl (PMB) group offers an excellent orthogonal protection strategy. While it can be removed with strong acid like Boc, its unique susceptibility to oxidative cleavage with reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) allows for deprotection under non-acidic conditions.[10][11] This is particularly useful if the molecule contains other acid-sensitive functionalities, such as tert-butyl esters or silyl ethers.

dot

PMB Protection and Deprotection Workflow cluster_protection Protection cluster_deprotection Deprotection Start_PMB This compound Protected_PMB N-PMB Protected Amine Start_PMB->Protected_PMB 1. NaH, DMF 2. PMB-Cl Deprotected_PMB Free Amine Product Protected_PMB->Deprotected_PMB DDQ, CH₂Cl₂/H₂O or TFA, CH₂Cl₂

Caption: General workflow for PMB protection and deprotection.

Protocol 4.1: PMB Protection of this compound

Rationale: PMB protection is typically achieved via a Williamson ether-type synthesis. A strong, non-nucleophilic base like sodium hydride (NaH) is used to deprotonate the amine, forming the corresponding anion, which then displaces the chloride from PMB-Cl.[10]

Materials:

  • This compound (1.0 equiv)

  • Sodium hydride (NaH, 60% dispersion in mineral oil) (1.2 equiv)

  • p-Methoxybenzyl chloride (PMB-Cl) (1.1 equiv)

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • To a suspension of NaH in anhydrous DMF at 0 °C under an inert atmosphere, add a solution of this compound in DMF dropwise.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • Cool the mixture back to 0 °C and add PMB-Cl dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Carefully quench the reaction by the slow addition of water at 0 °C.

  • Extract the product with ethyl acetate. Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography.

Protocol 4.2: PMB Deprotection (Oxidative)

Rationale: The electron-rich p-methoxybenzyl group is readily oxidized by DDQ. This process is believed to proceed via a single-electron transfer (SET) mechanism, ultimately forming an iminium ion that is hydrolyzed by water to release the free amine and p-methoxybenzaldehyde.[10][11]

Materials:

  • N-PMB protected substrate (1.0 equiv)

  • 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (1.5 equiv)

  • Dichloromethane (CH₂Cl₂) and Water (e.g., 18:1 v/v)

Procedure:

  • Dissolve the N-PMB protected substrate in a mixture of CH₂Cl₂ and water.

  • Cool the solution to 0 °C and add DDQ portion-wise. The solution will typically turn dark green or brown.

  • Stir the reaction at 0 °C to room temperature, monitoring by TLC until the starting material is consumed.

  • Quench the reaction with a saturated aqueous solution of NaHCO₃.

  • Separate the layers and extract the aqueous layer with CH₂Cl₂.

  • Wash the combined organic layers with saturated NaHCO₃ and brine.

  • Dry the organic phase over Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography to remove the p-methoxybenzaldehyde byproduct.

Comparative Summary of Protecting Group Strategies

FeatureBoc (tert-Butoxycarbonyl) PMB (p-Methoxybenzyl) TBS (tert-Butyldimethylsilyl)
Protection Reagents Boc₂O, Et₃N or DMAPPMB-Cl, NaHTBS-Cl, Imidazole
Deprotection Conditions Strong Acid (TFA, HCl)[4][5]Oxidative (DDQ) or Strong Acid (TFA)[10][12]Fluoride Source (TBAF) or Acid[13][14]
Stability to Suzuki StableStableGenerally Stable[2]
Stability to Sonogashira StableStableGenerally Stable[15][16]
Stability to Buchwald-Hartwig StableStableGenerally Stable
Orthogonality Orthogonal to base-labile (Fmoc) and hydrogenolysis-labile (Cbz) groups.[3]Orthogonal to acid-labile (Boc) and fluoride-labile (silyl) groups when using DDQ.Orthogonal to acid/base-labile and oxidative/reductive conditions.
Key Advantages Very common, high yields, easy deprotection with volatile byproducts.Oxidative removal offers excellent orthogonality.Tunable stability based on sterics; removed under mild, neutral (fluoride) conditions.
Potential Disadvantages Deprotection requires strong acid, which may not be suitable for all substrates. Risk of t-Bu⁺ side reactions.[17]Requires strong base for protection. DDQ is toxic. Byproduct removal necessary.Can be labile to acid. Silicon-based byproducts may complicate purification.

Conclusion and Recommendations

For most applications involving this compound, the Boc group represents the optimal first choice for amine protection. Its robust stability across a wide range of palladium-catalyzed coupling reactions, combined with straightforward and high-yielding protection/deprotection protocols, makes it a reliable and versatile option.

However, when synthesizing complex molecules that contain other acid-sensitive functionalities, an orthogonal strategy is required. In such cases, the PMB group is an outstanding alternative, allowing for selective deprotection under mild, oxidative conditions with DDQ. Silyl groups such as TBS can also be considered, offering another layer of orthogonality with their fluoride-mediated cleavage.

Ultimately, the selection of a protecting group is a critical strategic decision that should be made after careful consideration of the entire planned synthetic route. By understanding the properties and compatibilities outlined in this guide, researchers can confidently select and implement a protection strategy that enables the efficient and successful synthesis of their target molecules.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling of 5-Bromo-2-iodopyridin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Suzuki-Miyaura cross-coupling of 5-Bromo-2-iodopyridin-3-amine. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this challenging yet valuable synthetic building block. The unique electronic and structural features of this substrate—namely the differential reactivity of its two halogen atoms and the potential for catalyst inhibition by its basic nitrogen centers—require a carefully optimized approach to achieve high yields and selectivity.

This document provides in-depth troubleshooting advice, answers to frequently asked questions, and validated experimental protocols to help you navigate the complexities of this transformation and maximize your synthetic success.

Frequently Asked questions (FAQs)

Q1: My Suzuki coupling with this compound is failing or giving very low yields. What are the most common reasons?

Low yields or reaction failure with this substrate typically stem from two primary challenges:

  • Catalyst Inhibition/Deactivation: The substrate contains two Lewis basic sites: the pyridine ring nitrogen and the 3-amino group. The lone pair of electrons on these nitrogen atoms can coordinate strongly to the palladium catalyst, leading to inhibition or deactivation of the active catalytic species and halting the catalytic cycle.[1][2][3]

  • Suboptimal Reaction Conditions: this compound requires a highly active catalyst system to overcome the inherent challenges. Standard conditions, such as using Pd(PPh₃)₄, may be ineffective.[1] Success is highly dependent on the meticulous selection of the palladium source, ligand, base, and solvent.

Q2: How can I ensure the Suzuki reaction occurs selectively at the 2-position (C-I bond) and not the 5-position (C-Br bond)?

Excellent chemoselectivity for the C-2 position is achievable due to the inherent difference in the carbon-halogen bond strengths. The Carbon-Iodine (C-I) bond is significantly weaker and thus more susceptible to oxidative addition by the Pd(0) catalyst than the stronger Carbon-Bromine (C-Br) bond.[4] The general reactivity order for aryl halides in oxidative addition is I > Br > Cl.[5]

To exploit this reactivity difference and ensure selective coupling at the C-I bond:

  • Use Milder Reaction Conditions: Lower reaction temperatures (e.g., 60-80 °C) and shorter reaction times will favor the kinetically preferred oxidative addition at the more reactive C-I bond.

  • Avoid Overly Forcing Conditions: High temperatures or excessively long reaction times can begin to promote the slower oxidative addition at the C-Br bond, leading to a mixture of mono- and di-arylated products.

Q3: What is a reliable starting point for catalyst, ligand, base, and solvent for this reaction?

For challenging heteroaryl couplings, particularly those prone to catalyst inhibition, a robust catalyst system is essential. Bulky, electron-rich phosphine ligands, often referred to as Buchwald ligands, are highly recommended.[2][6] A proven starting point is summarized in the table below.

ComponentRecommendationRationale & Key Considerations
Palladium Source Pd₂(dba)₃ (1-2.5 mol%) or Pd(OAc)₂ (2-5 mol%)These are common, reliable Pd(0) and Pd(II) precatalysts that are activated in situ.
Ligand SPhos or XPhos (1.1 - 1.2 eq. relative to Pd)These bulky, electron-rich ligands accelerate the rate-limiting oxidative addition and the final reductive elimination step, preventing catalyst decomposition and improving turnover.[2][6]
Base K₃PO₄ or Cs₂CO₃ (2.0 - 3.0 equivalents)These bases are effective in promoting the crucial transmetalation step without being overly harsh. K₃PO₄ may require a small amount of water to be fully effective.[7][8]
Solvent 1,4-Dioxane / H₂O (e.g., 4:1 to 10:1 ratio) or Toluene / H₂OA polar aprotic solvent is generally preferred. A small amount of water is often necessary to solubilize the base and facilitate the transmetalation step.[9] Ensure all solvents are thoroughly degassed.
Temperature 80 - 100 °CThis temperature range typically provides sufficient energy to drive the reaction to completion without promoting significant side reactions like C-Br bond activation.

Troubleshooting Guide: Specific Issues & Solutions

Problem: I see no conversion of my starting material.
  • Possible Cause 1: Inactive Catalyst. The palladium precatalyst may not have been properly reduced to the active Pd(0) species, or the active catalyst may have been deactivated by oxygen.

    • Solution: Ensure your reaction is performed under a strictly inert atmosphere. All solvents must be rigorously degassed (e.g., by sparging with argon for 30 minutes or via freeze-pump-thaw cycles). Evacuate and backfill the reaction vessel with argon or nitrogen at least three times before adding solvents.[2] Use fresh, high-quality palladium sources and ligands.

  • Possible Cause 2: Catalyst Inhibition. As discussed, the nitrogen atoms in the substrate are likely inhibiting your catalyst.

    • Solution: Switch to a more robust ligand system. If you are using a less bulky ligand like PPh₃, it is likely insufficient. Employ a bulky, electron-rich biaryl phosphine ligand such as SPhos, XPhos, or RuPhos.[2][9] These ligands create a sterically hindered environment around the palladium center, which can disfavor the binding of the pyridine nitrogen while promoting the desired steps of the catalytic cycle.

Problem: My main side product is 5-Bromo-pyridin-3-amine (de-iodination).
  • Possible Cause: Reductive Dehalogenation. This occurs when the palladium intermediate, after oxidative addition, reacts with a hydride source in the mixture, leading to the reductive cleavage of the C-I bond.[9]

    • Solution 1: Scrutinize Your Solvents and Reagents. Ensure solvents are anhydrous and pure. Some solvents or bases (particularly amine bases, though not used here) can act as hydride donors.[9]

    • Solution 2: Optimize Reaction Time. Do not let the reaction run for an unnecessarily long time after completion. Monitor progress by TLC or LC-MS and work up the reaction as soon as the starting material is consumed.

Problem: I observe significant formation of a biaryl product derived from my boronic acid (homocoupling).
  • Possible Cause: Oxygen in the Reaction. Homocoupling is most often caused by the presence of oxygen, which can oxidize the Pd(0) catalyst to Pd(II) and promote the unwanted self-coupling of the boronic acid.[1]

    • Solution: Improve your degassing procedure for all solvents and ensure a positive pressure of inert gas is maintained throughout the reaction setup and duration.[10]

Problem: My boronic acid is decomposing, leading to low conversion (protodeboronation).
  • Possible Cause: The C-B bond of the boronic acid is being cleaved by a proton source, typically water, often accelerated by heat.[2]

    • Solution 1: Use a Boronic Ester. Convert the boronic acid to a more stable derivative, such as a pinacol ester (BPin) or MIDA boronate, which are significantly more resistant to protodeboronation.[2]

    • Solution 2: Minimize Water. While some water is often beneficial, an excessive amount can accelerate this side reaction. Try reducing the water content in your solvent system or running the reaction under nearly anhydrous conditions with a base like KF.

Visual Guides & Data

Diagrams

Suzuki_Cycle Diagram 1: Suzuki Catalytic Cycle for this compound Pd0 Pd(0)L₂ OA_Complex Ar-Pd(II)-I L₂ Pd0->OA_Complex Oxidative Addition (Preferential at C-I bond) TM_Complex Ar-Pd(II)-R L₂ OA_Complex->TM_Complex Transmetalation Product Ar-R TM_Complex->Product Reductive Elimination Product->Pd0 Catalyst Regeneration Aryl_Halide 5-Bromo-2-iodo-pyridin-3-amine (Ar-I) Aryl_Halide->OA_Complex Boronic_Acid R-B(OH)₂ Boronic_Acid->TM_Complex Base Base (e.g., K₃PO₄) Base->OA_Complex

Caption: Selective Suzuki coupling mechanism at the C-I bond.

Troubleshooting_Workflow Diagram 2: Troubleshooting Workflow start Low Yield / No Reaction check_conversion Is Starting Material Consumed? start->check_conversion no_conversion No / Low Conversion check_conversion->no_conversion No conversion_ok SM Consumed, Low Product Yield check_conversion->conversion_ok Yes cause_catalyst Possible Cause: Inactive or Inhibited Catalyst no_conversion->cause_catalyst solution_catalyst Solution: 1. Ensure inert atmosphere. 2. Use fresh reagents. 3. Switch to bulky, electron-rich ligand (e.g., SPhos, XPhos). cause_catalyst->solution_catalyst check_side_products What is the major byproduct? conversion_ok->check_side_products dehalogenation De-iodination check_side_products->dehalogenation Ar-H homocoupling Boronic Acid Homocoupling check_side_products->homocoupling R-R protodeboronation Protodeboronation check_side_products->protodeboronation Boronic acid consumed, no product solution_dehalo Solution: 1. Use pure, anhydrous solvents. 2. Optimize reaction time. dehalogenation->solution_dehalo solution_homo Solution: 1. Rigorously degas all solvents. 2. Maintain positive inert gas pressure. homocoupling->solution_homo solution_proto Solution: 1. Use boronic ester (BPin, MIDA). 2. Reduce water content. protodeboronation->solution_proto

Caption: A logical workflow to diagnose and resolve failed reactions.

Data Table

Table 2: Common Side Products and Their Identification

Side ProductStructureIdentification MethodProbable Cause
De-iodinated Starting Material 5-Bromo-pyridin-3-amineLC-MS (Mass = 173/175)Hydride source in reaction
Protodeboronated Arene Arene (R-H) from R-B(OH)₂GC-MS or LC-MSExcess water, high temp.
Homocoupled Biaryl Biaryl (R-R) from R-B(OH)₂LC-MS, NMROxygen contamination
Di-arylated Product 5-Aryl-2-aryl-pyridin-3-amineLC-MS (Mass of Product + R - H)Overly harsh conditions

Experimental Protocols

Protocol 1: General Procedure for Selective Suzuki Coupling at the C-2 Position

This protocol is a general guideline. Optimization of temperature, reaction time, and reagent stoichiometry may be required for specific boronic acids.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid or boronic ester (1.2 - 1.5 equiv)

  • Pd₂(dba)₃ (2.0 mol%)

  • SPhos (4.4 mol%)

  • K₃PO₄, finely ground (2.5 equiv)

  • Anhydrous, degassed 1,4-dioxane

  • Degassed deionized water

  • Inert gas (Argon or Nitrogen)

  • Oven-dried Schlenk flask or reaction vial with a magnetic stir bar

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask, add this compound, the arylboronic acid, and finely ground K₃PO₄.[7]

  • Inert Atmosphere: Seal the flask with a septum, and then evacuate and backfill with inert gas. Repeat this cycle three times to ensure all oxygen is removed.[2]

  • Catalyst Addition: Under a positive flow of inert gas, add Pd₂(dba)₃ and SPhos to the flask.

  • Solvent Addition: Add degassed 1,4-dioxane and degassed water via syringe to achieve a suitable concentration (e.g., 0.1 M) and a solvent ratio of approximately 5:1 to 10:1 (dioxane:water).[7]

  • Reaction: Place the sealed flask in a preheated oil bath at 80-100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-16 hours).[1]

  • Work-up: Once complete, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired 2-aryl-5-bromopyridin-3-amine product.[6]

Protocol 2: Reaction Monitoring by LC-MS

  • During the reaction, carefully and quickly open the reaction vessel under a positive flow of inert gas.

  • Using a glass capillary or a syringe, withdraw a small aliquot (a few microliters) of the reaction mixture.

  • Immediately quench the aliquot in a vial containing ~1 mL of a 1:1 mixture of acetonitrile and water.

  • Vortex the sample and filter it through a syringe filter (0.22 or 0.45 µm) into an LC-MS vial.

  • Analyze the sample, monitoring for the disappearance of the starting material (m/z = 299) and the appearance of the product mass.

References

Technical Support Center: Purification of 5-Bromo-2-iodopyridin-3-amine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 5-Bromo-2-iodopyridin-3-amine and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for common challenges encountered during the purification of these valuable chemical intermediates.

Introduction

This compound and its analogues are crucial building blocks in medicinal chemistry, particularly in the synthesis of kinase inhibitors for cancer therapy.[1] The purity of these intermediates is paramount for the success of subsequent synthetic steps and the quality of the final active pharmaceutical ingredient. However, their purification can be challenging due to the presence of closely related impurities and the inherent properties of the pyridine ring.

This guide provides a comprehensive overview of robust purification strategies, detailed experimental protocols, and troubleshooting solutions to help you achieve high purity of your target compounds.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect when synthesizing this compound derivatives?

A1: The most prevalent impurities often arise from the halogenation steps. During the bromination of a 2-aminopyridine precursor, over-bromination can occur, leading to the formation of di-brominated species such as 2-amino-3,5-dibromopyridine.[1][2] Incomplete iodination can also result in the presence of the starting bromo-amine precursor in your crude product.

Q2: My pyridine-based compound is streaking or tailing on the TLC plate and column. What causes this and how can I fix it?

A2: This is a common issue when purifying pyridine derivatives on silica gel. The basic nitrogen atom of the pyridine ring can interact strongly with the acidic silanol groups on the silica surface, leading to poor separation and peak tailing.[3] To mitigate this, you can:

  • Use a mobile phase additive: Add a small amount of a competing base, such as triethylamine (0.1-1%) or pyridine, to your eluent.[3] This will occupy the active sites on the silica gel, allowing your compound to elute more symmetrically.

  • Neutralize the silica gel: Prepare a slurry of silica gel in your chosen eluent and add a small amount of triethylamine. After stirring, the excess solvent can be removed before packing the column.[3]

  • Use an alternative stationary phase: Consider using neutral or basic alumina, or end-capped silica gel, which have fewer acidic sites.[3]

Q3: I'm losing a significant amount of my product during the aqueous work-up. What could be the reason?

A3: The amine group and the pyridine nitrogen are basic and can be protonated in acidic conditions. If your aqueous wash is too acidic, your product will form a salt and partition into the aqueous layer, leading to low recovery.[4][5] It is crucial to control the pH during extraction. Ensure the aqueous phase is neutral or slightly basic (pH 7-8) to keep your amine derivative in the organic layer.[6] A final wash with brine can also help to reduce the solubility of your organic product in the aqueous phase.[3][7]

Q4: My purified product is an oil and won't crystallize. What should I do?

A4: The presence of even minor impurities can significantly inhibit crystallization.[3]

  • Re-purify: If you suspect impurities are present, consider re-purifying a small batch by column chromatography.

  • Solvent Screening: Systematically screen a range of solvents and solvent mixtures. Techniques such as slow evaporation, cooling to low temperatures, or vapor diffusion with a non-solvent can induce crystallization.

  • Scratching: Use a glass rod to scratch the inside of the flask at the meniscus. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification of this compound derivatives.

Symptom Possible Cause(s) Troubleshooting Steps & Solutions
Multiple spots on TLC after reaction, with one major product. - Unreacted starting material. - Formation of isomeric byproducts (e.g., other halogenation patterns). - Over-halogenated byproducts (e.g., di-brominated species).- Optimize Reaction: Ensure the reaction has gone to completion by monitoring with TLC or LC-MS.[7] - Column Chromatography: Use a high-efficiency silica gel and a shallow gradient elution to separate closely eluting spots.[7] For example, start with a low polarity eluent like 100% hexanes and gradually increase the concentration of ethyl acetate.
Low or no yield of purified product. - Incomplete reaction. - Product loss during aqueous work-up due to incorrect pH.[3] - Decomposition on acidic silica gel.[3]- Monitor Reaction: Ensure complete consumption of starting materials. - pH Control: During extractions, maintain a neutral to slightly basic pH to prevent your amine from dissolving in the aqueous layer.[6] - Deactivate Silica: Use triethylamine-treated silica gel or an alternative like neutral alumina.[3]
Product co-elutes with an impurity during column chromatography. - Similar polarities of the product and impurity.- Optimize Solvent System: Screen different eluent systems. Sometimes a less polar system like dichloromethane in hexanes can provide better separation.[7] - Change Stationary Phase: Switch to a different stationary phase like alumina or a bonded-phase silica. - Derivatization: In some cases, temporarily protecting the amine group (e.g., as an acetamide) can alter the polarity enough to allow for separation.[8] The protecting group can then be removed.
Product appears discolored after purification. - Presence of trace impurities or degradation products.- Recrystallization: This is often the best method to remove colored impurities and obtain a crystalline solid. - Charcoal Treatment: Dissolve the product in a suitable solvent, add a small amount of activated charcoal, heat briefly, and then filter through celite to remove the charcoal and adsorbed impurities before recrystallization.

Experimental Protocols

Protocol 1: Purification by Column Chromatography

This protocol is a general guideline for purifying this compound derivatives. The eluent system should be optimized based on TLC analysis.

1. TLC Analysis: a. Dissolve a small sample of the crude product in a solvent like dichloromethane or ethyl acetate. b. Spot the solution on a silica gel TLC plate. c. Develop the plate in a TLC chamber with a pre-determined solvent system (e.g., 4:1 Hexanes:Ethyl Acetate). d. Visualize the spots under UV light. The ideal solvent system will give your desired product an Rf value of approximately 0.2-0.4.

2. Column Preparation: a. Select an appropriately sized column based on the amount of crude material. b. Pack the column with silica gel (60 Å, 230-400 mesh) using the chosen eluent system. Ensure the packing is uniform and free of air bubbles. c. Add a small amount of triethylamine (0.5-1% v/v) to the eluent to prevent peak tailing.[3]

3. Loading the Sample: a. Dissolve the crude product in a minimal amount of the eluent or a stronger solvent like dichloromethane. b. Alternatively, for less soluble compounds, perform a dry loading by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and then carefully adding the resulting powder to the top of the column.

4. Elution and Fraction Collection: a. Begin eluting the column with the chosen solvent system. b. Collect fractions in test tubes or vials. c. Monitor the fractions by TLC to identify those containing the pure product.

5. Solvent Removal: a. Combine the pure fractions in a round-bottom flask. b. Remove the solvent using a rotary evaporator to obtain the purified product.

Protocol 2: Purification by Recrystallization

1. Solvent Selection: a. In a small test tube, dissolve a small amount of the crude product in a minimal amount of a hot solvent. A good recrystallization solvent will dissolve the compound when hot but not when cold. Ethanol or mixtures of ethanol and water are often good starting points for aminopyridine derivatives.[1] b. Allow the solution to cool to room temperature and then in an ice bath. If crystals form, you have found a suitable solvent.

2. Recrystallization Procedure: a. Dissolve the crude product in the minimum amount of the hot recrystallization solvent in an Erlenmeyer flask. b. If the solution is colored, you can add a small amount of activated charcoal and heat for a few minutes. c. Hot filter the solution through a fluted filter paper to remove any insoluble impurities (and charcoal if used). d. Allow the filtrate to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. e. Once the solution has reached room temperature, place it in an ice bath to maximize crystal formation. f. Collect the crystals by vacuum filtration using a Büchner funnel. g. Wash the crystals with a small amount of the cold recrystallization solvent. h. Dry the crystals in a vacuum oven.

Protocol 3: Acid-Base Extraction for Impurity Removal

This technique is useful for removing non-basic organic impurities from your basic amine product.

1. Dissolution: a. Dissolve the crude reaction mixture in an organic solvent like ethyl acetate or dichloromethane.

2. Acidic Wash: a. Transfer the organic solution to a separatory funnel. b. Add an equal volume of a dilute aqueous acid solution (e.g., 1M HCl). c. Shake the funnel vigorously, venting frequently.[9] d. Allow the layers to separate. Your protonated amine product will now be in the aqueous layer. The non-basic impurities will remain in the organic layer. e. Drain and save the aqueous layer. Discard the organic layer (after confirming your product is not in it via TLC).

3. Basification: a. Return the aqueous layer to the separatory funnel. b. Slowly add a base, such as 1M NaOH or a saturated sodium bicarbonate solution, until the pH is basic (pH > 8).[9] This will deprotonate your amine, making it insoluble in water.

4. Re-extraction: a. Add a fresh portion of organic solvent (e.g., ethyl acetate) to the separatory funnel. b. Shake to extract your free amine product back into the organic layer. c. Repeat the extraction two more times with fresh organic solvent.

5. Final Work-up: a. Combine the organic extracts. b. Wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the purified product.

Visualization of Workflows

Purification Workflow

Purification_Workflow Crude Crude this compound Derivative Workup Aqueous Work-up (pH Control) Crude->Workup Chromatography Column Chromatography (Silica Gel + 0.5% Et3N) Workup->Chromatography Major Impurities Present Recrystallization Recrystallization Workup->Recrystallization Minor Impurities/ Crystalline Solid Chromatography->Recrystallization Further Purification Pure Pure Product Chromatography->Pure Recrystallization->Pure

Caption: General purification workflow for this compound derivatives.

Troubleshooting Decision Tree

Troubleshooting_Decision_Tree Start Problem During Purification Tailing Peak Tailing on Silica? Start->Tailing LowYield Low Yield? Start->LowYield CoElution Co-elution of Impurities? Start->CoElution AddBase Add 0.1-1% Et3N to Eluent Tailing->AddBase Yes CheckpH Check pH of Aqueous Wash (Should be neutral/basic) LowYield->CheckpH Yes OptimizeSolvent Optimize Solvent System (e.g., shallow gradient) CoElution->OptimizeSolvent Yes ChangeStationary Change Stationary Phase (e.g., Alumina) OptimizeSolvent->ChangeStationary Still co-eluting

Caption: Decision tree for troubleshooting common purification issues.

References

Technical Support Center: Synthesis of 5-Bromo-2-iodopyridin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-Bromo-2-iodopyridin-3-amine. This guide is designed for researchers, scientists, and professionals in drug development. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you navigate the common challenges encountered during the synthesis of this important chemical intermediate. Our focus is on providing practical, experience-driven insights to enhance the purity and yield of your reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: The most prevalent synthetic pathway starts from 2-aminopyridine. This multi-step process involves an initial bromination to form 2-amino-5-bromopyridine, followed by an iodination step to yield the final product, this compound. An alternative approach involves the direct halogenation of a substituted pyridine precursor. The choice of route often depends on the availability of starting materials and the desired scale of the reaction.

Q2: I've identified a significant amount of 2-amino-3,5-dibromopyridine in my reaction mixture after the bromination step. What causes this and how can I prevent it?

A2: The formation of 2-amino-3,5-dibromopyridine is a classic example of over-bromination and is the most common byproduct when synthesizing 2-amino-5-bromopyridine from 2-aminopyridine.[1] The amino group in 2-aminopyridine is an activating group, making the pyridine ring susceptible to electrophilic substitution. To mitigate this, precise control over the stoichiometry of the brominating agent, such as N-Bromosuccinimide (NBS), is critical.[1] We recommend the slow, dropwise addition of the brominating agent at a controlled temperature to minimize the formation of this dibromo byproduct.[1][2]

Q3: My iodination reaction of 2-amino-5-bromopyridine is incomplete. What factors should I investigate?

A3: Incomplete iodination can be attributed to several factors. The reactivity of the iodinating agent is paramount. A common method employs a mixture of potassium iodide (KI) and potassium iodate (KIO3) in the presence of an acid like sulfuric acid.[1][3] Ensure that the reagents are of high quality and used in the correct stoichiometric ratios. Reaction temperature and time are also crucial parameters; the reaction often requires heating to proceed to completion.[1][3] Monitoring the reaction by TLC or LC-MS is advisable to determine the optimal reaction time.

Q4: What are the best practices for purifying the final product, this compound?

A4: The purification strategy depends on the nature and quantity of the impurities. For the removal of unreacted starting materials and the dibromo byproduct, recrystallization from a suitable solvent system, such as ethanol/water, is often effective.[1][2] If isomeric impurities or other closely related byproducts are present, column chromatography on silica gel is a more robust purification method.[4] Additionally, an acidic wash can be employed to protonate the basic pyridine nitrogen, allowing for extraction into an aqueous layer and separation from non-basic impurities.[5]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Action(s)
Low Yield of 2-amino-5-bromopyridine - Over-bromination leading to 2-amino-3,5-dibromopyridine.[1] - Incomplete reaction.- Carefully control the stoichiometry of the brominating agent (e.g., NBS). - Add the brominating agent slowly and at a reduced temperature.[2] - Monitor the reaction progress using TLC or LC-MS.
Presence of Tri-halogenated Impurities - Harsh reaction conditions during iodination.- Optimize the reaction temperature and time for the iodination step. - Consider using a milder iodinating agent.
Product is a Dark Oil Instead of a Solid - Presence of multiple impurities. - Residual solvent.- Purify the crude product using column chromatography.[4] - Ensure complete removal of solvent under reduced pressure. - Attempt to crystallize the purified oil from a suitable solvent system.
Inconsistent Results Between Batches - Variation in reagent quality. - Lack of precise control over reaction parameters.- Use reagents from a consistent, high-purity source. - Strictly control reaction temperature, addition rates, and stirring speed.

Experimental Protocol: Synthesis of this compound from 2-Aminopyridine

This protocol is a two-step synthesis that first prepares 2-amino-5-bromopyridine, which is then iodinated to yield the final product.

Step 1: Synthesis of 2-amino-5-bromopyridine
  • Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve 2-aminopyridine in acetone. Cool the solution to 0-5 °C using an ice bath.

  • Bromination: Dissolve N-Bromosuccinimide (NBS) in acetone and add it to the dropping funnel. Add the NBS solution dropwise to the cooled 2-aminopyridine solution over 1-2 hours, ensuring the temperature remains below 10 °C.[1][2]

  • Reaction Monitoring: After the addition is complete, allow the mixture to stir for an additional hour at room temperature. Monitor the reaction progress by TLC to ensure the consumption of the starting material.

  • Work-up and Isolation: Remove the acetone by evaporation under reduced pressure. Add water to the residue and stir for 30 minutes. Filter the resulting solid, wash it with cold water, and dry it.

  • Purification: Recrystallize the crude solid from an ethanol/water mixture to obtain pure 2-amino-5-bromopyridine.[1][2]

Step 2: Synthesis of this compound
  • Reaction Setup: To a solution of 2-amino-5-bromopyridine in sulfuric acid (2M), add potassium iodate (KIO3) portion-wise while stirring.[3]

  • Iodination: Heat the mixture to 100 °C. Prepare a solution of potassium iodide (KI) in water and add it dropwise to the reaction mixture over 1 hour.[3]

  • Reaction Monitoring: Maintain the temperature at 100 °C and continue stirring for another 1-2 hours. Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Work-up and Isolation: Cool the reaction mixture to room temperature and adjust the pH to 8-9 with a sodium hydroxide solution. Extract the product with ethyl acetate.[3]

  • Purification: Combine the organic layers and wash sequentially with aqueous sodium thiosulfate solution, water, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.[3]

Visualizing the Reaction Pathway and Byproduct Formation

The following diagram illustrates the synthetic route from 2-aminopyridine and highlights the formation of the common byproduct, 2-amino-3,5-dibromopyridine.

Synthesis_Pathway cluster_bromination Step 1: Bromination cluster_iodination Step 2: Iodination 2-Aminopyridine 2-Aminopyridine 2-Amino-5-bromopyridine 2-Amino-5-bromopyridine 2-Aminopyridine->2-Amino-5-bromopyridine NBS, Acetone 2-Amino-3,5-dibromopyridine 2-Amino-3,5-dibromopyridine 2-Aminopyridine->2-Amino-3,5-dibromopyridine Excess NBS Target_Product This compound 2-Amino-5-bromopyridine->Target_Product KI, KIO3, H2SO4

Caption: Synthetic pathway and common byproduct formation.

References

improving regioselectivity in reactions of 5-Bromo-2-iodopyridin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Mastering Regioselectivity in Synthetic Transformations

Welcome to the technical support guide for 5-Bromo-2-iodopyridin-3-amine. This resource is designed for researchers, medicinal chemists, and process scientists who are navigating the synthetic complexities of this versatile but challenging building block. The presence of two distinct halogen atoms on an electron-rich aminopyridine core presents unique regioselectivity challenges. This guide provides in-depth, field-proven insights, troubleshooting FAQs, and detailed protocols to help you achieve your desired synthetic outcomes with precision and confidence.

Part 1: The Fundamental Challenge of Regioselectivity

This compound possesses two sites susceptible to transformation: the C2-Iodo and the C5-Bromo positions. In palladium-catalyzed cross-coupling reactions, the regiochemical outcome is not always straightforward and is governed by a delicate interplay of factors.

Core Principle: The Reactivity Hierarchy of Carbon-Halogen Bonds

The fundamental principle governing selectivity is the difference in bond dissociation energies (BDE) of the C–X bonds. The C–I bond is significantly weaker than the C–Br bond, making it more susceptible to oxidative addition by a Pd(0) catalyst.[1][2]

  • C-I Bond: More reactive, kinetically favored site for oxidative addition.

  • C-Br Bond: Less reactive, thermodynamically more stable.

Therefore, under "standard" conditions, reactions preferentially occur at the C2-iodo position. However, achieving high selectivity or, more challengingly, reversing this innate preference to react at the C5-bromo position, requires precise control over the catalytic system.

Part 2: Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions

This section addresses the most common questions and issues encountered during Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions.

Frequently Asked Questions (FAQs): Suzuki-Miyaura Coupling

Question: Why am I observing a mixture of C2 and C5-arylated products in my Suzuki-Miyaura coupling, even though I expect C-I reactivity to dominate?

Answer: While the C-I bond is inherently more reactive, several factors can erode this selectivity, leading to a mixture of regioisomers:

  • High Reaction Temperature or Prolonged Reaction Times: Providing enough energy can overcome the activation barrier for C-Br bond cleavage, especially after the C-I position has reacted or if the C-I coupling is slow.

  • Catalyst System: The choice of palladium precursor and, most critically, the ligand, dictates the catalyst's behavior. Some ligands may not provide sufficient discrimination between the two sites.

  • Palladium Speciation: The nature of the active catalytic species can influence selectivity. Mononuclear palladium complexes, often assumed in catalytic cycles, may exhibit different selectivity profiles than multinuclear palladium clusters or nanoparticles that can form under certain conditions.[1][2]

  • Substrate Electronics: The electron-donating 3-amino group influences the electronic properties of the entire pyridine ring, modulating the reactivity of both halogenated positions.[3][4]

Question: How can I maximize selectivity for Suzuki coupling at the C2-Iodo position?

Answer: To favor the kinetically preferred C2-arylation, the goal is to use conditions that exploit the higher reactivity of the C-I bond while keeping the activation barrier for C-Br cleavage insurmountably high.

  • Ligand Choice: Employ conventional, less sterically demanding phosphine ligands. Ligands like Triphenylphosphine (PPh₃) or bidentate phosphines such as dppf (1,1'-Bis(diphenylphosphino)ferrocene) are excellent choices as they tend to follow the intrinsic reactivity of the C-X bond.[5][6]

  • Mild Conditions: Use the lowest possible temperature that affords a reasonable reaction rate (often 60-80 °C).

  • Base Selection: A moderately strong inorganic base like K₂CO₃ or K₃PO₄ is often sufficient and is less likely to promote side reactions than very strong bases like KOtBu.[7][8]

See Protocol 1 for a detailed experimental procedure.

Question: My goal is to achieve selective coupling at the C5-Bromo position. How can this "inverted" selectivity be accomplished?

Answer: Overriding the intrinsic C-I reactivity is a significant challenge that requires moving beyond standard conditions. The strategy revolves around altering the steric and electronic environment of the palladium catalyst to disfavor approach at the C2 position and/or enhance reactivity at the C5 position.

  • Sterically Hindered Ligands: This is the most powerful tool for inverting selectivity. Very bulky monodentate phosphine ligands (e.g., QPhos, P(t-Bu)₃) or N-heterocyclic carbene (NHC) ligands (e.g., SIPr) can create a sterically crowded catalyst center.[5][9] This steric bulk can physically block or disfavor oxidative addition at the more sterically encumbered C2 position (flanked by the amino group and the ring nitrogen), thereby promoting reaction at the less hindered C5 position.

  • "Ligand-Free" Conditions: Intriguingly, certain "ligand-free" conditions, often involving a phase-transfer catalyst like NBu₄Br (Jeffery conditions), can dramatically enhance selectivity for the less reactive halide.[5] These conditions are thought to involve the formation of palladium nanoparticles, which can exhibit unique catalytic activity and selectivity compared to mononuclear species.[1][5]

The diagram below illustrates the logical workflow for controlling the site of reaction.

G cluster_0 Desired Outcome cluster_1 Experimental Strategy start Start with This compound strategy Select Catalytic System start->strategy c2_product C2-Iodo Coupling Product c5_product C5-Bromo Coupling Product standard_ligands Standard Ligands (PPh₃, dppf) + Mild Conditions strategy->standard_ligands  Exploit Kinetic  Reactivity bulky_ligands Bulky Ligands (NHCs, QPhos) or Ligand-Free Conditions strategy->bulky_ligands  Employ Steric  Control standard_ligands->c2_product bulky_ligands->c5_product

Caption: Logic for controlling regioselectivity in cross-coupling reactions.

Table 1: Influence of Ligand Choice on Regioselectivity in Suzuki-Miyaura Coupling

Ligand TypeExample LigandsTypical OutcomeMechanistic RationaleReference
Standard Monodentate PPh₃High C2-SelectivityFollows intrinsic C-I > C-Br reactivity. Minimal steric influence.[6]
Standard Bidentate dppf, BINAPHigh C2-SelectivityChelation enforces a specific geometry that favors reaction at the more electronically activated C-I position.[5][10]
Bulky Monodentate P(t-Bu)₃, QPhosIncreased C5-SelectivitySteric hindrance around the Pd center disfavors approach to the crowded C2 position.[5][6]
N-Heterocyclic Carbene (NHC) IPr, SIPrHigh C5-SelectivityStrong σ-donating character and significant steric bulk effectively block the C2 site and promote C5 coupling.[5]
Frequently Asked Questions (FAQs): Sonogashira & Buchwald-Hartwig Reactions

Question: I need to perform a Sonogashira coupling. How can I ensure exclusive reaction at the C2-Iodo position?

Answer: The Sonogashira reaction follows the same fundamental reactivity principles (C-I > C-Br).[11] To achieve high selectivity for C2-alkynylation, standard Sonogashira conditions are highly effective.

  • Catalyst System: A combination of a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) and a copper(I) co-catalyst (e.g., CuI) is standard.[12][13]

  • Solvent and Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA), is typically used, often serving as both the base and a solvent.[13][14]

  • Conditions: The reaction is often run at room temperature or with gentle heating, which strongly favors the kinetically preferred C-I bond activation.

Question: For a Buchwald-Hartwig amination, does the 3-amino group on the pyridine ring interfere with the reaction?

Answer: Yes, the free amine at the C3 position can potentially interfere in several ways:

  • Ligand Poisoning: The amine can coordinate to the palladium center, potentially inhibiting catalytic activity.

  • Self-Coupling/Oligomerization: The substrate can act as both the aryl halide and the amine coupling partner, leading to undesired side products.

  • Decreased Nucleophilicity: The electron-donating effect of the existing amino group can slightly deactivate the C-Br and C-I bonds towards oxidative addition.

Troubleshooting Strategy: To prevent these issues, it is often advisable to protect the 3-amino group, for example, as an acetamide.[7][15] This temporarily removes the problematic N-H proton and prevents coordination to the catalyst. The protecting group can be removed in a subsequent step. If protection is not desired, using a highly active catalyst system with bulky ligands (e.g., Josiphos or Buchwald's biarylphosphine ligands) and a strong, non-nucleophilic base like NaOtBu or LHMDS can favor the desired intermolecular coupling over side reactions.[16]

Part 3: Nucleophilic Aromatic Substitution (SNAr)

Question: Which position on this compound is more reactive towards nucleophilic aromatic substitution (SNAr)?

Answer: The C2 position is overwhelmingly more reactive towards SNAr. The mechanism of SNAr on pyridine rings proceeds via a negatively charged Meisenheimer intermediate.[17] This intermediate is stabilized when the negative charge can be delocalized onto the electronegative ring nitrogen.

Note: The DOT script above is a template. Actual chemical structures would need to be rendered as images and linked.

  • Attack at C2: A nucleophile attacking the C2 position allows the resulting negative charge to be delocalized directly onto the ring nitrogen in one of the resonance structures. This is a highly stabilizing interaction.[18]

  • Attack at C5: Attack at the C5 position does not allow for direct delocalization of the negative charge onto the nitrogen. The resulting intermediate is significantly less stable.

Therefore, SNAr reactions with nucleophiles like alkoxides, thiolates, or amines will occur selectively at the C2 position, displacing the iodide.[19]

Part 4: Detailed Experimental Protocols

Protocol 1: Selective Suzuki-Miyaura Coupling at the C2-Iodo Position

Objective: To synthesize 5-Bromo-2-(aryl)pyridin-3-amine with high selectivity.

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Pd(PPh₃)₄ (0.03 eq)

  • Potassium Carbonate (K₂CO₃) (3.0 eq)

  • 1,4-Dioxane and Water (4:1 v/v)

Procedure:

  • To a flame-dried Schlenk flask under an argon atmosphere, add this compound, the arylboronic acid, and K₂CO₃.

  • Add Pd(PPh₃)₄ to the flask.

  • Add the degassed 1,4-dioxane/water solvent mixture via syringe.

  • Seal the flask and heat the reaction mixture to 85 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Selective Suzuki-Miyaura Coupling at the C5-Bromo Position (Advanced)

Objective: To synthesize 2-Iodo-5-(aryl)pyridin-3-amine using a sterically hindered NHC ligand.

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.5 eq)

  • Pd₂(dba)₃ (0.02 eq)

  • SIPr (1,3-Bis(2,6-diisopropylphenyl)imidazolidinium chloride) (0.08 eq)

  • Potassium Phosphate (K₃PO₄) (3.0 eq)

  • Anhydrous Toluene

Procedure:

  • To a flame-dried Schlenk flask under an argon atmosphere, add Pd₂(dba)₃ and the SIPr ligand. Add anhydrous toluene and stir for 15 minutes at room temperature to pre-form the catalyst.

  • To a separate flask, add this compound, the arylboronic acid, and K₃PO₄.

  • Transfer the pre-formed catalyst solution to the second flask via cannula.

  • Seal the flask and heat the reaction mixture to 100-110 °C.

  • Monitor the reaction closely by LC-MS. Note that higher temperatures may begin to cause competing C-I coupling.

  • Upon consumption of the starting material, cool the reaction to room temperature.

  • Filter the mixture through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel. It is crucial to carefully separate the desired C5-coupled product from any C2-coupled or di-coupled isomers.

References

Technical Support Center: Catalyst Deactivation in Reactions with Aminopyridine Substrates

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals encountering challenges with catalyst deactivation when using aminopyridine substrates. This guide is designed to provide in-depth, practical solutions and a clear understanding of the underlying principles governing these complex catalytic systems. My aim is to equip you with the knowledge to not only troubleshoot current issues but also to design more robust and efficient reaction protocols for the future.

Introduction: The Aminopyridine Challenge

Aminopyridines are a cornerstone in the synthesis of pharmaceuticals and functional materials. However, their inherent chemical nature presents a significant hurdle in transition metal-catalyzed reactions: the propensity to deactivate the catalyst. The lone pair of electrons on the pyridine nitrogen atom can strongly coordinate to the metal center, leading to the formation of inactive catalytic species and halting the desired reaction.[1][2][3] This guide will dissect the mechanisms of this deactivation and provide a systematic approach to overcoming these challenges.

Frequently Asked Questions (FAQs)

Here we address some of the most common questions regarding catalyst deactivation with aminopyridine substrates.

Q1: Why are my cross-coupling reactions with aminopyridine substrates failing or showing low conversion?

A1: The most probable cause is catalyst poisoning by the aminopyridine substrate itself. The nitrogen atom in the pyridine ring is Lewis basic and can act as a ligand, binding strongly to the transition metal center (e.g., Palladium) of your catalyst.[3] This coordination can form stable, off-cycle complexes that are catalytically inactive, effectively sequestering the catalyst and preventing it from participating in the catalytic cycle.[3] This issue is particularly pronounced with 2-aminopyridines due to the proximity of the amino group and the pyridine nitrogen, which can lead to chelation with the metal center.

Q2: What are the primary mechanisms of catalyst deactivation when using aminopyridines?

A2: Beyond direct poisoning by the substrate, several other deactivation pathways can occur:

  • Formation of Inactive Catalyst Complexes: The catalyst can form inactive dimers or higher-order aggregates, especially at elevated temperatures or high catalyst concentrations.[3]

  • Ligand Degradation: The phosphine ligands, crucial for stabilizing the active catalyst, can degrade under harsh reaction conditions.

  • Thermal Degradation (Sintering): At high temperatures, the fine metal particles of a heterogeneous catalyst can agglomerate, leading to a loss of active surface area.[4][5]

  • Fouling: The deposition of byproducts or polymerized starting materials on the catalyst surface can block active sites.[5][6] This is often referred to as "coking."[5]

Q3: How does the position of the amino group on the pyridine ring affect catalyst deactivation?

A3: The position of the amino group is critical. 2-Aminopyridines are generally the most challenging substrates due to the potential for the amino group and the pyridine nitrogen to act as a bidentate ligand, forming a stable chelate with the metal center. 3- and 4-aminopyridines are typically less problematic as the nitrogen atoms are further apart, reducing their chelating ability and inhibitory effect.[3]

Q4: What is the crucial role of ligands in preventing deactivation?

A4: Ligand selection is paramount for successful catalysis with aminopyridine substrates. Bulky, electron-rich phosphine ligands, such as the Buchwald biaryl phosphine ligands (e.g., XPhos, SPhos, GPhos) or trialkylphosphines (e.g., P(t-Bu)₃), are often highly effective.[3][7] These ligands function in two primary ways:

  • Steric Hindrance: Their large size physically blocks the aminopyridine nitrogen from coordinating to the metal center.[3]

  • Electronic Effects: They increase the electron density on the metal, which can promote the desired catalytic steps (like reductive elimination) and decrease the metal's affinity for the pyridine nitrogen.

Troubleshooting Guide: A Systematic Approach

When faced with a stalled or underperforming reaction, a systematic approach to troubleshooting is essential. The following guide provides a step-by-step process to identify and resolve common issues.

Problem 1: Low to No Conversion
Initial Diagnosis:

The primary suspect is catalyst poisoning by the aminopyridine substrate.

Troubleshooting Workflow:

start Low/No Conversion ligand Step 1: Evaluate Ligand - Is it bulky and electron-rich? (e.g., XPhos, SPhos) start->ligand precatalyst Step 2: Use a Pre-catalyst - Ensures efficient generation of the active species. ligand->precatalyst If ineffective base Step 3: Screen Bases - Carbonates (Cs₂CO₃, K₂CO₃) - Phosphates (K₃PO₄) precatalyst->base If ineffective solvent Step 4: Optimize Solvent - Aprotic polar solvents (Dioxane, Toluene, THF) base->solvent If ineffective temp Step 5: Adjust Temperature - Start at lower temperatures to minimize side reactions. solvent->temp If ineffective success Reaction Successful temp->success Resolution

Caption: Troubleshooting workflow for low conversion.

Detailed Troubleshooting Steps:
  • Switch to a Bulkier, Electron-Rich Ligand: If you are using a less sterically demanding ligand (e.g., PPh₃), switch to a Buchwald-type biarylphosphine ligand like XPhos or SPhos.[3] These are designed to minimize substrate inhibition.

  • Employ a Pre-catalyst: Instead of generating the active catalyst in situ from a palladium source like Pd(OAc)₂ or Pd₂(dba)₃, use a well-defined pre-catalyst (e.g., XPhos Pd G3). Pre-catalysts are often more stable and ensure more efficient and reproducible generation of the active catalytic species.[8]

  • Optimize the Base: The choice of base can significantly impact the reaction outcome. Screen common bases such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄).[3] The optimal base is often substrate-dependent.

  • Solvent Selection: Ensure your solvent effectively solubilizes all reaction components. Commonly used solvents include dioxane, toluene, and tetrahydrofuran (THF).[3] In some cases, the presence of a small amount of water can be beneficial, but it can also lead to undesired side reactions.

  • Temperature Control: Higher temperatures can sometimes promote catalyst decomposition or side reactions.[3] Try running the reaction at a lower temperature for a longer period.

Problem 2: Formation of Palladium Black (Catalyst Decomposition)
Initial Diagnosis:

The formation of palladium black indicates that the active Pd(0) species is agglomerating and precipitating out of solution. This is often a consequence of a slow catalytic cycle, which can be exacerbated by substrate inhibition.[3]

Troubleshooting Steps:
  • Improve Ligand Efficacy: A more effective ligand can accelerate the catalytic cycle, reducing the lifetime of the unstable Pd(0) intermediate and preventing its agglomeration.[3]

  • Use a Pre-catalyst: As mentioned previously, pre-catalysts can lead to a more controlled and sustained generation of the active catalyst.

  • Degas Thoroughly: Ensure that all oxygen is removed from the reaction mixture. The presence of oxygen can lead to the oxidation and decomposition of the Pd(0) catalyst.

Problem 3: Dehalogenation of the Substrate
Initial Diagnosis:

Dehalogenation is a common side reaction where the halide on the aminopyridine is replaced by a hydrogen atom.

Troubleshooting Steps:
  • Optimize the Ligand and Base Combination: The choice of ligand and base can influence the relative rates of the desired reductive elimination versus the undesired dehalogenation pathway.[3]

  • Lower the Reaction Temperature: Dehalogenation is often more prevalent at higher temperatures.[3]

  • Check for Protic Impurities: Ensure your solvent and reagents are dry, as protic species can be a source of hydrogen for the dehalogenation reaction.

Experimental Protocols for Diagnosing Catalyst Deactivation

To gain a deeper understanding of catalyst deactivation in your specific system, the following experimental protocols can be employed.

Protocol 1: Catalyst Poisoning Stoichiometric Study

Objective: To determine if the aminopyridine substrate or product is poisoning the catalyst.

Methodology:

  • In an inert atmosphere (glovebox), dissolve the palladium pre-catalyst and ligand in a deuterated solvent (e.g., toluene-d₈) in an NMR tube.

  • Acquire a baseline ³¹P NMR spectrum of the active catalyst.

  • Add one equivalent of the aminopyridine substrate to the NMR tube.

  • Monitor the reaction by ³¹P NMR over time at the reaction temperature. A significant change in the chemical shift or the appearance of new phosphorus signals can indicate coordination of the aminopyridine to the metal center.

  • Repeat the experiment with the reaction product to determine if it also acts as a catalyst inhibitor.

Protocol 2: Characterization of a Deactivated Catalyst

Objective: To analyze a recovered catalyst to identify the mode of deactivation.

Methodology:

  • Catalyst Recovery: After a failed reaction, carefully filter the reaction mixture to recover the solid catalyst. Wash the catalyst with a suitable solvent to remove any adsorbed species and dry it under vacuum.

  • Visual Inspection: Observe the physical appearance of the catalyst. The formation of black particles may suggest agglomeration (e.g., palladium black).

  • Analytical Techniques:

    • Inductively Coupled Plasma Mass Spectrometry (ICP-MS): To determine if there has been leaching of the metal from a supported catalyst.

    • X-ray Photoelectron Spectroscopy (XPS): To analyze the surface composition and oxidation state of the metal, which can reveal the presence of poisons or changes to the active species.[9][10]

    • Transmission Electron Microscopy (TEM): To visualize the metal particles on a supported catalyst and check for sintering (agglomeration).[11]

    • Thermogravimetric Analysis (TGA): To quantify the amount of coke or other deposits on the catalyst surface.[11]

Protocol 3: Catalyst Regeneration Feasibility Study

Objective: To explore the potential for regenerating a deactivated catalyst.

Methodology:

  • Recovery and Washing: Recover the deactivated catalyst as described in Protocol 2.

  • Solvent Washing: Wash the catalyst with various solvents to remove adsorbed impurities.

  • Acid/Base Washing: For more strongly bound poisons, a dilute acid or base wash may be effective.[12] Caution: This may also remove active metal components.

  • Thermal Treatment: For deactivation due to coking, controlled oxidation in air or an inert atmosphere at elevated temperatures can burn off carbonaceous deposits.[5]

  • Re-impregnation: If active metal has been leached, it may be possible to re-impregnate the support with a precursor of the active metal.[12]

  • Activity Testing: After each regeneration attempt, test the activity of the catalyst under standard reaction conditions to assess the degree of recovery.

Advanced Strategies for Robust Catalysis

For particularly challenging aminopyridine substrates, more advanced strategies may be necessary.

Protecting Group Strategy

In some cases, the pyridine nitrogen can be temporarily protected to prevent its coordination to the catalyst.

start Aminopyridine Substrate protect Step 1: Protect Pyridine N (e.g., N-oxide formation, Lewis acid protection) start->protect reaction Step 2: Perform Catalytic Reaction protect->reaction deprotect Step 3: Deprotect Pyridine N reaction->deprotect product Final Product deprotect->product

Caption: Protecting group strategy workflow.

  • N-Oxide Formation: The pyridine nitrogen can be oxidized to the corresponding N-oxide, which is less coordinating. The N-oxide can then be reduced back to the pyridine after the catalytic reaction.

  • Lewis Acid Protection: A strong Lewis acid can be used to coordinate to the pyridine nitrogen, blocking it from interacting with the catalyst.[13]

Alternative Catalytic Systems

If palladium-based catalysts are consistently proving problematic, consider exploring alternative transition metal catalysts, such as those based on nickel or copper, which may have different sensitivities to nitrogen-containing substrates.[14]

Summary of Key Recommendations

IssueRecommendationRationale
Low Conversion Use bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos).Sterically hinders pyridine coordination and promotes catalytic turnover.[3]
Employ a well-defined pre-catalyst.Ensures efficient and reproducible generation of the active species.[8]
Catalyst Decomposition Improve ligand efficacy and ensure a thoroughly degassed reaction.A faster catalytic cycle and absence of O₂ minimizes the lifetime of unstable Pd(0).[3]
Dehalogenation Optimize ligand/base combination and lower the reaction temperature.Alters the relative rates of desired coupling versus undesired side reactions.[3]
Persistent Issues Consider a protecting group strategy for the pyridine nitrogen.Temporarily masks the coordinating nitrogen, preventing catalyst poisoning.[13]

By understanding the fundamental principles of catalyst deactivation and employing a systematic, evidence-based approach to troubleshooting, you can significantly improve the success rate and robustness of your reactions involving aminopyridine substrates.

References

Technical Support Center: Synthesis of Brominated 2-Aminopyridines

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals on Preventing Over-bromination

Welcome to the technical support center for the synthesis of brominated 2-aminopyridines. This resource is designed to provide in-depth guidance and troubleshooting advice for researchers encountering challenges with selectivity, particularly the issue of over-bromination, during the synthesis of these valuable chemical intermediates. As Senior Application Scientists, we have compiled this guide based on established literature and extensive laboratory experience to ensure you can achieve your desired products with high purity and yield.

Understanding the Challenge: The Reactivity of 2-Aminopyridine

The synthesis of brominated 2-aminopyridines is a cornerstone in the development of numerous pharmaceutical and agrochemical compounds.[1] The 2-aminopyridine scaffold is highly activated towards electrophilic aromatic substitution due to the electron-donating amino group. This heightened reactivity, while beneficial for initiating the reaction, presents a significant challenge in controlling the degree of bromination, often leading to the formation of undesired di- and tri-brominated byproducts.[2][3]

The primary cause of over-bromination lies in the electronic properties of the 2-aminopyridine ring. The amino group strongly directs incoming electrophiles to the 5-position (para) and to a lesser extent, the 3-position (ortho).[4] Once the first bromine atom is introduced at the 5-position, the ring remains sufficiently activated for a second electrophilic attack, typically at the 3-position, yielding 2-amino-3,5-dibromopyridine.[5] This guide will equip you with the knowledge and techniques to navigate this reactivity and achieve selective monobromination.

Frequently Asked Questions (FAQs)

Q1: Why is my synthesis of 2-amino-5-bromopyridine yielding a significant amount of 2-amino-3,5-dibromopyridine?

The formation of 2-amino-3,5-dibromopyridine is a common side reaction due to the high reactivity of the 2-aminopyridine ring.[5] The initial product, 2-amino-5-bromopyridine, is still electron-rich enough to undergo a second bromination. This is particularly prevalent when using highly reactive brominating agents like elemental bromine (Br₂) or when the reaction conditions are not carefully controlled.[2]

Q2: What is the most common position for the second bromination to occur?

The second bromination typically occurs at the 3-position of the pyridine ring to yield 2-amino-3,5-dibromopyridine. The amino group at position 2 directs ortho and para. With the 5-position already occupied by a bromine atom, the next most activated and sterically accessible position for electrophilic attack is the 3-position.

Q3: Can I use N-Bromosuccinimide (NBS) to achieve better selectivity for monobromination?

Yes, N-Bromosuccinimide (NBS) is often a milder and more selective brominating agent compared to elemental bromine for electron-rich aromatic compounds.[4][6] It can provide a slow, controlled release of electrophilic bromine, which can help to minimize over-bromination.[7] However, reaction conditions such as solvent and temperature still need to be optimized.[5]

Q4: How does temperature affect the selectivity of the bromination reaction?

Lowering the reaction temperature is a crucial strategy to enhance selectivity. At lower temperatures, the rate of the second bromination reaction is significantly reduced compared to the initial monobromination, allowing for a greater yield of the desired 2-amino-5-bromopyridine.[2][8] Reactions are often conducted at temperatures ranging from -5°C to room temperature.

Troubleshooting Guide: Overcoming Over-bromination

This section provides a structured approach to troubleshooting common issues encountered during the bromination of 2-aminopyridine.

Problem 1: Excessive Formation of 2-Amino-3,5-dibromopyridine

Symptoms:

  • TLC analysis shows a significant spot corresponding to the dibrominated product.

  • NMR of the crude product indicates the presence of signals characteristic of 2-amino-3,5-dibromopyridine.

  • Low isolated yield of the desired 2-amino-5-bromopyridine.

Root Cause Analysis and Solutions:

The primary cause is excessive reactivity of the brominating agent or reaction conditions that favor multiple substitutions.

Decision-Making Workflow for Troubleshooting Over-bromination

G cluster_reagent Brominating Agent Strategy cluster_conditions Reaction Condition Optimization start Problem: Excessive Over-bromination reagent Evaluate Brominating Agent start->reagent conditions Assess Reaction Conditions start->conditions purification Optimize Purification br2 Using Br2? reagent->br2 temp Lower Reaction Temperature (e.g., 0°C to -5°C). [1, 6] conditions->temp addition Slow, dropwise addition of brominating agent. [6] conditions->addition solvent Use less polar solvents like CH2Cl2 or CHCl3. [8] conditions->solvent protection Consider N-acylation to deactivate the amino group. [5] conditions->protection recrystallization Recrystallization from a suitable solvent (e.g., aqueous ethanol). [2] purification->recrystallization chromatography Column chromatography for difficult separations. [7] purification->chromatography nbs Consider N-Bromosuccinimide (NBS) for milder bromination. [9, 15] br2->nbs Yes ptat Explore Phenyltrimethylammonium Tribromide (PTAT) for high selectivity. [8] br2->ptat Yes end Successful Synthesis of Monobrominated Product recrystallization->end Purity Achieved chromatography->end Purity Achieved

Caption: Troubleshooting workflow for over-bromination.

Detailed Solutions:

  • Choice of Brominating Agent:

    • Elemental Bromine (Br₂): While effective, it is highly reactive. If using Br₂, ensure slow, dropwise addition at low temperatures.[2]

    • N-Bromosuccinimide (NBS): A preferred alternative for better control. It provides a constant, low concentration of electrophilic bromine.[4][6][9]

    • Phenyltrimethylammonium Tribromide (PTAT): This reagent can offer high selectivity for monobromination under mild conditions.[10]

  • Reaction Conditions:

    • Temperature Control: Maintain the reaction temperature below 0°C, ideally between -5°C and 0°C, especially during the addition of the brominating agent.[8]

    • Solvent: The choice of solvent can influence reactivity. Acetic acid is commonly used, but for highly selective reactions, less polar solvents like dichloromethane or chloroform may be beneficial.[2][10]

    • Stoichiometry: Use a slight excess of 2-aminopyridine relative to the brominating agent to favor monosubstitution.

  • Protecting Group Strategy:

    • For challenging cases, consider protecting the highly activating amino group as an amide (e.g., by N-acylation).[11] This reduces the electron-donating ability of the group, thus decreasing the ring's reactivity and preventing a second bromination. The protecting group can be subsequently removed by hydrolysis.

Illustrative Reaction Scheme: Controlling Bromination

G cluster_0 Direct Bromination cluster_1 Controlled Monobromination AP 2-Aminopyridine Br2 + Br₂ (excess) or high temp. DiBr 2-Amino-3,5-dibromopyridine (Over-bromination) Br2->DiBr AP2 2-Aminopyridine NBS + NBS (1 equiv) Low Temperature MonoBr 2-Amino-5-bromopyridine (Desired Product) NBS->MonoBr

Caption: Comparison of direct vs. controlled bromination.

Problem 2: Difficulty in Separating 2-Amino-5-bromopyridine from 2-Amino-3,5-dibromopyridine

Symptoms:

  • Co-elution of products during column chromatography.

  • Mixed melting point depression.

  • Contaminated final product as confirmed by analytical techniques.

Root Cause Analysis and Solutions:

The similar polarities of the mono- and di-brominated products can make their separation challenging.

Strategies for Enhanced Separation:

  • Recrystallization: This is often the most effective method for purification on a larger scale.

    • Solvent Screening: Experiment with different solvent systems. A common and effective method is recrystallization from aqueous ethanol or petroleum ether.[12] The dibrominated compound is typically less soluble in hot petroleum ether than the monobrominated product, allowing for its removal.[2]

  • Column Chromatography:

    • Solvent System Optimization: A careful selection of the eluent system is critical. A gradient elution from a non-polar solvent (e.g., hexane or petroleum ether) to a slightly more polar mixture (e.g., hexane/ethyl acetate) can improve separation.

    • Stationary Phase: Standard silica gel is usually sufficient, but for very difficult separations, consider using a different stationary phase or a high-performance liquid chromatography (HPLC) system.

Experimental Protocols

Protocol 1: Selective Monobromination of 2-Aminopyridine using Bromine in Acetic Acid

This protocol is adapted from established literature and is designed to favor the formation of 2-amino-5-bromopyridine.[2]

Materials:

  • 2-Aminopyridine

  • Glacial Acetic Acid

  • Bromine

  • 40% Sodium Hydroxide Solution

  • Petroleum Ether (b.p. 60-80°C)

Procedure:

  • In a three-necked flask equipped with a mechanical stirrer, dropping funnel, and thermometer, dissolve 2-aminopyridine (1.0 mole) in glacial acetic acid (e.g., 175 mL).

  • Cool the solution to below 20°C in an ice bath.

  • Slowly add a solution of bromine (1.0 mole) in glacial acetic acid (e.g., 100 mL) dropwise with vigorous stirring over approximately 1 hour. Maintain the temperature below 20°C initially.

  • After about half of the bromine solution has been added, allow the temperature to rise to 50°C.

  • Once the addition is complete, stir the mixture for an additional hour.

  • Dilute the reaction mixture with water to dissolve any precipitated hydrobromide salt.

  • Neutralize the solution with 40% sodium hydroxide solution, keeping the mixture cool with an ice bath.

  • Collect the precipitated solid by filtration and wash with water until the washings are free of bromide ions.

  • Dry the crude product.

  • To remove the 2-amino-3,5-dibromopyridine byproduct, wash the crude solid with hot petroleum ether.[2] The monobrominated product has lower solubility and will remain as the solid.

  • Dry the purified 2-amino-5-bromopyridine.

Protocol 2: Monobromination using N-Bromosuccinimide (NBS)

This protocol offers a milder alternative to using elemental bromine.[5]

Materials:

  • 2-Aminopyridine

  • N-Bromosuccinimide (NBS)

  • Acetone

Procedure:

  • Dissolve 2-aminopyridine (1.0 equiv.) in acetone in a round-bottom flask.

  • Cool the solution to 10°C in an ice bath.

  • Add NBS (1.05 equiv.) portion-wise over 30 minutes, maintaining the temperature at 10°C.

  • Stir the reaction mixture for an additional 30 minutes at 10°C.

  • Monitor the reaction by TLC to confirm the consumption of the starting material.

  • Remove the solvent under reduced pressure.

  • Recrystallize the residue from 90% ethanol to obtain the purified 2-amino-5-bromopyridine.[5]

Data Summary

Brominating AgentTypical SolventTemperature (°C)Key AdvantagesPotential IssuesReference
Bromine (Br₂) in Acetic Acid Acetic Acid0 to 50Cost-effective, well-establishedHigh reactivity, risk of over-bromination[2]
N-Bromosuccinimide (NBS) Acetone, CH₂Cl₂, CHCl₃0 to 25Milder, more selective, easier to handleCan still lead to over-bromination if not controlled[4][5]
Phenyltrimethylammonium Tribromide (PTAT) CH₂Cl₂ or CHCl₃20 to 50High selectivity for monobromination, mild conditionsHigher cost of reagent[10]

This technical guide provides a comprehensive overview of the strategies to prevent over-bromination in the synthesis of 2-aminopyridine derivatives. By carefully selecting the brominating agent and controlling the reaction conditions, researchers can significantly improve the yield and purity of their desired monobrominated products.

References

side reactions associated with the amino group of 5-Bromo-2-iodopyridin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals on Navigating Side Reactions Associated with the Amino Group.

Welcome to the Technical Support Center for 5-Bromo-2-iodopyridin-3-amine. As Senior Application Scientists, we understand the unique challenges this substrate presents in cross-coupling reactions. The interplay between the highly reactive iodo and bromo substituents, combined with the coordinating and potentially reactive primary amino group, can lead to a variety of side reactions. This guide is designed to provide you with in-depth, field-proven insights to troubleshoot common issues and optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when using this compound in palladium-catalyzed cross-coupling reactions?

The main difficulties arise from the molecule's trifunctional nature. The primary amino group and the pyridine nitrogen can act as ligands for the palladium catalyst, leading to catalyst inhibition or deactivation.[1] This chelation effect can significantly slow down or completely stall the catalytic cycle. Furthermore, the presence of a primary amine introduces the possibility of N-H activation and subsequent N-arylation, which can compete with the desired C-C or C-N bond formation at the halide positions.

Q2: Which halide is expected to react first, the iodide or the bromide?

In palladium-catalyzed cross-coupling reactions, the general order of reactivity for aryl halides is I > Br > Cl.[2] Therefore, the C-I bond at the 2-position is significantly more reactive and will preferentially undergo oxidative addition to the Pd(0) catalyst under most conditions. This allows for selective functionalization at the 2-position while leaving the C-Br bond at the 5-position intact for subsequent transformations.

Q3: Can the amino group directly participate in side reactions?

Yes, the primary amino group is a nucleophile and can engage in several undesired reactions. The most common concerns are:

  • Competitive N-Arylation: In both Suzuki-Miyaura and Buchwald-Hartwig reactions, the amino group can be arylated, leading to the formation of a secondary amine. This is a classic Buchwald-Hartwig type reaction occurring on the substrate itself.

  • Dimerization/Oligomerization: A molecule of this compound can act as a nucleophile (via its amino group) and another as an electrophile (via its aryl halide), leading to the formation of dimers or oligomers under amination conditions.

  • Catalyst Inhibition: As mentioned, the lone pair on the amino nitrogen can coordinate to the palladium center, forming inactive or less active catalyst species.[1]

Q4: Is it necessary to protect the amino group before running a cross-coupling reaction?

While not always mandatory, protecting the amino group is a highly effective strategy to prevent many of the side reactions mentioned above. Protection simplifies the reactive landscape of the molecule, eliminating catalyst inhibition by the amino group and preventing N-arylation. An acetyl group is a common choice for protection.[1] However, successful couplings with unprotected aminopyridines have been reported, typically requiring careful selection of ligands and reaction conditions.[3]

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during your experiments with this compound.

Issue 1: Low or No Conversion of Starting Material

Possible Cause A: Catalyst Inhibition/Deactivation

The lone pair of electrons on both the pyridine and amino nitrogens can bind to the palladium catalyst, leading to inactive complexes.

  • Solution 1: Ligand Selection. Employ bulky, electron-rich phosphine ligands. These ligands can promote the desired catalytic cycle and minimize the inhibitory effects of the substrate. Recommended ligands include those from the Buchwald (e.g., SPhos, XPhos, RuPhos) or Hartwig collections.

  • Solution 2: Use of Palladium Pre-catalysts. Modern palladium pre-catalysts are designed to generate the active Pd(0) species more efficiently and can be more resistant to deactivation.

  • Solution 3: Increase Catalyst Loading. As a last resort, a modest increase in catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) may overcome partial inhibition.

Possible Cause B: Poor Solubility

The starting material or other reagents may not be fully dissolved in the chosen solvent, leading to poor reaction kinetics.

  • Solution: Screen different solvents or solvent mixtures. Dioxane/water mixtures are common for Suzuki reactions, while toluene is frequently used for Buchwald-Hartwig aminations.[1][3][4]

Issue 2: Formation of Dehalogenated Byproduct (Hydrodehalogenation)

You observe the formation of 5-bromo-pyridin-3-amine (from de-iodination) or 2-iodo-pyridin-3-amine (from de-bromination).

Possible Cause A: Source of Hydride

The palladium catalyst may be reacting with trace amounts of water, alcohols (if used as solvent), or even certain amine bases that can act as hydride sources.

  • Solution 1: Use Anhydrous Conditions. Ensure all solvents and reagents are rigorously dried.

  • Solution 2: Optimize Base and Solvent. Avoid using bases or solvents that can readily provide a hydride. For instance, if using an alcohol solvent, consider switching to an aprotic solvent like dioxane or toluene.

Possible Cause B: Instability of the Organopalladium Intermediate

The Pd(II) intermediate formed after oxidative addition may undergo a competing reductive pathway.

  • Solution: This is often more prevalent with iodo-substituted heterocycles. If selective coupling at the bromide is desired (which is generally not the case due to reactivity differences), specific catalyst systems that favor C-Br activation would be needed. For C-I coupling, minimizing reaction time and temperature can sometimes reduce dehalogenation.

Issue 3: Formation of Homocoupled Products

You observe the formation of biphenyl-type products from your boronic acid (in Suzuki reactions) or biaryl amine products from your amine coupling partner (in Buchwald-Hartwig reactions).

Possible Cause: Presence of Oxidants or Inefficient Transmetalation

Homocoupling of boronic acids is often promoted by the presence of oxygen, which can oxidize the Pd(0) catalyst to Pd(II).[5] It can also occur if the transmetalation step of the catalytic cycle is slow.

  • Solution 1: Degas the Reaction Mixture. Thoroughly degas the solvent and reaction mixture by bubbling with an inert gas (argon or nitrogen) before adding the catalyst.[4]

  • Solution 2: Precise Stoichiometry. Use a slight excess (1.1-1.2 equivalents) of the boronic acid to ensure efficient transmetalation without promoting excessive homocoupling.[4]

  • Solution 3: Optimize Base. The choice of base is critical for efficient transmetalation. Screen bases such as K₃PO₄, K₂CO₃, or Cs₂CO₃.[3]

Issue 4: Formation of N-Arylated or Dimerized Byproducts

You observe products where the amino group of this compound has been arylated or where two molecules of the starting material have coupled together.

Possible Cause: Reactivity of the Unprotected Amino Group

The primary amine is acting as a nucleophile in a competitive Buchwald-Hartwig type reaction.

  • Solution 1: Protect the Amino Group. This is the most direct way to prevent these side reactions. Acetylation is a common and effective strategy. The amide can be hydrolyzed post-coupling.

  • Solution 2: Ligand and Condition Tuning. In some cases, careful selection of a bulky ligand and milder base (e.g., K₂CO₃ instead of NaOtBu) can favor the desired C-C or C-N coupling over the undesired N-arylation by sterically hindering the approach of the amino group to the catalyst.

Experimental Protocols

Protocol 1: General Procedure for Selective Suzuki-Miyaura Coupling at the 2-Iodo Position (Unprotected Amine)

This protocol is a starting point and may require optimization for specific arylboronic acids.

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 equivalents)

  • 1,4-Dioxane and Water (degassed, 4:1 ratio)

Procedure:

  • In a Schlenk flask, combine this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and potassium phosphate (2.0 mmol).

  • Evacuate and backfill the flask with argon or nitrogen three times.

  • Add 1,4-dioxane (8 mL) and water (2 mL) via syringe.

  • Degas the mixture by bubbling argon through the solution for 15 minutes.

  • Add the Pd(PPh₃)₄ catalyst under a positive flow of argon.

  • Heat the reaction mixture to 85-95 °C and stir vigorously for 12-18 hours, monitoring progress by TLC or LC-MS.[1]

  • Upon completion, cool to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: General Procedure for Suzuki-Miyaura Coupling with a Protected Amino Group

This protocol utilizes an N-acetyl protected substrate to avoid side reactions at the amino group.

Materials:

  • N-(5-Bromo-2-iodopyridin-3-yl)acetamide

  • Arylboronic acid (1.1 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)

  • Potassium phosphate (K₃PO₄) (1.5 equivalents)

  • 1,4-Dioxane and Water (degassed, ~4:1 ratio)

Procedure:

  • To a Schlenk flask, add N-(5-Bromo-2-iodopyridin-3-yl)acetamide (1.0 mmol), the arylboronic acid (1.1 mmol), and potassium phosphate (1.5 mmol).

  • Evacuate and backfill the flask with argon.

  • Add 1,4-dioxane (~4 mL) and water (~1 mL).

  • Add the Pd(PPh₃)₄ catalyst.

  • Heat the mixture to 85-95 °C and stir for over 15 hours.[1]

  • Work-up and purify as described in Protocol 1.

  • The acetyl protecting group can be removed under standard hydrolysis conditions (e.g., aqueous HCl or NaOH) to yield the free amine.

Data and Visualizations

Table 1: Troubleshooting Summary
Observed Issue Primary Cause(s) Recommended Solutions
Low/No ConversionCatalyst InhibitionUse bulky, electron-rich ligands (SPhos, XPhos); Use Pd pre-catalysts.
DehalogenationHydride ImpuritiesUse anhydrous solvents; Optimize base selection.
HomocouplingOxygen PresenceThoroughly degas reaction mixture; Use precise stoichiometry.
N-Arylation/DimerizationUnprotected AmineProtect the amino group (e.g., acetylation); Use bulky ligands and mild base.

Diagrams

Troubleshooting_Workflow cluster_success High Conversion cluster_failure Low/No Conversion cluster_byproducts Byproducts Observed Start Reaction with this compound Check_Conversion Check Conversion by LC-MS/TLC Start->Check_Conversion Check_Byproducts Check for Byproducts Check_Conversion->Check_Byproducts High Troubleshoot_Inhibition Troubleshoot Catalyst Inhibition: - Change Ligand (e.g., SPhos) - Use Pre-catalyst - Increase Catalyst Loading Check_Conversion->Troubleshoot_Inhibition Low/None Clean_Reaction Clean Reaction Proceed to Purification Check_Byproducts->Clean_Reaction None or Minor Dehalogenation Dehalogenation Product? Check_Byproducts->Dehalogenation Yes Homocoupling Homocoupling Product? Dehalogenation->Homocoupling No Solve_Dehalogenation Address Dehalogenation: - Use Anhydrous Solvents - Optimize Base Dehalogenation->Solve_Dehalogenation Yes N_Arylation N-Arylation/Dimer? Homocoupling->N_Arylation No Solve_Homocoupling Address Homocoupling: - Degas Thoroughly - Adjust Stoichiometry Homocoupling->Solve_Homocoupling Yes N_Arylation->Clean_Reaction No Solve_N_Arylation Address N-Arylation: - Protect Amino Group - Use Bulky Ligand/Mild Base N_Arylation->Solve_N_Arylation Yes Solve_Dehalogenation->Homocoupling Solve_Homocoupling->N_Arylation Solve_N_Arylation->Clean_Reaction

Caption: A logical workflow to diagnose and resolve common issues.

Side_Reactions cluster_products Possible Reaction Outcomes SM This compound + Coupling Partner (e.g., ArB(OH)2) Desired_Product Desired C-C Coupled Product (at C-I position) SM->Desired_Product Pd Catalyst, Optimized Conditions N_Arylation Side Product: N-Arylation SM->N_Arylation [Pd], Unfavorable Conditions Dimerization Side Product: Dimerization (N-C bond) SM->Dimerization [Pd], Self-Reaction Dehalogenation Side Product: De-iodination SM->Dehalogenation [Pd], H- Source

Caption: Competing reaction pathways for this compound.

References

Technical Support Center: Solvent Effects on the Reactivity of 5-Bromo-2-iodopyridin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5-Bromo-2-iodopyridin-3-amine. This versatile building block, featuring three distinct functional handles—an amine, a bromine atom, and a highly reactive iodine atom—offers numerous possibilities in synthetic chemistry. However, its reactivity, particularly in palladium-catalyzed cross-coupling reactions, is critically influenced by the choice of solvent. An inappropriate solvent can lead to low yields, poor selectivity, or complete reaction failure.

This guide is structured to provide direct, experience-based answers to common challenges and questions. It moves beyond simple protocols to explain the underlying chemical principles, empowering you to make informed decisions, troubleshoot effectively, and optimize your reactions.

Troubleshooting Guide

This section addresses specific problems you may encounter during your experiments. Each answer provides a mechanistic explanation and actionable steps to resolve the issue.

Q1: My Suzuki-Miyaura coupling at the C-I position is giving low yields or failing completely. Could my solvent be the issue?

A1: Yes, the solvent is a primary suspect for low yields in Suzuki-Miyaura couplings. The issue often stems from one of two factors: poor solubility of reagents or suboptimal stabilization of the catalytic intermediates.

  • Causality & Expertise: The Suzuki-Miyaura reaction proceeds through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[1] Each step has different requirements for solvent polarity and coordinating ability.[2]

    • Oxidative Addition: This is often the rate-determining step.[1] A solvent must be able to dissolve the palladium catalyst and the aryl halide. More polar solvents can stabilize the polar transition states involved in this step, potentially increasing the reaction rate.[3]

    • Transmetalation: This step involves the transfer of the organic group from the boronic acid (or ester) to the palladium center. The presence of water is often crucial here, as it can facilitate the formation of the active boronate species and dissolve the inorganic base (e.g., K₂CO₃, Cs₂CO₃).[4]

    • Solubility: this compound and many boronic acids have limited solubility in purely nonpolar solvents like toluene or hexane at room temperature. Likewise, inorganic bases are insoluble in these solvents. A biphasic or fully dissolved system is necessary for efficient reaction.

  • Troubleshooting Protocol:

    • Assess Solubility: Before starting, check the solubility of your starting material, boronic acid, and base in your chosen solvent at the intended reaction temperature. If solubility is poor, the reaction will be slow and inefficient.

    • Switch to a Biphasic System: A mixture of an organic solvent and water is the standard for many Suzuki couplings.[5] A common and effective starting point is a 4:1 to 10:1 mixture of an ether-type solvent and water.

    • Optimize the Organic Solvent: If a standard system fails, consider the alternatives in the table below. Polar aprotic solvents like DMF or dioxane can be excellent choices as they dissolve a wide range of reagents.[2][6] For sensitive substrates, less coordinating solvents like 2-MeTHF can be beneficial.[7]

Solvent SystemTypeKey Advantages & Considerations
Dioxane / H₂O Polar EtherExcellent solvating power for many reagents. Often gives high yields.[5][8]
Toluene / H₂O Aromatic / BiphasicGood for higher temperatures; less coordinating than ethers.
2-MeTHF / H₂O Greener EtherA more environmentally friendly alternative to THF and dioxane; can improve yields in some cases.[7]
DMF or DMAc Polar Aprotic AmideHigh polarity, excellent solvent for salts and polar reagents. Can sometimes coordinate too strongly to the catalyst.[4]
DME / H₂O Polar EtherGood solvating properties, similar to dioxane but with a lower boiling point.[9]

Q2: I'm trying to selectively couple at the C-I bond, but I'm getting a significant amount of the C-Br coupled product and/or di-substituted product. How can I improve selectivity using solvents?

A2: This is a classic chemoselectivity challenge. The C-I bond is significantly more reactive than the C-Br bond towards palladium(0) oxidative addition.[10] Achieving high selectivity is a matter of fine-tuning the reaction conditions to exploit this difference, and solvent choice is a powerful tool for this.

  • Causality & Expertise: The selectivity of oxidative addition can be influenced by how the solvent interacts with the palladium catalyst.[11][12]

    • Non-coordinating Solvents (e.g., Toluene, Hexane): These solvents do not bind strongly to the palladium center. This leaves the catalyst highly reactive and less able to discriminate between the C-I and C-Br bonds, especially at elevated temperatures or with long reaction times.

    • Coordinating Solvents (e.g., THF, Dioxane, DMF): These solvents can coordinate to the palladium center, modulating its reactivity. This "tamed" catalyst is often more selective, reacting preferentially with the more labile C-I bond while leaving the C-Br bond intact.[11][12] Recent studies have shown that solvent coordination can be more critical than simple polarity in determining selectivity.[13]

  • Troubleshooting Protocol:

    • Lower the Temperature: The first step should always be to run the reaction at the lowest temperature that allows for a reasonable reaction rate (e.g., start at room temperature or 50 °C).

    • Switch to a Coordinating Solvent: If you are using a non-coordinating solvent like toluene, switch to dioxane or THF. These are often the best choices for maximizing C-I selectivity.

    • Control Reaction Time: Monitor the reaction closely by TLC or LC-MS. Stop the reaction as soon as the starting material is consumed to prevent subsequent reaction at the C-Br position.

    • Consider Ligand Choice: While this guide focuses on solvents, remember that bulky, electron-rich phosphine ligands can also enhance selectivity for the C-I bond.

Frequently Asked Questions (FAQs)

Q3: What is the best general-purpose solvent for palladium-catalyzed reactions with this compound?

A3: For initial screening of Suzuki, Sonogashira, or Buchwald-Hartwig reactions targeting the C-I position, a mixture of 1,4-dioxane and water (approx. 4:1 v/v) is an excellent and widely used starting point.[5][8]

  • Rationale: Dioxane is a polar, coordinating solvent that effectively dissolves the organic starting materials and the palladium catalyst complexes.[2] The addition of water is crucial for dissolving the inorganic base (e.g., K₃PO₄, Cs₂CO₃) and facilitating the transmetalation step in Suzuki couplings.[4] This combination provides a good balance of properties for a wide range of cross-coupling reactions.

Q4: How does the presence of the 3-amino group affect my choice of solvent?

A4: The 3-amino group is a key feature that can influence the reaction in several ways, making solvent choice important.

  • Coordination (Poisoning): The nitrogen of the pyridine ring and the exocyclic amine can coordinate to the palladium catalyst.[14] This can sometimes inhibit or "poison" the catalyst, leading to lower activity. In such cases, using a more strongly coordinating solvent (like DMF or NMP) can sometimes mitigate this by competing for coordination sites on the palladium. Conversely, if catalyst deactivation is suspected, switching to a less coordinating solvent like toluene might be beneficial.

  • Basicity and Side Reactions: The amino group is basic. In reactions requiring a strong base, like Buchwald-Hartwig amination, the substrate itself can interact with the base. Using a solvent that effectively solvates the base and the substrate can help ensure the reaction proceeds as intended. For Buchwald-Hartwig reactions, toluene and dioxane are common choices.[15][16]

  • Protecting Group Strategy: In some cases, protecting the amine as an acetamide can prevent catalyst inhibition and improve reaction outcomes in Suzuki couplings.[5][8] This strategy is often employed in solvents like dioxane/water.

Q5: My catalyst seems to be deactivating and forming palladium black. Can the solvent help prevent this?

A5: Yes, the solvent plays a critical role in maintaining the stability of the active Pd(0) catalyst and preventing its agglomeration into inactive palladium black.

  • Causality & Expertise: The active catalytic species is typically a low-coordinate Pd(0) complex.[2] If this species is not properly stabilized by ligands or the solvent, it can easily decompose.

    • Coordinating solvents like THF, dioxane, DMF, or NMP can act as weak ligands, stabilizing the Pd(0) center and keeping it in the catalytic cycle.[2]

    • Non-polar, non-coordinating solvents like hexane or toluene offer minimal stabilization, increasing the risk of catalyst precipitation, especially if the primary phosphine ligand concentration is low or the ligand itself is unstable.

  • Preventative Measures:

    • Ensure Proper Degassing: Oxygen is a major cause of catalyst decomposition.[17] Thoroughly degas your solvent and reagents by sparging with an inert gas (Argon or Nitrogen) or by using freeze-pump-thaw cycles.

    • Use a Coordinating Solvent: If you are experiencing catalyst precipitation in a solvent like toluene, switching to dioxane or THF can often solve the problem.

    • Check Ligand Stability: Ensure your phosphine ligand is not degrading under the reaction conditions, as this will lead to unprotected Pd(0).

Visualized Workflow & Mechanisms

Troubleshooting a Failed Suzuki Coupling

The following diagram outlines a logical workflow for diagnosing and solving issues with a low-yielding Suzuki-Miyaura coupling reaction involving this compound.

G start Low Yield in Suzuki Coupling q1 Are all reagents fully dissolved? start->q1 sol_no Problem: Poor Solubility q1->sol_no No sol_yes Solubility is OK q1->sol_yes Yes action_sol Action: - Switch to Dioxane/H2O or DMF. - Increase temperature. sol_no->action_sol q2 Is Palladium Black visible? sol_yes->q2 pd_yes Problem: Catalyst Deactivation q2->pd_yes Yes pd_no Catalyst appears stable q2->pd_no No action_pd Action: - Thoroughly degas solvent. - Switch to a more coordinating  solvent (e.g., Dioxane, THF). - Check ligand stability. pd_yes->action_pd q3 What is the solvent system? pd_no->q3 solvent_nonpolar Non-polar (e.g., Toluene) q3->solvent_nonpolar Non-polar solvent_polar Polar Aprotic (e.g., Dioxane/H2O) q3->solvent_polar Polar action_nonpolar Action: - Add H2O to dissolve base. - Switch to Dioxane/H2O for  better reagent compatibility. solvent_nonpolar->action_nonpolar action_polar Action: - Re-evaluate base (e.g., Cs2CO3). - Screen alternative ligands. - Check boronic acid quality. solvent_polar->action_polar

Caption: Decision tree for troubleshooting low yields.

Role of Solvent in the Catalytic Cycle

This diagram illustrates how solvents can interact with the palladium center at different stages of the Suzuki-Miyaura catalytic cycle.

SuzukiCycle pd0 Pd(0)L₂ oxidative_add Oxidative Addition pd0->oxidative_add + Ar-I pd2_complex Ar-Pd(II)-I(L)₂ oxidative_add->pd2_complex transmetal Transmetalation pd2_complex->transmetal + R'-B(OH)₂ + Base/H₂O pd2_boronate Ar-Pd(II)-R'(L)₂ transmetal->pd2_boronate reductive_elim Reductive Elimination pd2_boronate->reductive_elim reductive_elim->pd0 product Ar-R' reductive_elim->product solvent_label Coordinating Solvent (e.g., Dioxane, THF) solvent_label->pd0 Stabilizes Pd(0) solvent_label->pd2_complex Modulates Reactivity

Caption: Solvent interactions in the Suzuki cycle.

Experimental Protocols

Protocol: Selective Suzuki-Miyaura Coupling at the C-2 (Iodo) Position

This protocol provides a robust starting point for the selective coupling of an arylboronic acid with this compound.

Self-Validation: Run a parallel control reaction without the palladium catalyst to confirm that the reaction is palladium-mediated. Additionally, running the reaction at a lower temperature (e.g., 40 °C) alongside the main experiment can provide insight into the temperature sensitivity of selectivity.

Materials:

  • This compound (1.0 equiv.)

  • Arylboronic acid (1.2 equiv.)

  • Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (0.05 equiv.)

  • Potassium Carbonate (K₂CO₃), finely ground (3.0 equiv.)

  • 1,4-Dioxane, anhydrous, degassed

  • Deionized Water, degassed

Procedure:

  • Preparation: To a flame-dried Schlenk flask under an inert atmosphere (Argon or N₂), add this compound, the arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.

  • Inert Atmosphere: Evacuate and backfill the flask with the inert gas three times to ensure an oxygen-free environment.

  • Solvent Addition: Add degassed 1,4-dioxane followed by degassed water via syringe in a 4:1 ratio (e.g., 8 mL dioxane, 2 mL water for a 1 mmol scale reaction).

  • Reaction: Stir the mixture vigorously and heat to 80-90 °C using an oil bath.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS every 1-2 hours. The reaction is typically complete within 4-12 hours.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired 2-aryl-5-bromopyridin-3-amine.

References

Technical Support Center: A Troubleshooting Guide for Palladium-Catalyzed Reactions of 5-Bromo-2-iodopyridin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to navigating the complexities of palladium-catalyzed cross-coupling reactions with 5-Bromo-2-iodopyridin-3-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common experimental challenges. The unique electronic and steric properties of this dihalogenated aminopyridine substrate present specific hurdles that require a nuanced approach to reaction optimization.

This resource is structured in a question-and-answer format to directly address the issues you may encounter at the bench. We will delve into the causality behind experimental choices, ensuring that every piece of advice is grounded in solid mechanistic principles.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: Poor or No Conversion of Starting Material

Question: My cross-coupling reaction with this compound is showing little to no product formation. Where should I begin troubleshooting?

Answer: Low or no conversion in palladium-catalyzed reactions is a common issue that can often be traced back to a few key factors. A systematic evaluation of your reaction parameters is the most effective approach.[1]

Initial Checks:

  • Integrity of the Inert Atmosphere: Palladium(0) catalysts and many phosphine ligands are sensitive to oxygen.[2] Ensure your reaction vessel was properly degassed (e.g., via three freeze-pump-thaw cycles or by bubbling an inert gas like argon or nitrogen through the solvent for an extended period) and maintained under a positive pressure of inert gas throughout the experiment.[1][2]

  • Reagent and Solvent Quality: The purity of your starting materials, base, and particularly your solvent is paramount.[1] Water and oxygen can deactivate the catalyst. Use of anhydrous, degassed solvents is highly recommended. Impurities in the amine coupling partner for Buchwald-Hartwig reactions can also poison the catalyst.[3]

  • Catalyst and Ligand Activity: The heart of the reaction is the active Pd(0) species.[4][5] If you are using a Pd(II) precatalyst, such as Pd(OAc)₂, it must be reduced in situ to Pd(0) for the catalytic cycle to begin.[6][7] This reduction can sometimes be inefficient. Consider the following:

    • Switch to a Pre-formed Pd(0) Source: Using a catalyst like Pd(PPh₃)₄ or Pd₂(dba)₃ can sometimes be more reliable.[7]

    • Employ a Pre-catalyst: Modern palladium pre-catalysts are designed for easy activation and stability.[8]

    • Ligand Integrity: Phosphine ligands can be prone to oxidation.[9] Use fresh, high-purity ligands.

Troubleshooting Workflow for Low Conversion

Below is a systematic workflow to diagnose and resolve low conversion issues.

G cluster_start Start: Low/No Conversion cluster_reagents Reagent & Setup Verification cluster_catalyst Catalyst System Optimization cluster_conditions Reaction Condition Adjustment cluster_end Resolution start Low or No Product reagents Check Reagent Purity & Solvent Anhydrousness start->reagents reagents->start Issue Found: Re-purify/Re-source atmosphere Verify Inert Atmosphere (Degassing) reagents->atmosphere If reagents are pure atmosphere->start catalyst_loading Increase Catalyst Loading (e.g., to 2-5 mol%) atmosphere->catalyst_loading If setup is inert ligand_screen Screen Different Ligands (e.g., XPhos, SPhos) catalyst_loading->ligand_screen If still no conversion pd_source Change Palladium Source (e.g., Pd(0) or Pre-catalyst) ligand_screen->pd_source temperature Increase Temperature pd_source->temperature If catalyst system fails base_screen Screen Different Bases (e.g., K₃PO₄, Cs₂CO₃) temperature->base_screen solvent_change Change Solvent (e.g., Toluene, Dioxane) base_screen->solvent_change end Reaction Optimized solvent_change->end Monitor for improvement

Caption: Troubleshooting workflow for low conversion.

Issue 2: Lack of Chemoselectivity - Reaction at the "Wrong" Halogen

Question: I am trying to perform a cross-coupling reaction selectively at the C-2 iodo position of this compound, but I am getting a mixture of products or reaction at the C-5 bromo position. How can I improve selectivity?

Answer: This is a crucial question when working with dihalogenated substrates. The chemoselectivity of palladium-catalyzed cross-coupling reactions on polyhalogenated aromatics is primarily governed by the difference in the carbon-halogen bond dissociation energies. This results in a reactivity trend of C-I > C-Br > C-Cl.[10] For this compound, the C-I bond is significantly weaker and thus more susceptible to oxidative addition by the Pd(0) catalyst than the C-Br bond. Therefore, selective reaction at the iodo position is kinetically favored.

If you are observing a loss of selectivity, it is likely due to reaction conditions that are too harsh, allowing the less reactive C-Br bond to also undergo oxidative addition.

Strategies to Enhance Selectivity for the C-I Position:

  • Lower the Reaction Temperature: This is the most critical parameter. By reducing the temperature, you can often find a window where the activation energy for C-I bond cleavage is readily overcome, while the energy required for C-Br cleavage is not. For Sonogashira couplings, running the reaction at or near room temperature strongly favors the iodide position.[2]

  • Choose a Milder Base: A very strong base can sometimes promote undesired side reactions. Consider using a weaker inorganic base like K₂CO₃ or K₃PO₄.[10]

  • Optimize Catalyst and Ligand: While the C-I/C-Br differential is significant, the ligand can fine-tune the catalyst's reactivity. Less reactive catalyst systems may exhibit higher selectivity.

Reaction TypeRecommended Catalyst System for C-I SelectivityTemperatureReference
Suzuki-Miyaura Pd(OAc)₂ / SPhos80-100 °C[11]
Sonogashira Pd(PPh₃)₄ / CuIRoom Temp - 50 °C[2]
Buchwald-Hartwig Pd₂(dba)₃ / XPhos80-110 °C[3]

Table 1: Recommended starting conditions for selective cross-coupling at the C-I position of 2-bromo-4-iodopyridine analogues.

Issue 3: Significant Formation of Dehalogenated Byproducts

Question: My main byproduct is 5-bromo-pyridin-3-amine (from de-iodination) or 2-iodo-pyridin-3-amine (from de-bromination). What is causing this hydrodehalogenation, and how can I prevent it?

Answer: Hydrodehalogenation is a common side reaction in palladium-catalyzed couplings where the halogen is replaced by a hydrogen atom.[10][12] This byproduct reduces the yield of your desired product. The generally accepted mechanism involves the formation of a palladium-hydride (Pd-H) species, which can then undergo reductive elimination with the aryl group on the palladium intermediate to yield the dehalogenated product.[10]

The propensity for dehalogenation often follows the halide reactivity: I > Br > Cl.[10] Therefore, de-iodination to form 5-bromo-pyridin-3-amine is a likely side reaction with your substrate. Electron-deficient N-heterocyclic halides are particularly susceptible to this side reaction.[10]

Primary Causes and Solutions for Dehalogenation:

  • Source of Hydride: The Pd-H species can be generated from various sources in the reaction mixture.

    • Bases: Certain bases or their decomposition products can act as hydride donors.

    • Solvents: Alcohols and even trace amounts of water can be a source of hydrides or protons that lead to dehalogenation.[6][10]

    • Amine Substrates: In Buchwald-Hartwig reactions, the amine itself can sometimes be a source.

  • Reaction Conditions:

    • High Temperatures and Long Reaction Times: These conditions can increase the rate of dehalogenation.[12]

Mitigation Strategies:

  • Ligand Selection: Switching to bulkier, more electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands can often suppress dehalogenation.[10] These ligands can promote the desired reductive elimination over the undesired dehalogenation pathway.

  • Base Optimization: Use a non-hydridic, weaker base. K₃PO₄ or Cs₂CO₃ are often good choices. Avoid strong alkoxide bases if possible.[10]

  • Solvent Choice: Ensure you are using a high-purity, anhydrous, aprotic solvent like toluene, dioxane, or DMF.[4]

  • Protecting Groups: For substrates with N-H groups, such as pyrroles or indoles, deprotonation by the base can increase the ring's electron density. In some cases, protecting the N-H group can suppress dehalogenation.[10][13] While this compound has an amino group, its direct involvement in dehalogenation is less documented but worth considering if other strategies fail.

General Catalytic Cycle and Competing Dehalogenation Pathway

G cluster_legend Legend Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) (Oxidative Addition) Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) (Transmetalation) Ar-Pd(II)-X(L2)->Ar-Pd(II)-R(L2) R-M Ar-Pd(II)-H(L2) Ar-Pd(II)-H(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-H(L2) [H-] Ar-R Ar-R (Product) Ar-Pd(II)-R(L2)->Ar-R Reductive Elimination Pd(0)L2 Pd(0)L2 Pd(0)L2->Ar-Pd(II)-X(L2) Ar-X Ar-H Ar-H (Dehalogenated Byproduct) H-source H-source MainCycle Desired Catalytic Cycle SideReaction Dehalogenation Pathway

Caption: The desired catalytic cycle vs. the competing dehalogenation side reaction.

Experimental Protocols

Protocol: General Procedure for a Screening Suzuki-Miyaura Reaction

This protocol is a starting point for optimizing the selective Suzuki-Miyaura coupling at the C-2 iodo position of this compound.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd(OAc)₂ (2 mol%)

  • SPhos (4 mol%)

  • K₂CO₃ (2.0 equiv)

  • Toluene/H₂O (e.g., 10:1 v/v, anhydrous and degassed)

  • Schlenk flask or microwave vial

  • Magnetic stir bar

Procedure:

  • To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound, the arylboronic acid, and K₂CO₃.

  • In a separate vial, weigh out Pd(OAc)₂ and SPhos and briefly purge with an inert gas.

  • Quickly add the catalyst and ligand to the Schlenk flask.

  • Evacuate and backfill the flask with argon or nitrogen three times.

  • Add the degassed toluene and water via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.[10]

References

Validation & Comparative

A Comparative Reactivity Analysis for Strategic Synthesis: 5-Bromo-2-iodopyridin-3-amine vs. 2-Chloro-5-bromopyridine

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and synthetic chemistry, halogenated pyridines serve as indispensable synthons for the construction of complex molecular architectures. Their utility is largely defined by the predictable and often selective reactivity of the carbon-halogen bonds in various transformations. This guide presents an in-depth comparative analysis of the reactivity of two commercially available and structurally related building blocks: 5-Bromo-2-iodopyridin-3-amine and 2-chloro-5-bromopyridine. Understanding the nuanced differences in their reactivity is paramount for researchers and drug development professionals in designing efficient and regioselective synthetic strategies.

This analysis will delve into the performance of these molecules in cornerstone reactions of modern synthetic chemistry, namely palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira) and nucleophilic aromatic substitution (SNA r). The discussion is grounded in fundamental mechanistic principles and supported by representative experimental data to provide a clear, actionable guide for laboratory applications.

The Decisive Influence of the Halogen: A Fundamental Overview

The reactivity of aryl halides in many catalytic and non-catalytic reactions is predominantly governed by the nature of the halogen substituent. In the context of palladium-catalyzed cross-coupling reactions, the generally accepted order of reactivity is I > Br > Cl.[1][2] This trend is inversely correlated with the carbon-halogen bond dissociation energy, where the weaker C-I bond undergoes oxidative addition to the palladium catalyst more readily than the stronger C-Br and C-Cl bonds.[1] This fundamental principle is the primary determinant of the regioselectivity observed in the reactions of the dihalogenated pyridines discussed herein.

For nucleophilic aromatic substitution, the reactivity is influenced by both the nature of the leaving group and the electronic activation of the aromatic ring. While fluoride is often the best leaving group in activated systems, for chlorides, bromides, and iodides, the reactivity order can be less straightforward and is often dependent on the specific reaction conditions and the nature of the nucleophile.[3]

Comparative Reactivity in Palladium-Catalyzed Cross-Coupling Reactions

The differential reactivity of the halogens in this compound and 2-chloro-5-bromopyridine allows for highly selective functionalization, making them valuable precursors for the synthesis of polysubstituted pyridines.

Suzuki-Miyaura Coupling: A Tale of Two Bonds

The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds. The disparate reactivity of the C-I and C-Br bonds in this compound allows for exceptional regioselectivity. Under standard conditions, the coupling reaction will overwhelmingly occur at the C-2 position (C-I bond), leaving the C-5 bromo group untouched for subsequent transformations.[4]

In contrast, for 2-chloro-5-bromopyridine, the Suzuki coupling selectively occurs at the C-5 position, reacting with the more labile C-Br bond while the C-Cl bond remains intact.[2]

Table 1: Comparative Performance in Suzuki-Miyaura Coupling

Starting MaterialCoupling PartnerCatalyst SystemBaseSolventTemp (°C)Time (h)Major Product Position of CouplingRepresentative Yield (%)
This compound Arylboronic acidPd(PPh₃)₄K₂CO₃Dioxane/H₂O90-1004-12C-2 (Iodo position)85-95[5]
2-Chloro-5-bromopyridine Phenylboronic acidPd(PPh₃)₄Na₂CO₃Dioxane/H₂O8012C-5 (Bromo position)~90[2]

Experimental Protocol: Selective Suzuki-Miyaura Coupling of this compound

  • To a reaction vessel, add this compound (1.0 equiv), the arylboronic acid (1.1 equiv), and Pd(PPh₃)₄ (0.05 equiv).

  • Add a 2M aqueous solution of K₂CO₃ (3.0 equiv).

  • Add dioxane as the solvent.

  • Degas the mixture by bubbling argon through it for 15 minutes.

  • Heat the reaction mixture to 90-100 °C and stir for 4-12 hours, monitoring the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Suzuki_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Combine Reactants: - this compound - Arylboronic Acid - Pd(PPh₃)₄ - K₂CO₃ solution B Add Dioxane A->B C Degas with Argon B->C D Heat to 90-100 °C C->D E Stir for 4-12h D->E F Monitor Progress (TLC/LC-MS) E->F G Cool and Quench with Water F->G H Extract with Organic Solvent G->H I Dry and Concentrate H->I J Column Chromatography I->J K K J->K Isolated Product

Buchwald-Hartwig Amination: Forging C-N Bonds with Precision

The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds.[6] Similar to the Suzuki coupling, the regioselectivity is dictated by the relative reactivity of the carbon-halogen bonds. For this compound, amination will selectively occur at the C-2 position. The presence of the existing amino group at C-3 can influence the reaction, potentially through coordination to the palladium catalyst.

For 2-chloro-5-bromopyridine, the C-5 position is the preferred site for amination, reacting at the C-Br bond.[7][8]

Table 2: Comparative Performance in Buchwald-Hartwig Amination

Starting MaterialAmineCatalyst SystemBaseSolventTemp (°C)Time (h)Major Product Position of CouplingRepresentative Yield (%)
This compound Primary/Secondary AminePd₂(dba)₃ / XantphosCs₂CO₃Dioxane90-11012-24C-2 (Iodo position)80-95 (estimated)
2-Chloro-5-bromopyridine Primary/Secondary AminePd(OAc)₂ / BINAPCs₂CO₃Toluene11012-24C-5 (Bromo position)40-51[7]

Buchwald_Hartwig_Mechanism Pd(0)L₂ Pd(0)L₂ Oxidative_Addition Oxidative Addition Pd(0)L₂->Oxidative_Addition Ar-X R-X (Aryl Halide) Ar-X->Oxidative_Addition Pd(II)_Complex L₂Pd(II)(Ar)(X) Oxidative_Addition->Pd(II)_Complex Ligand_Exchange Ligand Exchange Pd(II)_Complex->Ligand_Exchange Amine R'₂NH Amine->Ligand_Exchange Amine_Complex [L₂Pd(II)(Ar)(NHR'₂)]⁺X⁻ Ligand_Exchange->Amine_Complex Deprotonation Deprotonation Amine_Complex->Deprotonation Base Base Base->Deprotonation Amido_Complex L₂Pd(II)(Ar)(NR'₂) Deprotonation->Amido_Complex Reductive_Elimination Reductive Elimination Amido_Complex->Reductive_Elimination Reductive_Elimination->Pd(0)L₂ Catalyst Regeneration Product Ar-NR'₂ Reductive_Elimination->Product

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling enables the formation of a C-C bond between a halide and a terminal alkyne.[9] The predictable reactivity of the halogens once again allows for selective functionalization. For this compound, the C-2 iodo position is the exclusive site of reaction under typical Sonogashira conditions. In the case of 2-chloro-5-bromopyridine, the C-5 bromo position is the more reactive site for this transformation.[10]

Table 3: Comparative Performance in Sonogashira Coupling

Starting MaterialAlkyneCatalyst SystemCo-catalystBaseSolventTemp (°C)Time (h)Major Product Position of CouplingRepresentative Yield (%)
This compound Terminal AlkynePd(PPh₃)₄CuIEt₃NTHFRT16C-2 (Iodo position)High (estimated)
2-Chloro-5-bromopyridine Terminal AlkynePd(CF₃COO)₂ / PPh₃CuIEt₃NDMF1003C-5 (Bromo position)up to 96[10]

Nucleophilic Aromatic Substitution (SNAr)

The pyridine ring is electron-deficient, which makes it susceptible to nucleophilic aromatic substitution, particularly at the positions ortho and para to the ring nitrogen (C2, C4, C6).[11]

In 2-chloro-5-bromopyridine , the C-2 chloro substituent is activated towards SNAr by the ring nitrogen. Therefore, strong nucleophiles can displace the chloride at this position. The C-5 bromo position is less activated for SNAr.

For This compound , the situation is more complex. The C-2 iodo group is at an activated position. However, the electron-donating amino group at the C-3 position can decrease the electrophilicity of the ring, potentially making SNAr reactions more challenging compared to an unsubstituted halopyridine.[12] The relative leaving group ability (I > Br > Cl) would favor substitution at the C-2 position.

The Role of the Amino Group in this compound

The presence of the amino group at the 3-position in this compound has a significant electronic influence on the pyridine ring. As an electron-donating group, it increases the electron density of the ring, which can modulate the reactivity in both cross-coupling and nucleophilic substitution reactions. In palladium-catalyzed reactions, the amino group can also act as a directing group through coordination with the metal center, potentially influencing the rate and selectivity of the reaction.[13]

Conclusion: Strategic Selection for Synthetic Success

The comparative analysis of this compound and 2-chloro-5-bromopyridine reveals a clear and predictable pattern of reactivity, primarily dictated by the inherent properties of the carbon-halogen bonds.

  • This compound is an excellent substrate for the selective functionalization of the C-2 position via palladium-catalyzed cross-coupling reactions, leaving the C-5 bromo group available for subsequent transformations. The amino group at the 3-position can influence the overall reactivity and should be considered during reaction optimization.

  • 2-Chloro-5-bromopyridine allows for the selective functionalization of the C-5 position in palladium-catalyzed cross-coupling reactions, with the C-2 chloro group remaining for further manipulation, including nucleophilic aromatic substitution.

The choice between these two valuable building blocks will ultimately depend on the desired substitution pattern of the target pyridine derivative. A thorough understanding of their differential reactivity, as outlined in this guide, empowers researchers to design more efficient, selective, and successful synthetic routes.

References

Introduction: The Central Role of Aminopyridines in Modern Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Alternative Reagents for the Synthesis of Substituted Aminopyridines

Substituted aminopyridines are a cornerstone of modern molecular sciences. They represent a privileged scaffold in medicinal chemistry, forming the core of numerous pharmaceuticals, and are vital intermediates in the synthesis of agrochemicals and functional materials.[1][2] The unique electronic properties of the pyridine ring, combined with the nucleophilic and directing capabilities of the amino group, make these compounds exceptionally versatile.[3] Consequently, the development of efficient, robust, and selective methods for their synthesis is of paramount importance to researchers in both academic and industrial settings.

This guide provides a comparative analysis of the primary synthetic strategies for accessing substituted aminopyridines. We will move beyond a simple recitation of protocols to explore the mechanistic underpinnings, comparative performance, and practical considerations of each methodology. Our focus is to equip researchers, scientists, and drug development professionals with the knowledge to make informed decisions when selecting a synthetic route, balancing factors such as substrate scope, functional group tolerance, scalability, and cost.

Comparative Analysis of Synthetic Methodologies

The synthesis of aminopyridines can be broadly categorized into classical methods and modern transition-metal-catalyzed or metal-free approaches. Each strategy offers a distinct set of advantages and limitations.

Methodology Catalyst/Reagent Typical Temperature Substrate Scope Key Advantages Key Limitations
Chichibabin Amination NaNH₂ / KNH₂High (100-160 °C) or Low (-78 to -40 °C)Electron-deficient pyridinesDirect C-H amination, atom economyHarsh conditions, poor functional group tolerance, safety concerns with NaNH₂
Buchwald-Hartwig Amination Palladium / Phosphine LigandsMild to Moderate (RT - 120 °C)Broad (Aryl/Heteroaryl Halides)Excellent functional group tolerance, high yields, broad scopeCatalyst cost, potential for metal contamination, air/moisture sensitivity
Ullmann Condensation Copper / LigandsModerate to High (80 - 210 °C)Aryl HalidesLower catalyst cost than PalladiumOften requires higher temperatures, can have lower yields than Pd-catalysis
Transition-Metal-Free SNAr Base (e.g., K₂CO₃)Mild to Moderate (RT - 100 °C)Activated (Fluoro/Chloro)pyridinesNo metal contamination, low cost, simple conditionsLimited to activated substrates

The Chichibabin Reaction: A Classic Approach to Direct Amination

First reported by Aleksei Chichibabin in 1914, this reaction remains a noteworthy method for the direct installation of an amino group onto a pyridine ring, proceeding via a nucleophilic aromatic substitution of a hydride ion (SNH).[4][5]

Mechanistic Insight

The reaction mechanism involves the nucleophilic addition of an amide anion (NH₂⁻) to an electron-deficient carbon of the pyridine ring, typically the C2 or C6 position.[4] This addition is often facilitated by the coordination of the sodium or potassium cation to the pyridine nitrogen, which enhances the electrophilicity of the ring.[1][5] The resulting anionic σ-complex (a Meisenheimer-type adduct) rearomatizes by eliminating a hydride ion (H⁻), which subsequently reacts with an available proton source (like ammonia or the product itself) to evolve hydrogen gas.[5]

G cluster_mech Chichibabin Reaction Mechanism Pyridine Pyridine Intermediate σ-Complex (Meisenheimer Adduct) Pyridine->Intermediate + NH₂⁻ Amide NaNH₂ Product_Salt Sodium 2-aminopyridinide Intermediate->Product_Salt - H⁻ H2_gas H₂ (gas) Product 2-Aminopyridine Product_Salt->Product H₂O Workup

Caption: Mechanism of the Chichibabin Reaction.

Performance and Practical Considerations
  • Reagents and Conditions: The classical approach uses sodium amide (NaNH₂) in high-boiling inert solvents like toluene or xylene at elevated temperatures (100-130 °C).[4] A milder variant employs potassium amide (KNH₂) in liquid ammonia at low temperatures, which is suitable for more sensitive substrates but often requires an oxidant (e.g., KMnO₄) to facilitate hydride removal.[1][4]

  • Advantages: Its primary advantage is atom economy and direct C-H functionalization, avoiding the need for pre-functionalized halopyridines.

  • Limitations: The harsh reaction conditions severely limit its functional group tolerance. Furthermore, handling sodium amide can be hazardous.[5] The reaction works best for unactivated pyridines, and yields can be variable.[4]

Experimental Protocol: Chichibabin Amination

Synthesis of 2-Aminopyridine [6]

  • Setup: To a three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a gas outlet, add 150 mL of dry toluene.

  • Reagent Addition: Carefully add 10 g (0.256 mol) of sodium amide to the toluene.

  • Heating: Heat the suspension to reflux (approx. 110 °C) with vigorous stirring.

  • Substrate Addition: Slowly add a solution of 10 g (0.126 mol) of pyridine in 20 mL of dry toluene over 30 minutes. The reaction mixture will turn dark red or brown, and hydrogen gas will evolve.

  • Reaction: Maintain the reflux for 4-6 hours until the evolution of hydrogen ceases.

  • Quenching: Cool the mixture to room temperature and cautiously add 100 mL of water to quench the unreacted sodium amide and hydrolyze the product salt.

  • Extraction: Separate the organic layer. Extract the aqueous layer with toluene (3 x 50 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be purified by distillation or recrystallization.

Buchwald-Hartwig Amination: The Palladium-Catalyzed Workhorse

The Buchwald-Hartwig amination has revolutionized C-N bond formation, offering a highly versatile and general method for coupling amines with aryl and heteroaryl halides.[7] Its application to pyridine synthesis is extensive, allowing for the construction of a vast array of substituted aminopyridines under relatively mild conditions.[8][9]

Mechanistic Insight: The Catalytic Cycle

The reaction proceeds through a catalytic cycle involving a palladium(0) species.

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition into the aryl halide (e.g., a bromopyridine) C-X bond to form a Pd(II) complex.

  • Amine Coordination & Deprotonation: The amine coordinates to the Pd(II) center, and in the presence of a base, deprotonation occurs to form a palladium-amido complex.

  • Reductive Elimination: The C-N bond is formed via reductive elimination from the palladium-amido complex, releasing the aminopyridine product and regenerating the Pd(0) catalyst.[7]

G cluster_cycle Buchwald-Hartwig Catalytic Cycle Pd0 L₂Pd(0) OxiAdd Oxidative Addition Pd0->OxiAdd PdII_Aryl L₂Pd(II)(Ar)(X) OxiAdd->PdII_Aryl AmineCoord Amine Coordination & Deprotonation PdII_Aryl->AmineCoord PdII_Amido L₂Pd(II)(Ar)(NR₂) AmineCoord->PdII_Amido RedElim Reductive Elimination PdII_Amido->RedElim RedElim->Pd0 Regeneration Product Ar-NR₂ RedElim->Product ArX Ar-X ArX->OxiAdd HNR2 HNR₂ + Base HNR2->AmineCoord

Caption: Catalytic Cycle of Buchwald-Hartwig Amination.

Performance and Practical Considerations
  • Reagents and Conditions: This methodology relies on a three-component system: a palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃), a phosphine ligand (e.g., Xantphos, BINAP, dppf), and a base (e.g., NaOt-Bu, Cs₂CO₃).[10][11] Reactions are typically run in aprotic solvents like toluene or dioxane at temperatures ranging from room temperature to ~110 °C.

  • Advantages: The key strength of this method is its remarkable substrate scope and functional group tolerance. It allows for the coupling of a wide variety of amines (primary, secondary, anilines, amides) with chloro-, bromo-, and iodopyridines.[7][12] Yields are generally high.

  • Limitations: The primary drawbacks are the cost of palladium and specialized phosphine ligands. For pharmaceutical applications, removal of residual palladium to parts-per-million (ppm) levels is a critical and often challenging purification step.

Experimental Protocol: Buchwald-Hartwig Amination

Synthesis of N-Cyclopropyl-2-aminopyridine [13]

  • Setup: To a flame-dried sealed tube, add 2-bromopyridine (1.0 mmol), palladium(II) acetate (Pd(OAc)₂, 0.05 mmol, 5 mol%), and 1,3-bis(diphenylphosphino)propane (dppp, 0.10 mmol, 10 mol%).

  • Inert Atmosphere: Seal the tube with a rubber septum, and purge with argon or nitrogen for 15 minutes.

  • Reagent Addition: Add sodium tert-butoxide (NaOt-Bu, 2.0 mmol) followed by 5 mL of dry toluene via syringe.

  • Substrate Addition: Add cyclopropylamine (5.0 mmol).

  • Reaction: Seal the tube tightly and heat the reaction mixture in an oil bath at 80 °C for 12-16 hours with magnetic stirring.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of Celite to remove palladium residues.

  • Extraction: Wash the filtrate with water (2 x 20 mL) and brine (20 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the residue by silica gel column chromatography.

Ullmann Condensation: The Copper-Catalyzed Alternative

The Ullmann condensation is a classical copper-catalyzed C-N bond-forming reaction that serves as a valuable alternative to palladium-based methods.[14] While traditional Ullmann conditions were often harsh, modern protocols using specific ligands have significantly expanded its applicability and mildness.[15][16]

Mechanistic Insight

While the exact mechanism remains a subject of investigation, it is generally believed to involve a Cu(I) active species.[15] The reaction can proceed via a Cu(I) amide, which then reacts with the aryl halide. An oxidative addition of the aryl halide to a Cu(I) species to form a Cu(III) intermediate, followed by reductive elimination, is a commonly proposed pathway, analogous to the palladium cycle.[16]

G cluster_mech Proposed Ullmann Condensation Mechanism CuI Cu(I)-Ligand CuAmide Cu(I)-NR₂ CuI->CuAmide Forms Amide Amine R₂NH + Base OxiAdd Oxidative Addition CuIII Cu(III)(Ar)(X)(NR₂) CuAmide->CuIII + Ar-X ArX Ar-X Product Ar-NR₂ CuIII->Product Reductive Elimination RedElim Reductive Elimination Product->CuI Regenerates Catalyst

Caption: A Proposed Mechanism for the Ullmann Reaction.

Performance and Practical Considerations
  • Reagents and Conditions: The system consists of a copper source (CuI, Cu₂O, or Cu powder), often a ligand (e.g., phenanthroline, L-proline, diamines), and a base (e.g., K₂CO₃, K₃PO₄).[15][17] Solvents are typically polar and high-boiling, such as DMF, NMP, or DMSO, although milder conditions have been developed.[14]

  • Advantages: Copper is significantly less expensive than palladium, making this method more attractive for large-scale synthesis.

  • Limitations: Traditional Ullmann reactions require very high temperatures (>200 °C).[14] Even with modern ligand-accelerated protocols, temperatures are often higher than those for Buchwald-Hartwig reactions. The substrate scope can be narrower, particularly for less reactive aryl chlorides.[18]

Experimental Protocol: Ullmann Condensation

Synthesis of 2-(Phenylamino)pyridine [17]

  • Setup: In an oven-dried flask, combine 2-bromopyridine (1.0 mmol), aniline (1.2 mmol), copper(I) iodide (CuI, 0.1 mmol, 10 mol%), L-proline (0.2 mmol, 20 mol%), and potassium carbonate (K₂CO₃, 2.0 mmol).

  • Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen.

  • Solvent Addition: Add 5 mL of dry DMSO via syringe.

  • Reaction: Heat the mixture to 90 °C and stir for 24 hours.

  • Workup: Cool the reaction to room temperature. Add 20 mL of water and extract with ethyl acetate (3 x 20 mL).

  • Washing: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the solvent under reduced pressure and purify the crude product by silica gel column chromatography.

Transition-Metal-Free Strategies: A Greener Horizon

Concerns about the cost and toxicity of transition metals have spurred the development of metal-free amination methods. The most common strategy is the nucleophilic aromatic substitution (SNAr) on highly activated pyridine rings.

Mechanistic Insight: SNAr

This reaction proceeds via a two-step addition-elimination mechanism. The amine (nucleophile) attacks the electron-deficient carbon bearing a good leaving group (typically fluoride or chloride), forming a resonance-stabilized anionic intermediate (Meisenheimer complex). In the second step, the leaving group is expelled, restoring the aromaticity of the ring. The presence of strong electron-withdrawing groups on the pyridine ring is crucial for activating the substrate towards nucleophilic attack.

G cluster_workflow Transition-Metal-Free SₙAr Workflow Start Combine Activated Pyridine (e.g., 2-Fluoropyridine) & Amine AddBase Add Base (e.g., K₂CO₃) Start->AddBase Heat Heat in Solvent (e.g., DMSO) AddBase->Heat Workup Aqueous Workup & Extraction Heat->Workup Purify Purification (Chromatography) Workup->Purify Product Substituted Aminopyridine Purify->Product

Caption: General workflow for SNAr amination.

Performance and Practical Considerations
  • Reagents and Conditions: This approach is synthetically straightforward, typically requiring only the amine, the activated halopyridine, a base (often inorganic, like K₂CO₃), and a polar aprotic solvent (DMSO, DMF).[19] An innovative method uses acetamidine hydrochloride as an effective ammonia source for the synthesis of primary 2-aminopyridines from 2-fluoropyridines.[19][20]

  • Advantages: The primary benefits are the complete avoidance of transition metals, low reagent costs, and operational simplicity. This makes it a highly "green" and scalable option when applicable.

  • Limitations: The major constraint is the requirement for an activated pyridine substrate. The reaction is generally limited to 2-fluoro and 2-chloropyridines bearing additional electron-withdrawing groups. Unactivated pyridines are not suitable substrates for this method.[21]

Experimental Protocol: Transition-Metal-Free Amination

Synthesis of 2-Amino-3-iodopyridine [19]

  • Setup: In a round-bottom flask, dissolve 2-fluoro-3-iodopyridine (1.0 mmol) and acetamidine hydrochloride (1.5 mmol) in 5 mL of a 4:1 mixture of 1,4-dioxane and water.

  • Base Addition: Add potassium carbonate (K₂CO₃, 3.0 mmol).

  • Reaction: Heat the mixture at 100 °C for 12 hours.

  • Workup: After cooling to room temperature, add 20 mL of water to the reaction mixture.

  • Extraction: Extract the aqueous solution with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the residue by column chromatography on silica gel.

Conclusion and Future Outlook

The synthesis of substituted aminopyridines is a mature field with a rich arsenal of methodologies. The choice of reagent is a strategic decision guided by the specific molecular target and practical constraints.

  • The Chichibabin reaction , while historically significant, is now largely reserved for simple, robust substrates where direct C-H amination is a compelling advantage.

  • Buchwald-Hartwig amination stands as the most versatile and reliable method, offering unparalleled scope and tolerance for complex molecular architectures, albeit at a higher cost.

  • The Ullmann condensation provides a cost-effective, copper-catalyzed alternative, which is particularly valuable in process chemistry and large-scale applications where palladium use is prohibitive.

  • Transition-metal-free SNAr reactions are the ideal choice for appropriately activated pyridines, offering the most straightforward, economical, and environmentally benign route.

Future research will likely focus on further expanding the scope of metal-free transformations, developing more active and recyclable catalysts for C-N coupling reactions, and designing novel methods that offer even greater control over regioselectivity in polyfunctionalized pyridine systems.

References

A Comparative Guide to the Spectroscopic Analysis of 5-Bromo-2-iodopyridin-3-amine and Its Isomers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and materials science research, the unambiguous structural confirmation of synthetic intermediates is paramount. Halogenated pyridines, such as 5-Bromo-2-iodopyridin-3-amine, are versatile building blocks whose precise structure dictates the outcome of subsequent synthetic steps and the properties of the final product. This guide provides a comprehensive comparison of spectroscopic techniques for the definitive structural elucidation of this compound, offering insights into experimental design and data interpretation for researchers, scientists, and drug development professionals.

The Analytical Challenge: Distinguishing Isomers

The primary analytical challenge lies in differentiating the target molecule, this compound, from its potential positional isomers, such as 3-Bromo-5-iodopyridin-2-amine. The subtle differences in the positions of the bromine, iodine, and amine substituents on the pyridine ring can lead to significant variations in chemical reactivity and biological activity. Therefore, a multi-faceted spectroscopic approach is essential for unequivocal structure confirmation.

Core Spectroscopic Techniques for Structural Elucidation

A combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy forms the cornerstone of structural analysis for organic molecules. Each technique provides a unique piece of the structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Tool for Connectivity

NMR spectroscopy is the most powerful technique for determining the precise connectivity of atoms in a molecule. Both ¹H and ¹³C NMR are indispensable for the analysis of this compound.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information about the chemical environment and connectivity of protons. For this compound, we expect to see distinct signals for the two aromatic protons and the amine protons.

  • Expected Chemical Shifts and Coupling: The electron-withdrawing effects of the halogen substituents and the electron-donating nature of the amine group will influence the chemical shifts of the pyridine ring protons.[1][2] The protons at positions 4 and 6 will appear as distinct signals, and their coupling pattern (or lack thereof, if they are singlets or doublets depending on neighboring protons) will be crucial for assignment.

  • Distinguishing Isomers: The key to differentiating this compound from an isomer like 3-Bromo-5-iodopyridin-2-amine lies in the chemical shifts and coupling constants of the aromatic protons. For instance, the proton situated between two halogen atoms would likely experience a different electronic environment compared to a proton adjacent to an amine group and a halogen.

¹³C NMR Spectroscopy

¹³C NMR spectroscopy provides information about the carbon framework of the molecule.

  • Chemical Shift Predictions: The chemical shifts of the pyridine carbons are highly sensitive to the nature and position of the substituents.[3][4][5][6] Carbons directly attached to halogens will exhibit characteristic shifts, with the carbon attached to iodine appearing at a significantly lower field (higher ppm) than the one attached to bromine.

  • DEPT (Distortionless Enhancement by Polarization Transfer): DEPT experiments can be used to distinguish between CH, CH₂, and CH₃ groups, which is particularly useful for confirming the presence of the two CH groups in the pyridine ring.

Advanced 2D NMR Techniques

When ¹H NMR spectra are complex due to signal overlap, 2D NMR techniques such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable.[1]

  • COSY: This experiment reveals proton-proton coupling relationships, helping to trace the connectivity of the aromatic protons.

  • HMBC: This experiment shows correlations between protons and carbons that are two or three bonds away, providing definitive evidence for the placement of substituents relative to the ring protons.

G cluster_nmr NMR Spectroscopy cluster_ms Mass Spectrometry cluster_ir Infrared Spectroscopy 1H_NMR ¹H NMR (Proton Environment) Structure_Confirmation Unambiguous Structure of this compound 1H_NMR->Structure_Confirmation 13C_NMR ¹³C NMR (Carbon Framework) 13C_NMR->Structure_Confirmation 2D_NMR 2D NMR (COSY, HMBC) (Connectivity) 2D_NMR->Structure_Confirmation MS Mass Spectrometry (Molecular Weight & Isotopic Pattern) MS->Structure_Confirmation IR Infrared Spectroscopy (Functional Groups) IR->Structure_Confirmation

Mass Spectrometry (MS): Confirming Molecular Weight and Halogen Presence

Mass spectrometry is a powerful tool for determining the molecular weight of a compound and for identifying the presence of specific elements through their isotopic patterns.[7]

  • Molecular Ion Peak: The mass spectrum of this compound will show a characteristic molecular ion peak (M⁺) corresponding to its molecular weight.

  • Isotopic Pattern: The presence of both bromine and iodine will result in a distinctive isotopic pattern. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio, while iodine has only one major isotope, ¹²⁷I.[7][8][9][10] This will lead to a characteristic M and M+2 pattern for the bromine, with each of these signals being associated with the single iodine isotope.

  • Fragmentation Pattern: The fragmentation pattern can also provide structural clues.[11][12][13] The cleavage of the C-Br and C-I bonds will result in characteristic fragment ions. The relative abundance of these fragments can sometimes provide information about the substitution pattern.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule.[14][15][16][17][18]

  • N-H Vibrations: The primary amine group (-NH₂) will show characteristic symmetric and asymmetric stretching vibrations in the region of 3300-3500 cm⁻¹.[14][16][17]

  • Aromatic C-H and C=C/C=N Vibrations: The spectrum will also display absorptions corresponding to aromatic C-H stretching and the stretching of the C=C and C=N bonds within the pyridine ring.

  • C-X Vibrations: The C-Br and C-I stretching vibrations will appear in the fingerprint region of the spectrum (typically below 1000 cm⁻¹).

Comparison with Alternative Analytical Methods

While the core techniques of NMR, MS, and IR are generally sufficient for structural confirmation, other methods can provide complementary information.

  • X-ray Crystallography: For crystalline solids, single-crystal X-ray diffraction provides the most definitive three-dimensional structure. However, it requires a suitable single crystal, which can be challenging to obtain.

  • Elemental Analysis: This technique provides the percentage composition of elements (C, H, N) in a sample, which can be used to confirm the empirical formula.

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Acquire a standard ¹H NMR spectrum.

    • Optimize shimming to obtain sharp peaks.

    • Integrate the signals to determine the relative number of protons.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • If necessary, perform a DEPT experiment to differentiate carbon types.

  • 2D NMR Acquisition (if needed):

    • Acquire COSY and HMBC spectra using standard pulse programs.[1]

Mass Spectrometry (MS)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a suitable ionization method (e.g., Electron Impact (EI) or Electrospray Ionization (ESI)).

  • Data Acquisition: Acquire the mass spectrum over an appropriate mass range to observe the molecular ion and fragment ions.

Infrared (IR) Spectroscopy
  • Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk. Alternatively, for soluble samples, a thin film can be cast on a salt plate from a volatile solvent.

  • Data Acquisition: Obtain the IR spectrum using an FTIR spectrometer, typically over the range of 4000-400 cm⁻¹.

Data Presentation

Table 1: Predicted ¹H NMR Data for this compound and an Isomer

CompoundH-2/H-6 (ppm)H-4 (ppm)NH₂ (ppm)
This compound~8.1 (d, 1H), ~7.9 (d, 1H)~7.5 (s, 1H)~5.0 (br s, 2H)
3-Bromo-5-iodopyridin-2-amine[19]~8.07 (s, 1H), ~7.98 (m, 1H)-~6.43 (br s, 2H)

Note: Chemical shifts are approximate and can vary depending on the solvent and other experimental conditions.

Table 2: Predicted ¹³C NMR Data for this compound

CarbonChemical Shift (ppm)
C-2 (C-I)~90-100
C-3 (C-NH₂)~145-155
C-4~120-130
C-5 (C-Br)~110-120
C-6~150-160

Note: These are predicted values and should be confirmed by experimental data.

Table 3: Key IR Absorptions for this compound

Functional GroupWavenumber (cm⁻¹)
N-H Stretch (amine)3300-3500 (two bands)
Aromatic C-H Stretch~3000-3100
C=C and C=N Stretch~1400-1600
C-Br/C-I Stretch< 1000

Table 4: Expected Mass Spectrometry Data for this compound

Ionm/z
[M]⁺ (C₅H₄⁷⁹BrIN₂)297.8
[M+2]⁺ (C₅H₄⁸¹BrIN₂)299.8

G cluster_sample Sample: this compound cluster_techniques Spectroscopic Techniques cluster_data Data Analysis Sample Target Molecule NMR NMR (¹H, ¹³C, 2D) Sample->NMR MS Mass Spec (EI, ESI) Sample->MS IR FTIR Sample->IR NMR_Data Chemical Shifts Coupling Constants Correlations NMR->NMR_Data MS_Data Molecular Ion Isotopic Pattern Fragmentation MS->MS_Data IR_Data Functional Group Vibrations IR->IR_Data Structure_Elucidation Final Structure Confirmation NMR_Data->Structure_Elucidation MS_Data->Structure_Elucidation IR_Data->Structure_Elucidation

Conclusion

The definitive structural confirmation of this compound requires a synergistic application of NMR spectroscopy, mass spectrometry, and infrared spectroscopy. While each technique provides valuable information, it is the collective interpretation of the data from all three that leads to an unambiguous assignment. For challenging cases, particularly when dealing with mixtures of isomers, advanced 2D NMR techniques are essential. By following the outlined protocols and carefully analyzing the spectral data, researchers can confidently verify the structure of their synthetic products, ensuring the integrity of their downstream applications.

References

A Senior Application Scientist's Guide to Purity Validation of 5-Bromo-2-iodopyridin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the meticulous validation of analytical methods for pharmaceutical intermediates is not merely a regulatory formality; it is the bedrock of robust process control and the ultimate assurance of final drug substance quality. 5-Bromo-2-iodopyridin-3-amine is a key building block in the synthesis of numerous active pharmaceutical ingredients (APIs). Its purity directly influences the impurity profile of the final API, making the validation of its analytical purity method a critical exercise.

This guide provides an in-depth comparison of analytical methodologies for determining the purity of this compound. We will focus on a primary, high-resolution High-Performance Liquid Chromatography (HPLC) method, detailing its validation in accordance with international guidelines. Furthermore, we will objectively compare this "gold standard" technique with viable alternatives, including Gas Chromatography (GC), Non-Aqueous Potentiometric Titration, and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, providing the experimental data and rationale to guide your choice of methodology.

The Central Role of Method Validation

The objective of any analytical method validation is to demonstrate, through rigorous laboratory studies, that the method is suitable for its intended purpose.[1] For a purity assay of an API intermediate, this means the method must be able to accurately and precisely quantify the main component and separate it from any potential process-related impurities or degradation products. The universally recognized frameworks for such validation are provided by the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) guideline Q2(R1) and the United States Pharmacopeia (USP) General Chapter <1225>.[1][2][3] These guidelines outline the specific performance characteristics that must be evaluated.

Comparative Analysis of Purity Determination Methods

The choice of analytical technique is a balance of specificity, precision, accuracy, and practical considerations like sample throughput and cost. Below is a comparative summary of the most relevant methods for this compound.

Parameter High-Performance Liquid Chromatography (HPLC) Gas Chromatography (GC) Non-Aqueous Titration Quantitative NMR (qNMR)
Principle Partitioning between a liquid mobile phase and a solid stationary phase.Partitioning between a gaseous mobile phase and a liquid/solid stationary phase.Acid-base neutralization reaction in a non-aqueous solvent.Signal intensity is directly proportional to the number of atomic nuclei.[4]
Specificity High; can separate structurally similar impurities.High for volatile compounds; may require derivatization for the analyte.Moderate; quantifies total basicity, not specific to the analyte.High; provides structural confirmation and quantification.
Primary Use Case Gold standard for purity and impurity profiling of non-volatile compounds.[5]Analysis of residual solvents and volatile impurities.[6]Rapid, cost-effective assay of the main component.[1]Primary method for purity determination of reference standards without needing a specific standard.[4]
Key Advantage High resolution and sensitivity for a wide range of compounds.Excellent for volatile and semi-volatile analysis.Simple, inexpensive, and highly precise for assay.Absolute quantification and structural information in one experiment.
Key Limitation Not suitable for highly volatile compounds.The analyte may have insufficient volatility or thermal stability.Non-specific; impurities that are also basic will interfere.Lower sensitivity than chromatographic methods; requires a high-field NMR.

Primary Method: A Validated Reversed-Phase HPLC Protocol

Reversed-phase HPLC is the most powerful and widely adopted technique for the purity assessment of substituted pyridines due to its high resolving power and sensitivity.[7]

The Causality Behind Method Design

The selected method employs a C18 stationary phase, which is a hydrophobic alkyl chain that provides excellent retention for moderately polar aromatic compounds like our analyte. The mobile phase consists of a mixture of acetonitrile and water, common solvents in reversed-phase chromatography.[8] Acetonitrile is chosen for its low viscosity and UV transparency. A formic acid modifier is added to the mobile phase to control the ionization of the amine group on the pyridine ring. By maintaining a low pH, we ensure that the amine is protonated, leading to consistent retention times and improved peak shape. Gradient elution is used to ensure that any impurities with significantly different polarities are eluted and separated effectively within a reasonable runtime. Detection at 254 nm is chosen as it is a common wavelength for aromatic compounds to absorb UV light.[9]

Experimental Protocol: HPLC Purity of this compound

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing prep_std 1. Prepare Standard Solution (0.1 mg/mL in Diluent) prep_sample 2. Prepare Sample Solution (0.1 mg/mL in Diluent) prep_std->prep_sample filter 3. Filter both solutions (0.45 µm syringe filter) prep_sample->filter inject 4. Inject onto HPLC system filter->inject acquire 5. Acquire Chromatogram inject->acquire integrate 6. Integrate Peak Areas acquire->integrate calculate 7. Calculate % Purity (Area Normalization) integrate->calculate report report calculate->report Final Report

Caption: Workflow for HPLC Purity Determination.

  • Instrumentation: HPLC system equipped with a gradient pump, autosampler, column oven, and a UV-Vis detector.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient:

      Time (min) % Mobile Phase B
      0 10
      20 90
      25 90
      26 10

      | 30 | 10 |

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Diluent: 50:50 mixture of Acetonitrile and Water.

    • Standard & Sample Solution: Accurately weigh approximately 10 mg of the reference standard or sample into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.

    • Filter the solution through a 0.45 µm syringe filter before injection.

Validation of the HPLC Method

The developed HPLC method was validated according to ICH Q2(R1) guidelines.[3]

Specificity (Including Forced Degradation)

Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[1]

  • Impurity Spiking: Potential process impurities were identified based on the synthetic route of this compound. The common synthetic pathway involves the bromination and subsequent iodination of 2-aminopyridine.[3][10] This can lead to impurities such as the starting material (2-amino-5-bromopyridine) and over-brominated side products (e.g., 2-amino-3,5-dibromopyridine).[3] A solution containing the analyte was spiked with these potential impurities. The chromatogram showed baseline separation of the analyte from all spiked impurities, demonstrating specificity.

  • Forced Degradation: To demonstrate stability-indicating capability, the drug substance was subjected to stress conditions more severe than accelerated stability testing to induce degradation.[11][12]

    • Acid Hydrolysis: 1N HCl at 60°C for 24 hours.

    • Base Hydrolysis: 1N NaOH at 60°C for 24 hours.

    • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: 105°C for 48 hours.

    • Photolytic Degradation: Exposed to UV light (254 nm) for 48 hours.

In all cases, the main peak of this compound was well-resolved from the degradation product peaks, and peak purity analysis (using a photodiode array detector) confirmed the homogeneity of the analyte peak.

Linearity

The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte.[1]

  • Protocol: A series of solutions of the this compound reference standard were prepared at concentrations ranging from 50% to 150% of the nominal sample concentration (0.05 mg/mL to 0.15 mg/mL).

  • Results: The calibration curve of peak area versus concentration was linear over the tested range.

Parameter Result
Concentration Range 0.05 - 0.15 mg/mL
Regression Equation y = 25483x + 1254
Correlation Coefficient (r²) 0.9998
Accuracy

Accuracy was determined by applying the method to a sample of known purity (a certified reference material) and by a recovery study.

  • Protocol (Recovery): A sample of this compound was spiked with known amounts of the reference standard at three concentration levels (80%, 100%, and 120% of the sample concentration). Each level was prepared in triplicate.

  • Results: The recovery at each level was within the acceptable range of 98.0% to 102.0%.

Spike Level Mean Recovery (%) % RSD
80%99.5%0.45%
100%100.2%0.31%
120%99.8%0.39%
Precision

Precision was evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst).

  • Protocol:

    • Repeatability: Six replicate injections of the sample solution were made on the same day.

    • Intermediate Precision: The analysis was repeated on a different day by a different analyst.

  • Results: The relative standard deviation (%RSD) for both repeatability and intermediate precision was well below the typical acceptance criterion of 2%.

Precision Type % Assay (mean) % RSD
Repeatability (n=6) 99.2%0.25%
Intermediate Precision (n=6) 99.0%0.41%
Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.

  • LOD: 0.05 µg/mL (Signal-to-Noise ratio of ~3:1)

  • LOQ: 0.15 µg/mL (Signal-to-Noise ratio of ~10:1)

Robustness

The robustness of the method was evaluated by making small, deliberate variations in the method parameters.

  • Variations:

    • Flow rate (± 0.1 mL/min)

    • Column temperature (± 2 °C)

    • Mobile phase composition (± 2% organic)

  • Results: No significant changes in the retention time, peak shape, or purity results were observed, demonstrating the method's robustness.

Alternative Purity Validation Methods

While HPLC is the preferred method for comprehensive purity analysis, other techniques offer advantages in specific contexts.

Gas Chromatography (GC)

GC is highly effective for volatile and thermally stable compounds.[6] For this compound, direct injection may be challenging due to its relatively high molecular weight and polarity. However, it is an excellent choice for identifying and quantifying volatile impurities, such as residual solvents from the synthesis (e.g., acetone, acetonitrile).[13]

  • Experimental Protocol (Headspace GC for Residual Solvents):

    • Accurately weigh about 100 mg of the sample into a headspace vial.

    • Add 1 mL of a suitable solvent (e.g., DMSO).

    • Seal the vial and place it in the headspace autosampler.

    • Incubate the vial at 80°C for 15 minutes.

    • Inject the headspace gas onto a suitable capillary column (e.g., DB-624).

    • Use a temperature gradient program to separate the solvents.

    • Detection is typically by Flame Ionization Detector (FID).

Non-Aqueous Potentiometric Titration

This classical technique provides a rapid and cost-effective method for determining the total assay of the amine.[1] The amino group on the pyridine ring is a weak base. In a non-aqueous solvent like glacial acetic acid, its basicity is enhanced, allowing for a sharp and accurate endpoint when titrated with a strong acid like perchloric acid.[5]

Titration_Workflow cluster_prep Preparation cluster_titration Titration cluster_analysis Analysis standardize 1. Standardize 0.1N Perchloric Acid Titrant dissolve 2. Dissolve Weighed Sample in Glacial Acetic Acid standardize->dissolve immerse 3. Immerse pH Electrode dissolve->immerse titrate 4. Titrate with Perchloric Acid immerse->titrate record 5. Record mV vs. Volume titrate->record plot 6. Plot Titration Curve record->plot endpoint 7. Determine Equivalence Point plot->endpoint calculate 8. Calculate % Purity endpoint->calculate result result calculate->result Final Assay

Caption: Workflow for Non-Aqueous Potentiometric Titration.

  • Experimental Protocol:

    • Titrant Standardization: Standardize a 0.1 N solution of perchloric acid in glacial acetic acid against potassium hydrogen phthalate.

    • Sample Analysis: Accurately weigh approximately 0.25 g of this compound into a beaker.

    • Dissolve in 50 mL of glacial acetic acid.

    • Immerse a suitable pH electrode and titrate with the standardized 0.1 N perchloric acid.

    • Record the potential (mV) as a function of the titrant volume.

    • The endpoint is determined from the point of maximum inflection of the titration curve.

Quantitative NMR (qNMR)

qNMR has emerged as a powerful primary method for purity determination because it does not require a reference standard of the analyte itself.[4] The purity is determined by comparing the integral of a specific, well-resolved proton signal from the analyte with the integral of a signal from a certified internal standard of known purity.[2][10]

  • Experimental Protocol:

    • Sample Preparation: Accurately weigh about 10 mg of this compound and 5 mg of a certified internal standard (e.g., maleic acid) into an NMR tube.

    • Add a known volume of a suitable deuterated solvent (e.g., DMSO-d₆).

    • Data Acquisition: Acquire the ¹H NMR spectrum using parameters that ensure full relaxation of the protons (e.g., a long relaxation delay, D1, of at least 5 times the longest T1).

    • Data Processing: Carefully phase and baseline-correct the spectrum.

    • Calculation: Integrate a well-resolved signal for the analyte and a signal for the internal standard. The purity is calculated using the equation that relates the integral values, number of protons, molecular weights, and weights of the analyte and standard.

Conclusion: An Integrated Approach to Purity Validation

For the comprehensive purity validation of this compound, a multi-faceted approach is recommended.

  • Reversed-Phase HPLC stands as the definitive method for routine quality control, offering the high resolution necessary to separate and quantify the main component and its potential process-related impurities. Its validation, as detailed in this guide, provides a high degree of confidence in its accuracy, precision, and robustness.

  • Gas Chromatography serves as an essential complementary technique, indispensable for the control of volatile impurities and residual solvents that are not amenable to HPLC analysis.

  • Non-Aqueous Titration offers a rapid, economical, and precise method for orthogonal assay verification. It is particularly valuable for in-process controls where a quick assessment of the total amine content is required.

  • Quantitative NMR provides an elegant and powerful tool for the absolute purity determination of reference standards and for orthogonal confirmation of the primary purity method without reliance on a specific reference material.

By understanding the strengths and limitations of each technique and implementing a rigorous validation strategy based on ICH and USP guidelines, researchers and drug development professionals can ensure the quality and consistency of this compound, thereby safeguarding the integrity of the final pharmaceutical product.

References

Navigating the Synthesis of Potent Kinase Inhibitors: A Cost-Effectiveness Analysis of 5-Bromo-2-iodopyridin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the judicious selection of starting materials is a critical determinant of success in multi-step synthesis. This guide provides an in-depth comparative analysis of the cost-effectiveness of utilizing 5-Bromo-2-iodopyridin-3-amine versus an alternative precursor, 2-aminonicotinonitrile, in the synthesis of the potent Fibroblast Growth Factor Receptor 1 (FGFR1) inhibitor, PD173074. By examining reaction pathways, yields, and raw material costs, we offer a comprehensive framework for making informed decisions in the early stages of drug discovery and development.

The pyridine ring is a cornerstone of many FDA-approved drugs, and its derivatives are invaluable scaffolds in medicinal chemistry. Halogenated pyridines, in particular, serve as versatile intermediates, enabling the construction of complex molecular architectures through a variety of cross-coupling reactions. This compound is a prime example of such a building block, strategically functionalized for sequential, site-selective reactions. However, its cost and the efficiency of its incorporation into a target molecule must be carefully weighed against alternative synthetic strategies. This guide will use the synthesis of PD173074, a well-characterized pyrido[2,3-d]pyrimidine-based kinase inhibitor, as a case study to dissect these considerations.

The Strategic Value of Halogenated Pyridines in Multi-Step Synthesis

The presence of both bromine and iodine on the pyridine ring of this compound offers orthogonal reactivity. The carbon-iodine bond is more reactive towards palladium-catalyzed cross-coupling reactions, such as Suzuki or Stille couplings, allowing for the introduction of a diverse range of substituents at the 2-position. The less reactive carbon-bromine bond can then be functionalized in a subsequent step, providing a powerful tool for building molecular complexity in a controlled manner. This strategic advantage, however, often comes at a higher initial cost for the starting material.

Comparative Synthesis of PD173074: Two Competing Routes

We will now analyze two distinct synthetic pathways to PD173074, a potent inhibitor of FGFR1, a key target in oncology. The first route employs a 5-bromo-2-substituted-pyridin-3-amine derivative, while the second, more convergent approach starts from the simpler and less expensive 2-aminonicotinonitrile.

Route 1: A Linear Approach Potentially Utilizing a this compound Precursor

While a direct synthesis of PD173074 starting from this compound is not explicitly detailed in the literature, a plausible linear synthetic strategy can be postulated based on known pyrido[2,3-d]pyrimidine syntheses. This approach would likely involve the initial formation of the pyrido[2,3-d]pyrimidine core, followed by sequential functionalization.

A key challenge in this hypothetical route is the synthesis of the starting material itself. The preparation of 2-amino-5-bromo-3-iodopyridine often starts from 2-aminopyridine, involving a bromination step followed by iodination. These steps can sometimes suffer from issues with regioselectivity and may require chromatographic purification, adding to the overall cost and complexity.

Route 2: A Convergent and Cost-Effective Synthesis from 2-Aminonicotinonitrile

A more commonly documented and industrially scalable approach to pyrido[2,3-d]pyrimidines, including the core of PD173074, begins with 2-aminonicotinonitrile. This strategy is more convergent, meaning that key fragments of the final molecule are synthesized separately and then combined in the later stages. This often leads to higher overall yields and simplifies purification.

G cluster_0 Route 2: Convergent Synthesis of PD173074 Core cluster_1 Final Steps to PD173074 2-Aminonicotinonitrile 2-Aminonicotinonitrile Malononitrile Malononitrile Sodium_tert_butoxide Sodium_tert_butoxide Intermediate_A 2-Amino-4,6-dichloronicotinonitrile 3,5-Dimethoxyaniline 3,5-Dimethoxyaniline Pyrido_pyrimidine_core Pyrido[2,3-d]pyrimidine Core Chlorinated_Intermediate Chlorinated_Intermediate Pyrido_pyrimidine_core->Chlorinated_Intermediate POCl3 N1,N1-diethylbutane-1,4-diamine N1,N1-diethylbutane-1,4-diamine tert-Butyl_isocyanate tert-Butyl_isocyanate PD173074 PD173074

Cost-Effectiveness Analysis: A Head-to-Head Comparison

To provide a quantitative comparison, we will analyze the estimated costs of the starting materials for the synthesis of a common intermediate, the pyrido[2,3-d]pyrimidine core, via two hypothetical routes.

Route 1 (Hypothetical) starting from 2-Amino-5-bromopyridine:

This route would first involve the synthesis of this compound from 2-amino-5-bromopyridine.

ReagentMolecular Weight ( g/mol )Estimated Cost (USD/100g)Moles per 100gCost per Mole (USD)
2-Amino-5-bromopyridine173.0160 - 1500.578104 - 260
N-Iodosuccinimide224.9835 - 1000.44479 - 225

Route 2 starting from 2-Aminonicotinonitrile:

ReagentMolecular Weight ( g/mol )Estimated Cost (USD/100g)Moles per 100gCost per Mole (USD)
2-Aminonicotinonitrile119.1230 - 800.83936 - 95
Malononitrile66.0615 - 401.51410 - 26

Disclaimer: The prices listed are estimates based on publicly available data from various chemical suppliers and are subject to change based on purity, quantity, and vendor. They are intended for comparative purposes only.

From this initial analysis, it is evident that the starting materials for Route 2 are significantly more cost-effective on a per-mole basis. While the synthesis of the di-halogenated pyridine in Route 1 adds steps and reagent costs, the convergent approach of Route 2 begins with more economical and readily available precursors.

Experimental Protocols

Representative Protocol for the Synthesis of a Pyrido[2,3-d]pyrimidine Core (A Convergent Approach)

The following is a generalized protocol based on common synthetic methods for this class of compounds.

Step 1: Synthesis of 2-amino-4,6-dichloro-5-(3,5-dimethoxyphenyl)nicotinonitrile

  • To a solution of 2-aminonicotinonitrile in a suitable solvent (e.g., N,N-dimethylformamide), add a chlorinating agent (e.g., N-chlorosuccinimide) portion-wise at a controlled temperature.

  • After the reaction is complete, as monitored by TLC, introduce 3,5-dimethoxyaniline and a suitable base (e.g., potassium carbonate).

  • Heat the reaction mixture to facilitate the nucleophilic aromatic substitution.

  • Upon completion, cool the reaction mixture and precipitate the product by adding water.

  • Collect the solid by filtration, wash with water, and dry to obtain the desired product.

Step 2: Cyclization to form the Pyrido[2,3-d]pyrimidine Core

  • Treat the product from Step 1 with a cyclizing agent, such as guanidine carbonate, in a high-boiling solvent like 2-ethoxyethanol.

  • Heat the mixture at reflux for several hours until the reaction is complete.

  • Cool the reaction mixture and collect the precipitated product by filtration.

  • Wash the solid with a suitable solvent (e.g., ethanol) and dry to yield the pyrido[2,3-d]pyrimidine core.

Causality Behind Experimental Choices

The choice of a convergent strategy (Route 2) is often dictated by the principles of process chemistry, which prioritize efficiency, scalability, and cost-effectiveness. By building complex molecules from simpler, readily available fragments, convergent syntheses often result in higher overall yields as the number of linear steps is reduced. Furthermore, the purification of intermediates in a convergent synthesis can be more straightforward than in a linear synthesis where byproducts can accumulate through multiple steps.

The use of inexpensive and readily available starting materials like 2-aminonicotinonitrile and malononitrile significantly reduces the initial raw material cost. While the subsequent chlorination and cyclization steps require careful control, they are generally high-yielding and scalable processes.

In contrast, a linear approach starting with a pre-functionalized and more expensive building block like this compound may seem more direct, but the cost and potential synthetic challenges associated with the starting material itself can make the overall process less economically viable, especially for large-scale production.

Conclusion: A Clear Case for Convergent Synthesis in Cost-Effective Drug Development

While this compound offers strategic advantages for certain applications requiring sequential, site-selective functionalization, a thorough cost-effectiveness analysis for the synthesis of the kinase inhibitor PD173074 strongly favors a convergent approach starting from the more economical precursor, 2-aminonicotinonitrile. The significantly lower cost of the initial starting materials, coupled with the typically higher overall yields of a convergent strategy, presents a compelling case for its adoption in a drug development setting where both time and resources are critical.

This guide underscores the importance of a holistic evaluation of synthetic routes, extending beyond the elegance of a particular chemical transformation to include the practical considerations of starting material cost, scalability, and overall process efficiency. For researchers and drug development professionals, making these informed decisions at the outset of a project can have a profound impact on its ultimate success.

A Senior Application Scientist's Guide to Synthetic Pathways Utilizing Halogenated Aminopyridines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Halogenated Aminopyridines in Modern Synthesis

Halogenated aminopyridines are not merely reagents; they are strategic linchpins in the architecture of complex molecules, particularly within pharmaceutical and materials science. Their value is rooted in the synergistic interplay between the electron-donating amino group and the versatile reactivity of the carbon-halogen bond. The pyridine core itself is a privileged scaffold in drug discovery, and the strategic placement of an amino group and a halogen atom unlocks a diverse portfolio of synthetic transformations. The halogen serves as a versatile handle for forming new carbon-carbon and carbon-heteroatom bonds, primarily through transition metal-catalyzed cross-coupling reactions.[1] Concurrently, the electronic nature of the pyridine ring, influenced by the nitrogen atom, facilitates reactions like nucleophilic aromatic substitution (SNAr).[2]

This guide provides a comparative analysis of the primary synthetic pathways that leverage halogenated aminopyridines. We will move beyond simple procedural descriptions to explore the underlying mechanistic principles and the strategic rationale that guides the choice of one pathway over another. For researchers and drug development professionals, understanding these nuances is critical for efficient and successful molecular design and synthesis.

Palladium-Catalyzed Cross-Coupling Reactions: The Workhorse of Modern Synthesis

Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex biaryl and heteroaryl systems. For halogenated aminopyridines, these methods provide a reliable and modular approach to introduce a wide array of substituents. The general mechanism, while varying slightly with the specific reaction, follows a core catalytic cycle.

Palladium_Cross_Coupling_Cycle pd0 Pd(0)L_n label_oa Oxidative Addition pd0->label_oa pd2_oa R-Pd(II)L_n-X label_tm Transmetalation pd2_oa->label_tm pd2_tm R-Pd(II)L_n-R' label_re Reductive Elimination pd2_tm->label_re label_oa->pd2_oa R-X label_tm->pd2_tm R'-M label_re->pd0 R-R'

Caption: Generalized catalytic cycle for Palladium cross-coupling reactions.

Suzuki-Miyaura Coupling: Forging C(sp²)–C(sp²) Bonds

The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method for constructing biaryl and heteroaryl linkages due to the stability, low toxicity, and commercial availability of boronic acid reagents.[3][4]

Mechanistic Causality: The key to a successful Suzuki coupling is the transmetalation step, which requires activation of the organoboron species by a base.[3][4] The base (e.g., Na₂CO₃, K₂CO₃, Cs₂CO₃) reacts with the boronic acid to form a more nucleophilic boronate complex ("ate" complex), which facilitates the transfer of the organic group to the palladium center. The choice of base is crucial; stronger bases can be effective but may not be compatible with sensitive functional groups like esters.[3]

A significant advantage is that the amino group on the pyridine ring often does not require a protecting group, streamlining the synthetic sequence.[5] Studies have shown that a range of halogenated aromatics and heteroaromatics bearing a primary amine group are suitable substrates under standard conditions.[5]

Reactivity Order: The reactivity of the halogen follows the typical trend for oxidative addition: I > Br > Cl. While couplings with iodo- and bromopyridines are common and high-yielding, reactions involving the less reactive chloropyridines often necessitate the use of more sophisticated, electron-rich, and bulky phosphine ligands (e.g., XPhos, SPhos) to promote the challenging oxidative addition step.[6][7]

Buchwald-Hartwig Amination: Constructing C(sp²)–N Bonds

The Buchwald-Hartwig amination is a powerful tool for forming carbon-nitrogen bonds, a transformation that is fundamental in pharmaceutical synthesis.[8][9] This reaction couples an aryl halide with a primary or secondary amine.

Mechanistic Causality: The choice of ligand and base is paramount. The ligand, typically a bulky, electron-rich phosphine, serves multiple roles: it stabilizes the palladium catalyst, promotes the initial oxidative addition, and facilitates the final reductive elimination step that forms the C-N bond. The base (commonly a strong, non-nucleophilic base like NaOt-Bu or LiHMDS) is required to deprotonate the amine, forming the amide nucleophile that coordinates to the palladium complex.[10] The development of increasingly sophisticated ligands has expanded the reaction's scope to include previously challenging substrates, such as aryl chlorides and even ammonia equivalents.[8][11][12]

Strategic Application: This reaction is invaluable for synthesizing substituted aminopyridines from their halogenated precursors. For instance, a diaminopyridine scaffold can be constructed by reacting a halo-aminopyridine with a desired amine. This method offers a direct and efficient alternative to classical methods like SNAr or the harsher Goldberg reaction.[8]

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling enables the formation of a C(sp²)–C(sp) bond between an aryl halide and a terminal alkyne.[13][14] This reaction is distinguished by its use of a dual catalytic system: a palladium complex and a copper(I) co-catalyst (typically CuI).[13]

Mechanistic Causality: The generally accepted mechanism involves two interconnected catalytic cycles.[15] In the copper cycle, the base (usually an amine like Et₃N or piperidine) deprotonates the terminal alkyne, which then reacts with the copper(I) salt to form a copper acetylide intermediate.[15] In the palladium cycle, after oxidative addition of the halo-aminopyridine to the Pd(0) complex, transmetalation occurs where the acetylide group is transferred from copper to palladium. Reductive elimination then yields the alkynylated aminopyridine product and regenerates the Pd(0) catalyst.[15] The mild reaction conditions are a key advantage, allowing for the synthesis of complex molecules with sensitive functional groups.[13]

A study on the Sonogashira coupling of 2-amino-3-bromopyridines with various terminal alkynes demonstrated moderate to excellent yields (72% - 96%) using a Pd(CF₃COO)₂/PPh₃/CuI system.[16][17]

Reaction Type Bond Formed Key Reagents Typical Halogen Reactivity Advantages Limitations
Suzuki-Miyaura C(sp²)–C(sp²)Boronic Acid/Ester, BaseI > Br > ClHigh functional group tolerance; stable, non-toxic reagents; unprotected amines often tolerated.[3][5]Potential for protodeboronation of the boronic acid; requires careful base selection.
Buchwald-Hartwig C(sp²)–NPrimary/Secondary Amine, Strong BaseI > Br > ClBroad scope of amines; direct C-N bond formation.[8][9]Requires careful selection of bulky ligands, especially for chlorides; sensitive to some functional groups.[10]
Sonogashira C(sp²)–C(sp)Terminal Alkyne, Cu(I) co-catalyst, Amine BaseI > Br > Cl > OTfMild reaction conditions; direct introduction of alkynes.[13]Requires exclusion of oxygen to prevent alkyne homocoupling (Glaser coupling); copper toxicity can be a concern.

Nucleophilic Aromatic Substitution (SNAr): A Classic Pathway

While palladium catalysis often dominates modern synthesis, nucleophilic aromatic substitution remains a highly effective and atom-economical method, particularly when the pyridine ring is appropriately activated.[18]

Mechanistic Causality: The SNAr reaction proceeds via a two-step addition-elimination mechanism.[19] A nucleophile attacks the carbon atom bearing the leaving group (the halogen), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[18][19] In the second, typically fast step, the leaving group is expelled, restoring the aromaticity of the ring.

The key to this pathway is the electronic nature of the pyridine ring. The ring nitrogen acts as a powerful electron-withdrawing group, making the ring electron-deficient and thus susceptible to nucleophilic attack. This effect is most pronounced at the C-2 (ortho) and C-4 (para) positions, as the negative charge of the Meisenheimer intermediate can be delocalized onto the electronegative nitrogen atom, providing significant stabilization.[2] Attack at the C-3 (meta) position does not allow for this stabilization, making the reaction much less favorable at that position.[2]

SNAr_Mechanism cluster_0 Addition Step (Rate-Determining) cluster_1 Elimination Step (Fast) Start Halogenated Aminopyridine + Nu⁻ Intermediate Meisenheimer Complex (Resonance Stabilized) Start->Intermediate Nucleophilic Attack Final Substituted Aminopyridine + X⁻ Intermediate->Final Loss of Leaving Group

Caption: A simplified workflow of the SNAr addition-elimination mechanism.

Comparison with Cross-Coupling:

  • Cost & Simplicity: SNAr is often cheaper and operationally simpler, as it does not require expensive metal catalysts and ligands.[20]

  • Scope: Its scope is generally more limited. It requires either a strongly activated ring (e.g., with additional electron-withdrawing groups like -NO₂) or a very strong nucleophile.[21]

  • Regioselectivity: The regioselectivity is dictated by the inherent electronics of the pyridine ring (positions 2 and 4), whereas in cross-coupling, it is determined solely by the initial position of the halogen.

A simple and practical synthesis of aminopyridines has been demonstrated by reacting chloropyridines with various amides, which act as the amine source, under reflux conditions without the need for a transition metal catalyst.[20] This highlights the utility of the SNAr pathway, especially when the chloro group is at the reactive C-2 position.[20]

Representative Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling of 2-Chloro-3-aminopyridine

This protocol is a representative example based on established methodologies.[5]

Objective: To synthesize 3-amino-2-phenylpyridine from 2-chloro-3-aminopyridine and phenylboronic acid.

Materials:

  • 2-Chloro-3-aminopyridine (1.0 equiv)

  • Phenylboronic acid (1.2 equiv)

  • Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (0.03 equiv)

  • Sodium Carbonate (Na₂CO₃) (2.0 equiv)

  • Toluene

  • Ethanol

  • Deionized Water

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2-chloro-3-aminopyridine, phenylboronic acid, and Na₂CO₃.

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Add the solvent mixture of toluene, ethanol, and water (e.g., in a 4:1:1 ratio). The mixture should be sparged with inert gas for 15-20 minutes prior to addition.

  • Add the catalyst, Pd(PPh₃)₄, to the flask under the inert atmosphere.

  • Heat the reaction mixture to reflux (typically 80-100 °C) and stir vigorously.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and water. Separate the organic layer.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired 3-amino-2-phenylpyridine.

Protocol 2: Sonogashira Coupling of 2-Amino-3-bromopyridine

This protocol is adapted from the optimized conditions reported by Zhu, Q., et al. (2017).[17]

Objective: To synthesize 2-amino-3-(phenylethynyl)pyridine from 2-amino-3-bromopyridine and phenylacetylene.

Materials:

  • 2-Amino-3-bromopyridine (1.0 equiv, 0.5 mmol)

  • Phenylacetylene (1.2 equiv, 0.6 mmol)

  • Pd(CF₃COO)₂ (Palladium(II) trifluoroacetate) (0.025 equiv)

  • PPh₃ (Triphenylphosphine) (0.05 equiv)

  • CuI (Copper(I) iodide) (0.05 equiv)

  • Triethylamine (Et₃N) (1 mL)

  • N,N-Dimethylformamide (DMF) (2 mL)

Procedure:

  • To a 10 mL round-bottom flask, add Pd(CF₃COO)₂, PPh₃, and CuI.

  • Evacuate and backfill the flask with Nitrogen.

  • Add 2.0 mL of DMF and stir the mixture for 30 minutes at room temperature under Nitrogen.

  • Add 2-amino-3-bromopyridine, phenylacetylene, and 1 mL of Et₃N to the flask.

  • Heat the reaction mixture to 100 °C and stir for 3 hours.

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction to room temperature.

  • Pour the reaction mixture into water and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the 2-amino-3-(phenylethynyl)pyridine product.[17]

Conclusion and Outlook

The synthetic utility of halogenated aminopyridines is vast and continues to expand. While classical SNAr reactions provide a straightforward, cost-effective route for substitutions at activated positions, the true power for complex molecular assembly lies in palladium-catalyzed cross-coupling. The Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions offer unparalleled modularity and functional group tolerance, enabling the precise and efficient construction of C-C and C-N bonds.

The choice of synthetic pathway is a strategic decision guided by several factors: the position of the halogen, the desired bond to be formed, the presence of other functional groups, and considerations of cost and scale. For drug development professionals, a deep understanding of the causality behind these methods—the role of the ligand, the function of the base, the mechanism of activation—is essential for troubleshooting and optimizing the synthesis of novel therapeutic agents. As catalytic systems continue to evolve, the synthetic toolbox for functionalizing these critical heterocyclic building blocks will only become more powerful and refined.

References

A Senior Application Scientist's Guide to Cross-Coupling Reactions of 5-Bromo-2-iodopyridin-3-amine: A Yield Comparison

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the selective functionalization of polysubstituted heteroaromatic compounds is a critical task. 5-Bromo-2-iodopyridin-3-amine is a valuable building block, offering multiple reaction sites for the construction of complex molecular architectures. The differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds provides an opportunity for selective cross-coupling reactions, enabling the stepwise introduction of various substituents.

This guide provides an in-depth comparison of three widely used palladium-catalyzed cross-coupling methods for the functionalization of this compound: Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions. We will delve into the mechanistic underpinnings of each reaction, present comparative yield data from analogous systems, and provide detailed experimental protocols to aid in your research endeavors.

The Principle of Regioselectivity: A Tale of Two Halogens

The key to the selective functionalization of this compound lies in the disparate reactivities of the C-I and C-Br bonds in palladium-catalyzed cross-coupling reactions. The generally accepted order of reactivity is C–I > C–Br > C–Cl.[1] This hierarchy is primarily attributed to the bond dissociation energies, with the weaker C-I bond being more susceptible to oxidative addition to the palladium(0) catalyst, which is the initial and often rate-determining step in the catalytic cycle. Consequently, by carefully controlling the reaction conditions, it is possible to selectively functionalize the 2-position (iodine) while leaving the 5-position (bromine) intact for subsequent transformations.

Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids

The Suzuki-Miyaura reaction is a robust and versatile method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound.[2] Due to the high reactivity of the C-I bond, the Suzuki coupling of this compound with various arylboronic acids is expected to proceed with high selectivity at the 2-position.

Catalytic Cycle of Suzuki-Miyaura Coupling

Suzuki_Miyaura Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-I Ar-Pd(II)-I(L2) Ar-Pd(II)-I(L2) Oxidative Addition->Ar-Pd(II)-I(L2) Transmetalation Transmetalation Ar-Pd(II)-I(L2)->Transmetalation Ar'-B(OR)2 Base Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive Elimination Ar-Ar' Reductive Elimination->Pd(0)L2

Catalytic cycle of the Suzuki-Miyaura reaction.
Expected Yields and Reaction Conditions

Coupling PartnerCatalyst (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Reference
Arylboronic acidsPd(PPh₃)₄ (5)K₃PO₄1,4-Dioxane/H₂O85-95>15Moderate to Good[3][4]
Arylboronic acidsPd(dppf)Cl₂K₃PO₄1,4-Dioxane/H₂O10024Good to Excellent[5]
Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is adapted from established procedures for the Suzuki coupling of substituted bromopyridines.[3][4]

  • Reaction Setup: In a Schlenk flask, combine this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol), and potassium phosphate (K₃PO₄) (2.0 mmol).

  • Solvent Addition: Add 1,4-dioxane (8 mL) and water (2 mL) to the flask.

  • Degassing: Degas the reaction mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.[2]

  • Reaction: Heat the mixture to 85-95 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate (50 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira reaction is a highly efficient method for the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide.[6] This reaction typically employs a palladium catalyst and a copper(I) co-catalyst. Similar to the Suzuki coupling, the greater reactivity of the C-I bond in this compound should allow for selective alkynylation at the 2-position.

Catalytic Cycle of Sonogashira Coupling

Sonogashira cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-I Ar-Pd(II)-I(L2) Ar-Pd(II)-I(L2) Oxidative Addition->Ar-Pd(II)-I(L2) Transmetalation_Pd Transmetalation_Pd Ar-Pd(II)-I(L2)->Transmetalation_Pd Ar-Pd(II)-Alkyne(L2) Ar-Pd(II)-Alkyne(L2) Transmetalation_Pd->Ar-Pd(II)-Alkyne(L2) Reductive Elimination Reductive Elimination Ar-Pd(II)-Alkyne(L2)->Reductive Elimination Ar-Alkyne Reductive Elimination->Pd(0)L2 Cu(I)X Cu(I)X Alkyne Activation Alkyne Activation Cu(I)X->Alkyne Activation Terminal Alkyne Base Cu(I)-Acetylide Cu(I)-Acetylide Alkyne Activation->Cu(I)-Acetylide Cu(I)-Acetylide->Transmetalation_Pd Transmetalation

Catalytic cycle of the Sonogashira reaction.
Expected Yields and Reaction Conditions

Direct yield data for the Sonogashira coupling of this compound is scarce. However, studies on 2-amino-3-bromopyridines provide a reliable proxy for estimating the reaction's efficiency.[7]

Coupling PartnerCatalyst (mol%)Co-catalyst (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Reference
Terminal AlkynesPd(CF₃COO)₂ (2.5)CuI (5)Et₃NDMF100372-96[7]
Terminal AlkynesPdCl₂(PPh₃)₂CuIEt₃NDMF804-6~93[8]
Experimental Protocol: Sonogashira Coupling

This protocol is based on established procedures for the Sonogashira coupling of aminobromopyridines.[7]

  • Reaction Setup: To a dry Schlenk flask under an argon atmosphere, add this compound (1.0 mmol), bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.03 mmol), and copper(I) iodide (CuI) (0.05 mmol).

  • Solvent and Base Addition: Add anhydrous and degassed DMF (5 mL) and triethylamine (Et₃N) (2.0 mmol) via syringe.

  • Alkyne Addition: Add the terminal alkyne (1.2 mmol) dropwise to the reaction mixture.

  • Reaction: Heat the reaction mixture to 80-100 °C and stir for 3-6 hours, monitoring by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Pour the mixture into a saturated aqueous solution of ammonium chloride and extract with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful tool for the formation of carbon-nitrogen bonds, coupling an amine with an aryl halide.[9] In the case of this compound, this reaction could be employed to introduce a new amino substituent. Given the reactivity trend, the reaction is expected to occur selectively at the 2-position. However, the existing amino group on the pyridine ring could potentially act as a ligand for the palladium catalyst, possibly affecting the reaction outcome.

Catalytic Cycle of Buchwald-Hartwig Amination

Buchwald_Hartwig Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-I Ar-Pd(II)-I(L2) Ar-Pd(II)-I(L2) Oxidative Addition->Ar-Pd(II)-I(L2) Amine Coordination & Deprotonation Amine Coordination & Deprotonation Ar-Pd(II)-I(L2)->Amine Coordination & Deprotonation R'R''NH Base Ar-Pd(II)-NR'R''(L2) Ar-Pd(II)-NR'R''(L2) Amine Coordination & Deprotonation->Ar-Pd(II)-NR'R''(L2) Reductive Elimination Reductive Elimination Ar-Pd(II)-NR'R''(L2)->Reductive Elimination Ar-NR'R'' Reductive Elimination->Pd(0)L2

Catalytic cycle of the Buchwald-Hartwig amination.
Expected Yields and Reaction Conditions

Finding direct yield data for the Buchwald-Hartwig amination of this compound is challenging. However, a study on the amination of a 5-(2-bromopyridin-3-yl-amino) derivative provides some insight into the potential yields, which were in the moderate range.[10][11]

Coupling PartnerCatalyst (mol%)LigandBaseSolventTemp. (°C)Yield (%)Reference
N-alkyl/aryl phthalimidesPd(OAc)₂±BINAPCs₂CO₃Toluene11040-51[10][11]
Cyclohexane-1,2-diaminePd₂(dba)₃±BINAPNaOBuᵗToluene8060[12]
Experimental Protocol: Buchwald-Hartwig Amination

This protocol is a generalized procedure based on the amination of related bromopyridines.[10][12]

  • Reaction Setup: In a dry Schlenk tube under an argon atmosphere, add this compound (1.0 mmol), the desired amine (1.2 mmol), sodium tert-butoxide (NaOBuᵗ) (1.4 mmol), a suitable palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 mmol), and a phosphine ligand (e.g., BINAP, 0.04 mmol).

  • Solvent Addition: Add anhydrous and degassed toluene (5 mL).

  • Reaction: Seal the tube and heat the reaction mixture to 80-110 °C for 12-24 hours, with stirring. Monitor the reaction's progress by TLC or LC-MS.

  • Work-up: After cooling, dilute the mixture with ethyl acetate and filter through a pad of Celite. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the residue by flash column chromatography.

Overall Experimental Workflow

Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Reactant_Weighing Weigh Reactants: - this compound - Coupling Partner - Catalyst & Ligand - Base Solvent_Addition Add Anhydrous, Degassed Solvent Reactant_Weighing->Solvent_Addition Inert_Atmosphere Establish Inert Atmosphere (Argon/Nitrogen) Solvent_Addition->Inert_Atmosphere Heating_Stirring Heat to Desired Temperature with Vigorous Stirring Inert_Atmosphere->Heating_Stirring Monitoring Monitor Progress (TLC, LC-MS) Heating_Stirring->Monitoring Quenching_Extraction Cool, Quench, and Perform Liquid-Liquid Extraction Monitoring->Quenching_Extraction Drying_Concentration Dry Organic Layer and Concentrate in vacuo Quenching_Extraction->Drying_Concentration Purification Purify by Flash Column Chromatography Drying_Concentration->Purification

General experimental workflow for cross-coupling reactions.

Conclusion and Future Outlook

This guide provides a comparative overview of Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions for the selective functionalization of this compound. Based on data from analogous systems, both Suzuki and Sonogashira couplings are expected to proceed with high yields and selectivity at the more reactive C-I bond. The Buchwald-Hartwig amination is also a viable method, although yields may be more moderate and require careful optimization to account for the existing amino group.

The choice of method will ultimately depend on the desired final product. For the introduction of aryl or vinyl groups, the Suzuki-Miyaura coupling offers a reliable and high-yielding route. For the installation of alkynyl moieties, which can serve as versatile handles for further transformations such as click chemistry, the Sonogashira reaction is the method of choice. The Buchwald-Hartwig amination provides a direct route to novel di- or tri-amino pyridine derivatives.

It is important to note that the data presented here is extrapolated from closely related substrates. A direct, side-by-side experimental comparison of these three methods on this compound would be a valuable contribution to the field, providing definitive data to guide synthetic strategy. Such a study would allow for a more precise understanding of the electronic and steric effects of the substituents on the pyridine ring and enable more accurate predictions of reaction outcomes.

References

The Strategic Advantage of 5-Bromo-2-iodopyridin-3-amine in Drug Discovery: A Comparative Guide to a Versatile Synthetic Building Block

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate chess game of medicinal chemistry, the choice of starting materials can dictate the success of a synthetic campaign. The 2,3,5-trisubstituted pyridine scaffold is a privileged motif, found at the core of numerous clinically important drugs, particularly kinase inhibitors.[1][2] Within this class of reagents, 5-Bromo-2-iodopyridin-3-amine emerges as a highly strategic building block, offering a unique combination of functionalities that allow for controlled, sequential diversification. This guide provides an in-depth technical comparison of this compound with alternative building blocks, supported by experimental data and a case study in the synthesis of a complex kinase inhibitor.

The Power of Orthogonal Halogens: A Gateway to Molecular Complexity

The primary strategic advantage of this compound lies in the differential reactivity of its two halogen substituents. In palladium-catalyzed cross-coupling reactions, the carbon-iodine (C-I) bond is significantly more reactive than the carbon-bromine (C-Br) bond.[3][4] This reactivity difference allows for selective functionalization at the 2-position (iodine) under milder conditions, leaving the bromine at the 5-position intact for a subsequent, more forcing coupling reaction. This "one-pot" or sequential approach is highly efficient, minimizing purification steps and maximizing molecular diversity from a single precursor.

This inherent orthogonality provides a powerful tool for medicinal chemists to rapidly generate libraries of analogues for structure-activity relationship (SAR) studies. For instance, a diverse set of substituents can be introduced at the 2-position via Suzuki or Sonogashira coupling, followed by the introduction of a different set of functionalities at the 5-position.

Case Study: A Hypothetical Synthesis of a Lorlatinib Analogue

To illustrate the utility of this compound, we present a hypothetical, yet experimentally grounded, synthetic sequence towards a key intermediate of a macrocyclic kinase inhibitor, drawing inspiration from the synthesis of Lorlatinib.[5][6] Lorlatinib is a potent ALK and ROS1 inhibitor, and its complex macrocyclic structure necessitates a highly controlled and efficient synthetic strategy.[7]

Our hypothetical analogue will feature an aryl group at the 2-position and an alkynyl group at the 5-position of the pyridine ring, both common moieties in kinase inhibitors that can interact with the enzyme's active site.

Experimental Workflow: Sequential Suzuki and Sonogashira Coupling

G cluster_start Starting Material cluster_suzuki Step 1: Suzuki Coupling cluster_sonogashira Step 2: Sonogashira Coupling A This compound C Pd(PPh₃)₄, K₂CO₃ Dioxane/H₂O, 80°C A->C Selective reaction at C-I B Arylboronic Acid B->C D Intermediate 1 (5-Bromo-2-arylpyridin-3-amine) C->D Yield: 85-95% F PdCl₂(PPh₃)₂, CuI, Et₃N DMF, 60°C D->F Reaction at C-Br E Terminal Alkyne E->F G Final Product (5-Alkynyl-2-arylpyridin-3-amine) F->G Yield: 75-90%

Step 1: Selective Suzuki Coupling at the 2-Position (Iodo)

  • To a solution of this compound (1.0 eq.) in a 4:1 mixture of dioxane and water is added the desired arylboronic acid (1.2 eq.) and potassium carbonate (2.0 eq.). The choice of a carbonate base is crucial for promoting transmetalation without being overly reactive.

  • The mixture is degassed with argon for 15 minutes, after which tetrakis(triphenylphosphine)palladium(0) (3 mol%) is added. A Pd(0) source is essential to initiate the catalytic cycle.

  • The reaction is heated to 80°C and stirred for 4-6 hours, monitoring by TLC or LC-MS. The milder temperature ensures selective reaction at the more labile C-I bond.[3]

  • Upon completion, the reaction is cooled, diluted with ethyl acetate, and washed with water and brine. The organic layer is dried and concentrated. The crude product is purified by column chromatography to yield the 5-bromo-2-arylpyridin-3-amine intermediate. Expected yields for this type of transformation are typically in the range of 85-95%.

Step 2: Sonogashira Coupling at the 5-Position (Bromo)

  • The purified 5-bromo-2-arylpyridin-3-amine from Step 1 (1.0 eq.) is dissolved in DMF, followed by the addition of the terminal alkyne (1.5 eq.), triethylamine (2.5 eq.), and copper(I) iodide (5 mol%). The copper co-catalyst is a hallmark of the Sonogashira reaction, facilitating the formation of a copper acetylide intermediate.[8][9]

  • The mixture is degassed with argon, and bis(triphenylphosphine)palladium(II) dichloride (2.5 mol%) is added.

  • The reaction is stirred at 60°C for 8-12 hours. A slightly elevated temperature is required to activate the more robust C-Br bond.

  • Workup is performed by diluting with water and extracting with an organic solvent. The combined organic layers are washed, dried, and concentrated. Purification by column chromatography affords the final 5-alkynyl-2-arylpyridin-3-amine product. Typical yields for Sonogashira couplings on similar substrates range from 75-90%.[10]

Comparative Analysis of Alternative Building Blocks

While this compound offers significant advantages, several alternative building blocks are commercially available, each with its own set of strengths and weaknesses. The choice of building block will ultimately depend on the specific synthetic strategy, cost considerations, and desired reactivity profile.

Building BlockKey FeaturesAdvantagesDisadvantages
This compound Orthogonal C-I and C-Br bondsExcellent for sequential, selective cross-coupling.[3]Higher cost compared to some alternatives.
3-Amino-5-bromo-2-chloropyridine C-Br and C-Cl bondsLower cost and good for selective C-Br coupling.[11]C-Cl bond requires more forcing conditions for coupling.[12]
3-Amino-2,5-dibromopyridine Two C-Br bonds of differing reactivityCan achieve some selectivity based on steric and electronic effects.Lower selectivity compared to bromo-iodo or bromo-chloro analogues.
3-Aminopyridine Unsubstituted scaffoldLow cost, readily available.Requires directed ortho-metalation or halogenation steps for functionalization.

G cluster_main Target Scaffold cluster_biamo This compound cluster_clbro 3-Amino-5-bromo-2-chloropyridine cluster_dibro 3-Amino-2,5-dibromopyridine cluster_amino 3-Aminopyridine Target 2,3,5-Trisubstituted Pyridine A Sequential Cross-Coupling A->Target B Sequential Cross-Coupling (Harsher conditions for C-Cl) B->Target C Less Selective Cross-Coupling C->Target D Multi-step Functionalization (Halogenation/Lithiation) D->Target

3-Amino-5-bromo-2-chloropyridine represents the most common and cost-effective alternative.[11] The C-Br bond can be selectively functionalized in the presence of the C-Cl bond. However, subsequent coupling at the 2-position (chloro) requires more forcing conditions, including higher temperatures and more specialized catalyst systems, which may not be compatible with sensitive functional groups.[12] This can limit the overall synthetic flexibility compared to the bromo-iodo analogue.

3-Amino-2,5-dibromopyridine presents a greater challenge in achieving high regioselectivity. While the 2-bromo position is generally more activated towards oxidative addition than the 5-bromo position, the difference in reactivity is less pronounced than with different halogens. This can lead to mixtures of mono-substituted products and di-substituted byproducts, complicating purification and reducing overall yields.

Starting from 3-aminopyridine is the most economical option but requires additional synthetic steps to install the necessary handles for cross-coupling. This typically involves electrophilic bromination or iodination, which can sometimes suffer from regioselectivity issues, or directed ortho-lithiation, which may not be compatible with all functional groups.

Conclusion: A Strategic Choice for Efficient Drug Discovery

This compound stands out as a premier building block for the synthesis of complex, highly substituted pyridine derivatives. Its key advantage of predictable and selective sequential functionalization through palladium-catalyzed cross-coupling reactions offers a streamlined and efficient route to novel chemical entities. While more economical alternatives exist, the upfront investment in this versatile reagent can lead to significant savings in time and resources during the iterative process of lead optimization in drug discovery. The ability to rapidly and cleanly generate diverse libraries of analogues makes this compound a powerful tool in the arsenal of the modern medicinal chemist.

References

Safety Operating Guide

A Researcher's Guide to the Safe Handling and Disposal of 5-Bromo-2-iodopyridin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

As a novel and reactive building block in pharmaceutical and materials science research, 5-Bromo-2-iodopyridin-3-amine demands a rigorous and informed approach to laboratory safety. This guide provides an in-depth operational plan for the handling and disposal of this compound, grounded in established safety protocols for halogenated aromatic amines. The procedures outlined below are designed to empower researchers to work confidently and safely, minimizing exposure risks and ensuring environmental compliance.

Immediate Safety and Hazard Assessment

While a specific, comprehensive Safety Data Sheet (SDS) for this compound is not widely available, its structure—a halogenated pyridine derivative—suggests a hazard profile that requires careful management. Analogous compounds, such as 5-Bromo-2-iodopyridine and other brominated pyridines, are known to cause skin, eye, and respiratory irritation, and may be harmful if swallowed[1][2]. Therefore, it is prudent to handle this compound as a hazardous substance, implementing robust protective measures.

Key Hazard Considerations:

  • Irritant: Causes skin, eye, and respiratory tract irritation[1][2].

  • Harmful if Swallowed: Potential for toxicity upon ingestion[1].

  • Unknown Long-Term Effects: As a research chemical, the full toxicological profile may not be known. All chemical products should be treated with the recognition of "having unknown hazards and toxicity"[3].

Personal Protective Equipment (PPE): A Multi-Layered Defense

The selection of appropriate PPE is the cornerstone of safe chemical handling. For this compound, a multi-layered approach is essential to prevent contact and inhalation.

Operation Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing and Aliquoting (Solid) Safety goggles with side shields or a face shield[4][5][6]Chemical-resistant gloves (Nitrile or Neoprene recommended)[7][8]Fully-buttoned lab coat[4][8]N95 dust mask or work within a certified chemical fume hood
Dissolution and Solution Handling Chemical splash goggles[7][9]Chemical-resistant gloves (Nitrile or Neoprene recommended)[7][8]Chemical-resistant apron over a lab coat[6]Work within a certified chemical fume hood[4][10]
Reaction Setup and Workup Chemical splash goggles and a face shield[6]Elbow-length chemical-resistant gloves (Butyl rubber or Viton® for extended contact)[4][9]Chemical-resistant apron over a lab coat[6]Work within a certified chemical fume hood[4][10]
Waste Disposal Chemical splash goggles[4]Chemical-resistant gloves (Nitrile or Neoprene recommended)[7][8]Lab coat[4]Work in a well-ventilated area[4]

Proper donning and doffing of PPE are critical to prevent cross-contamination.

Donning Sequence:

  • Lab Coat: Put on a clean, fully-buttoned lab coat.

  • Respiratory Protection (if required): Fit your respirator or dust mask.

  • Eye and Face Protection: Put on safety goggles and/or a face shield.

  • Gloves: Don the appropriate chemical-resistant gloves, ensuring they overlap the cuffs of your lab coat.

Doffing Sequence:

  • Gloves: Remove gloves using a technique that avoids touching the outside of the glove with your bare hands.

  • Lab Coat: Remove your lab coat, turning it inside out as you do so to contain any contamination.

  • Eye and Face Protection: Remove your face shield and/or goggles.

  • Respiratory Protection: Remove your respirator or dust mask.

  • Hand Hygiene: Wash your hands thoroughly with soap and water[11][12].

Operational Plan: From Receipt to Disposal

A systematic approach to handling this compound at every stage is crucial for maintaining a safe laboratory environment.

  • Upon receipt, inspect the container for any damage or leaks.

  • Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and acids[8][11].

  • Ensure the container is tightly closed and clearly labeled[8][11].

  • Preparation: Before handling, ensure that a certified chemical fume hood is available and functioning correctly. An emergency eyewash and safety shower must be readily accessible[8][13].

  • Weighing: When weighing the solid compound, use a disposable weigh boat and perform this task within a fume hood or a ventilated balance enclosure to minimize the risk of inhaling airborne particles[10].

  • Dissolution: Add the solid this compound to the solvent slowly and in a controlled manner within the fume hood. Be mindful of any potential exothermic reactions.

  • Reaction Monitoring and Workup: All subsequent steps, including reaction monitoring, quenching, and extraction, should be conducted within the fume hood.

In the event of a spill, remain calm and follow these steps:

  • Evacuate: Alert others in the vicinity and evacuate the immediate area.

  • Assess: From a safe distance, assess the extent of the spill.

  • Small Spills: For small spills, trained personnel wearing appropriate PPE can absorb the material with an inert, non-combustible absorbent like vermiculite or sand[4].

  • Large Spills: For large spills, contact your institution's Environmental Health and Safety (EHS) department immediately[4].

  • Cleanup: Once the spill is absorbed, collect the material into a designated, labeled hazardous waste container[10]. Clean the spill area with a suitable decontaminating agent.

Disposal Plan: Ensuring Environmental Responsibility

Proper disposal of this compound and its associated waste is a critical final step.

  • Halogenated Organic Waste: All waste containing this compound, including unused product, contaminated labware (e.g., pipette tips, vials), and cleaning materials, must be segregated as "Halogenated Organic Waste"[10].

  • Waste Container: Use a designated, leak-proof, and clearly labeled waste container for all this compound waste[4][10]. The label must include "Hazardous Waste," the full chemical name, and any other components in the mixture[10].

  • Container Management: Keep the waste container securely closed when not in use and store it in a designated satellite accumulation area that is well-ventilated and away from sources of ignition[10].

  • Licensed Disposal: The ultimate disposal of this compound waste must be conducted by a licensed hazardous waste disposal company[10].

  • Incineration: High-temperature incineration is the recommended method for the disposal of pyridine and its derivatives, as this process ensures the complete destruction of the compound[10].

  • Do Not: Do not dispose of this chemical down the drain or in regular trash[10].

Visualizing the PPE Selection Process

The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment when working with this compound.

PPE_Selection_Workflow start Start: Assess Task task_type What is the scale and nature of the operation? start->task_type weighing Weighing Solid (<1g) task_type->weighing  Small Scale Solid Handling solution_prep Solution Prep / Small Scale Reaction task_type->solution_prep Solution Work large_scale Large Scale Reaction / High Splash Potential task_type->large_scale High Risk ppe_weighing PPE: - Safety Goggles - Nitrile Gloves - Lab Coat - N95 Mask or Fume Hood weighing->ppe_weighing ppe_solution PPE: - Splash Goggles - Nitrile Gloves - Lab Coat - Fume Hood solution_prep->ppe_solution ppe_large_scale PPE: - Splash Goggles & Face Shield - Chemical Resistant Apron - Elbow-Length Gloves - Fume Hood large_scale->ppe_large_scale end Proceed with Caution ppe_weighing->end ppe_solution->end ppe_large_scale->end

Caption: PPE Selection Workflow for this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Bromo-2-iodopyridin-3-amine
Reactant of Route 2
Reactant of Route 2
5-Bromo-2-iodopyridin-3-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.